1,3-bis(4-fluorophenyl)thiourea
Description
The exact mass of the compound N,N'-Bis(4-fluorophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403052. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(4-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQABJUAAUNSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385099 | |
| Record name | N,N'-Bis(4-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404-52-4 | |
| Record name | N,N'-Bis(4-fluorophenyl)thiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Bis(4-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1,3-bis(4-fluorophenyl)thiourea: A Comprehensive Guide for Researchers
An In-depth Technical Guide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed exploration of the synthesis and characterization of 1,3-bis(4-fluorophenyl)thiourea, a symmetrical diarylthiourea derivative of significant interest in medicinal chemistry and materials science. We delve into the foundational principles of thiourea chemistry, present a robust and reproducible synthetic protocol, and offer an in-depth analysis of the characterization techniques essential for verifying the compound's identity, purity, and structural integrity. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the exploration of novel thiourea-based compounds.
Introduction: The Significance of Fluorinated Diarylthioureas
Thiourea, an organosulfur compound structurally analogous to urea with the oxygen atom replaced by sulfur, has been a cornerstone of organic chemistry since its first synthesis in 1873.[1] The versatility of the thiourea functional group, characterized by its ability to form stable hydrogen bonds and coordinate with metal ions, has propelled its derivatives into diverse fields of application.[1] Substituted thioureas, in particular, offer a modular platform for fine-tuning chemical and physical properties by altering the substituents on the nitrogen atoms.[1]
The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] In the context of thioureas, fluorination can significantly impact the compound's electronic properties and its capacity for intermolecular interactions, making fluorinated derivatives like this compound compelling targets for contemporary research.[1][3] These compounds have shown promise as anticancer agents and as versatile ligands in coordination chemistry.[3]
This guide will provide a comprehensive overview of the synthesis and characterization of this compound, offering both theoretical insights and practical, step-by-step protocols.
Synthesis of this compound
The synthesis of symmetrical diarylthioureas can be achieved through several established methods. A common and efficient approach involves the reaction of a primary aromatic amine with carbon disulfide.[4][5] This method is often preferred due to the commercial availability of the starting materials and the generally high yields.
2.1. Underlying Principles and Mechanistic Insights
The reaction of an amine with carbon disulfide is a cornerstone of thiourea synthesis.[5][6] The mechanism proceeds through the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of carbon disulfide. This forms a dithiocarbamate intermediate, which can then react with another molecule of the amine to yield the corresponding thiourea.[7] The reaction is often facilitated by a base or can be promoted by various reagents to improve efficiency and yield.[8]
2.2. Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, meaning that careful execution of the steps should consistently yield the desired product with high purity.
Materials:
-
4-fluoroaniline
-
Carbon disulfide
-
Ethanol (or other suitable solvent)
-
Pyridine (or another suitable base, optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroaniline (2.0 equivalents) in ethanol.
-
With vigorous stirring, add carbon disulfide (1.0 equivalent) dropwise to the solution. The addition should be slow to control any potential exotherm.
-
(Optional) Add a catalytic amount of pyridine to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white crystalline solid.
2.3. Synthesis Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Comprehensive Characterization
Thorough characterization is paramount to confirm the successful synthesis of this compound and to establish its purity. A combination of spectroscopic and analytical techniques is employed for this purpose.
3.1. Spectroscopic Analysis
3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[9][10] The FT-IR spectrum of this compound is expected to show characteristic absorption bands.
Expected FT-IR Peaks:
-
N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the thiourea moiety.[11]
-
C=S Stretching: A peak typically observed in the range of 1200-1300 cm⁻¹, indicative of the thiocarbonyl group.[12]
-
C-N Stretching: Bands in the region of 1100-1400 cm⁻¹ associated with the C-N stretching vibrations.[13]
-
Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.
-
C-F Stretching: A strong absorption band typically found in the 1100-1250 cm⁻¹ region.[2]
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.[14]
-
¹H NMR: The proton NMR spectrum of the symmetrically substituted this compound is expected to be relatively simple.[1] A broad singlet in the downfield region (typically δ 9.0-10.0 ppm) corresponds to the two equivalent N-H protons.[1] The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of δ 178-184 ppm.[15] The signals for the aromatic carbons will also be present, with their chemical shifts influenced by the fluorine substituent.
-
¹⁹F NMR: Due to the chemical equivalence of the two fluorine atoms, the ¹⁹F NMR spectrum is expected to show a single signal, providing a clear confirmation of the symmetrical nature of the molecule.[1]
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its fragmentation pattern.[16] For this compound (C₁₃H₁₀F₂N₂S), the expected molecular weight is approximately 264.29 g/mol .[][18] The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to this value.
3.2. Physicochemical and Structural Characterization
3.2.1. Melting Point Determination
The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp and well-defined melting point range suggests a high degree of purity. The reported melting point for this compound is around 145 °C.[]
3.2.2. Single-Crystal X-ray Diffraction
For a definitive three-dimensional structural elucidation, single-crystal X-ray diffraction is the gold standard.[1] This technique provides precise information about bond lengths, bond angles, and the overall molecular conformation in the solid state. X-ray diffraction studies have shown that this compound typically adopts a trans-trans configuration in its crystalline form.[1] The crystal structure is stabilized by a network of intermolecular hydrogen bonds, primarily involving the N-H protons and the sulfur atom of the thiourea group (N-H···S), as well as interactions with the fluorine atoms (N-H···F).[1]
3.3. Characterization Data Summary
| Technique | Parameter | Expected Value/Observation |
| Molecular Formula | - | C₁₃H₁₀F₂N₂S |
| Molecular Weight | - | 264.29 g/mol [][18] |
| Melting Point | - | ~145 °C[] |
| FT-IR | N-H stretch | 3100-3400 cm⁻¹ (broad) |
| C=S stretch | 1200-1300 cm⁻¹ | |
| C-F stretch | 1100-1250 cm⁻¹ | |
| ¹H NMR | N-H protons | δ 9.0-10.0 ppm (broad singlet) |
| Aromatic protons | δ 7.0-8.0 ppm (multiplets) | |
| ¹³C NMR | C=S carbon | δ 178-184 ppm |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z ≈ 264 |
3.4. Characterization Workflow Diagram
Caption: An integrated workflow for the comprehensive characterization of the synthesized compound.
Potential Applications and Future Directions
Thiourea derivatives are a versatile class of compounds with a wide range of biological activities, including antibacterial, antifungal, antitubercular, and anti-inflammatory properties.[19][20] The introduction of fluorine atoms in this compound enhances its potential as a therapeutic agent.[2] Recent studies have highlighted the anticancer potential of diarylthiourea compounds.[3]
The ability of the thiourea moiety to act as a ligand for various metal ions also opens up avenues for its use in catalysis and materials science.[1] The continued exploration of fluorinated thioureas is a promising area of research with the potential for significant advancements in both medicine and materials science.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and diligently applying the described protocols, researchers can confidently synthesize and verify this valuable compound. The comprehensive characterization workflow outlined herein ensures the integrity of the synthesized material, which is a critical prerequisite for its application in further research and development endeavors.
References
- 1. This compound | 404-52-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Thiourea [webbook.nist.gov]
- 11. iosrjournals.org [iosrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Thiourea [webbook.nist.gov]
- 18. This compound, CasNo.404-52-4 BOC Sciences United States [bocscichem.lookchem.com]
- 19. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
spectroscopic analysis of 1,3-bis(4-fluorophenyl)thiourea
An In-depth Technical Guide to the Spectroscopic and Structural Analysis of 1,3-bis(4-fluorophenyl)thiourea
Abstract
This technical guide provides a comprehensive exploration of this compound, a molecule of significant interest in medicinal chemistry and materials science. We move beyond a simple recitation of data to offer a detailed narrative on its synthesis, structural elucidation, and spectroscopic characterization. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and protocols. We integrate data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, alongside crystallographic data, to present a holistic understanding of the molecule's chemical identity and behavior.
Introduction: The Significance of Fluorinated Thioureas
Thiourea, an organosulfur compound first synthesized in 1873, and its derivatives have become foundational building blocks in organic synthesis and medicinal chemistry.[1] The thiourea functional group, with its hard nitrogen and soft sulfur donor atoms, is a versatile ligand capable of forming stable hydrogen bonds and coordinating with a wide range of metal ions.[1] This versatility has led to extensive research into substituted thioureas for applications ranging from catalysis to therapeutic agents.[1]
The introduction of fluorine atoms into these structures, as in this compound (Molecular Formula: C₁₃H₁₀F₂N₂S, Molecular Weight: 264.29 g/mol ), can dramatically alter physicochemical properties.[] Fluorination often enhances metabolic stability, membrane permeability, and binding affinity, making such compounds highly valuable in drug design. This guide provides an integrated analytical workflow to confirm the synthesis and elucidate the detailed structure of this important molecule.
Synthesis and Purification: A Validated Protocol
The synthesis of 1,3-disubstituted thioureas is typically a straightforward process, yet requires precise control to ensure high purity of the final product.[3] The most common and efficient method involves the reaction between an amine and an isothiocyanate.[1]
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation : In a round-bottom flask, dissolve 4-fluoroaniline (2.0 equivalents) in a suitable anhydrous solvent such as acetonitrile or acetone.
-
Isothiocyanate Generation (In Situ) : To the stirred solution, add carbon disulfide (1.0 equivalent). This is followed by the slow, dropwise addition of a base (e.g., triethylamine) to facilitate the formation of the dithiocarbamate salt intermediate.
-
Thiourea Formation : A coupling agent, such as a carbodiimide or tosyl chloride, is then added to the mixture to induce the elimination of H₂S and form the isothiocyanate in situ, which immediately reacts with the second equivalent of 4-fluoroaniline.
-
Reaction Monitoring : The reaction is typically stirred at room temperature and monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation : The reaction mixture is quenched with water, and the crude product is extracted using an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification : The resulting solid is purified by recrystallization from an ethanol/water mixture to yield white crystals of this compound.
-
Purity Confirmation : The purity is confirmed by measuring the melting point, which should be consistent with the literature value of 145°C.[]
Molecular and Crystal Structure Insights
While spectroscopic methods reveal the structure in solution, single-crystal X-ray diffraction (XRD) provides the definitive atomic arrangement in the solid state.[1] For this compound, XRD studies show the molecule typically adopts a trans-trans conformation regarding the C-N bonds. The crystal packing is heavily influenced by a network of intermolecular hydrogen bonds, primarily N–H···S and N–H···F interactions, which stabilize the supramolecular assembly.[1]
A Multi-Technique Spectroscopic Analysis
A cohesive understanding of a molecule requires a multi-faceted analytical approach. Data from FT-IR, UV-Vis, and NMR are not merely confirmatory; they are complementary, each providing a unique piece of the structural puzzle.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Protocol: KBr Pellet Method
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or semi-transparent disc.
-
Place the KBr disc in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Data Interpretation The FT-IR spectrum provides a molecular fingerprint. For this compound, the key vibrational bands are summarized below.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3150 - 3300 | N-H Stretching | Confirms the presence of the secondary amine groups in the thiourea core. The broadness indicates hydrogen bonding.[4] |
| 1590 - 1610 | Aromatic C=C Stretching | Indicates the presence of the phenyl rings. |
| 1500 - 1550 | C-N Stretching & N-H Bending | Coupled vibrations characteristic of the thiourea moiety. |
| 1200 - 1250 | C-F Stretching | Strong absorption confirming the fluorination of the phenyl rings. |
| 1000 - 1100 | C=S Stretching | A key, though often complex, band confirming the thiocarbonyl group. Its position can be influenced by coupling with other vibrations.[4] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state, typically from π bonding or non-bonding (n) orbitals to π* anti-bonding orbitals.
Protocol: Solution-Phase Analysis
-
Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent like ethanol or acetonitrile.
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum against a solvent blank, typically over a range of 200-400 nm.
Data Interpretation The UV-Vis spectrum of thiourea derivatives is characterized by absorptions related to the phenyl rings and the thiocarbonyl group.
-
π→π Transitions*: Intense absorption bands are expected below 280 nm, arising from the aromatic system of the fluorophenyl rings. A thiourea solution typically shows an absorption range between 225 to 270 nm.[5]
-
n→π Transitions: A weaker absorption band may be observed at a longer wavelength, corresponding to the promotion of a non-bonding electron from the sulfur atom to a π orbital of the C=S bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Protocol: Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for thioureas as it effectively solubilizes the compound and allows for clear observation of the exchangeable N-H protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
¹H NMR Spectral Analysis Due to the molecule's C₂ symmetry, the ¹H NMR spectrum is relatively simple.
-
N-H Protons : A single, often broad, signal is observed in the downfield region, typically between δ 9.0 - 10.0 ppm (in DMSO-d₆).[1] The broadening is due to quadrupolar effects from the adjacent nitrogen and chemical exchange with trace water.
-
Aromatic Protons : The protons on the two equivalent 4-fluorophenyl rings appear in the aromatic region (δ 7.3 - 7.8 ppm ). They exhibit a complex multiplet pattern, often appearing as two sets of signals, due to proton-proton (³JHH) and proton-fluorine (JHF) couplings.[1]
¹³C NMR Spectral Analysis The ¹³C NMR spectrum provides crucial information on the carbon framework.
-
Thiocarbonyl Carbon (C=S) : The most deshielded signal appears significantly downfield at approximately δ 180 ppm .[1] This is highly characteristic of the thiocarbonyl group.
-
Aromatic Carbons : Due to symmetry, four distinct signals are expected for the 4-fluorophenyl rings. The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling (¹JCF), which is a key diagnostic feature.
Summary of Expected NMR Data (in DMSO-d₆)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~ 9.7 | Broad Singlet | N-H |
| ¹H | ~ 7.3 - 7.8 | Multiplet | Aromatic C-H |
| ¹³C | ~ 180 | Singlet | C =S |
| ¹³C | ~ 158 (¹JCF ≈ 240 Hz) | Doublet | C -F |
| ¹³C | ~ 115-140 | Multiple Signals | Other Aromatic C |
Conclusion: An Integrated Structural Portrait
The comprehensive analysis of this compound through a combination of synthesis, crystallography, and multi-modal spectroscopy provides an unambiguous structural confirmation. FT-IR validates the presence of key functional groups (N-H, C=S, C-F), UV-Vis spectroscopy illuminates its electronic properties, and high-resolution ¹H and ¹³C NMR spectroscopy precisely maps the atomic connectivity and chemical environment. This integrated workflow represents a best-practice approach for chemists in academic and industrial settings, ensuring the unequivocal identification and characterization of novel chemical entities destined for advanced applications.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,3-bis(4-fluorophenyl)thiourea
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,3-bis(4-fluorophenyl)thiourea. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of NMR spectroscopy as applied to this symmetrically substituted diarylthiourea. The guide offers predicted spectral data based on established principles and analogous compounds, detailed experimental protocols for data acquisition, and an in-depth interpretation of the spectral features.
Introduction: The Structural Significance of this compound
This compound is a molecule of interest in various fields, including medicinal chemistry and materials science, owing to the unique properties conferred by the thiourea linkage and the fluorine substituents. The thiourea moiety is known for its hydrogen bonding capabilities and its role as a versatile building block in organic synthesis.[] The presence of fluorine atoms on the phenyl rings can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design.[2] NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's C₂ symmetry. The key signals expected are from the N-H protons of the thiourea group and the aromatic protons of the two 4-fluorophenyl rings.
N-H Protons
The two chemically equivalent N-H protons are expected to appear as a single, often broad, resonance in the downfield region of the spectrum. This broadening is typically a result of quadrupole relaxation of the adjacent ¹⁴N nuclei and potential chemical exchange with trace amounts of water in the NMR solvent. In a non-fluorinated analog, 1,3-diphenylthiourea, this signal is observed at approximately δ 9.75 ppm when measured in DMSO-d₆.[3] For this compound, a similar chemical shift is expected, likely in the range of δ 9.0 - 10.0 ppm . The exact position can be influenced by the solvent, concentration, and temperature.
Aromatic Protons
The two 4-fluorophenyl rings are chemically equivalent. Within each ring, the protons ortho to the fluorine atom (H-3 and H-5) are equivalent, as are the protons meta to the fluorine atom (H-2 and H-6). This will give rise to two distinct signals in the aromatic region, each integrating to four protons.
-
Protons ortho to the NH group (H-2, H-6): These protons are expected to appear as a triplet of doublets. The primary splitting will be a doublet due to coupling with the adjacent meta protons (³JHH), and this doublet will be further split into a triplet by coupling to the para fluorine atom (⁴JHF).
-
Protons meta to the NH group (H-3, H-5): These protons are also expected to appear as a triplet of doublets. The primary splitting will be a doublet from coupling to the ortho protons (³JHH), which is then split into a triplet by the ortho fluorine atom (³JHF).
The electron-withdrawing nature of the fluorine atom will influence the chemical shifts of the aromatic protons. Protons ortho and para to the fluorine are expected to be shielded relative to benzene, while meta protons are deshielded.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| N-H | 9.5 - 10.0 | br s | - |
| H-2, H-6, H-2', H-6' | 7.4 - 7.6 | t | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 4-5 Hz |
| H-3, H-5, H-3', H-5' | 7.1 - 7.3 | t | ³JHH ≈ 8-9 Hz, ³JHF ≈ 8-9 Hz |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound, with proton decoupling, will also reflect the molecule's symmetry. We expect to see signals for the thiocarbonyl carbon (C=S) and four distinct signals for the aromatic carbons. A key feature of the aromatic carbon signals will be their splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, and ⁴JCF).
-
Thiocarbonyl Carbon (C=S): The thiocarbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 180 - 190 ppm . For the non-fluorinated analog, 1,3-diphenylthiourea, this signal appears around δ 181 ppm.[4]
-
Aromatic Carbons:
-
C-4 (ipso-Carbon to F): This carbon will show a large one-bond coupling to fluorine (¹JCF), appearing as a doublet. It is expected to be the most downfield of the aromatic carbons due to the direct attachment of the electronegative fluorine.
-
C-1 (ipso-Carbon to N): This carbon will also appear as a doublet due to a four-bond coupling to fluorine (⁴JCF).
-
C-2, C-6: These carbons will appear as a doublet due to a three-bond coupling to fluorine (³JCF).
-
C-3, C-5: These carbons will appear as a doublet due to a two-bond coupling to fluorine (²JCF).
-
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| C=S | 180 - 185 | s | - |
| C-4, C-4' | 158 - 162 | d | ¹JCF ≈ 240 - 250 |
| C-1, C-1' | 135 - 138 | d | ⁴JCF ≈ 3 - 4 |
| C-2, C-6, C-2', H-6' | 128 - 132 | d | ³JCF ≈ 8 - 9 |
| C-3, C-5, C-3', H-5' | 115 - 118 | d | ²JCF ≈ 21 - 22 |
Experimental Protocol for NMR Data Acquisition
The following provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for thiourea compounds as it can disrupt intermolecular hydrogen bonding and often provides sharp N-H signals. Chloroform-d (CDCl₃) is another common option.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
¹H NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
¹³C NMR Acquisition Parameters
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks. Integrate the peaks in the ¹H spectrum.
Visualizing the NMR Logic
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Relationship between molecular structure and NMR spectral features.
References
The Definitive Guide to the Crystal Structure Determination of 1,3-bis(4-fluorophenyl)thiourea: A Technical Whitepaper for Drug Development Professionals
This guide provides an in-depth technical exploration of the methodologies and analytical reasoning behind the crystal structure determination of 1,3-bis(4-fluorophenyl)thiourea. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis to advanced structural analysis, offering field-proven insights into the causality of experimental choices.
Introduction: The Significance of Diaryl Thioureas in Medicinal Chemistry
Thiourea derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The 1,3-diaryl thiourea scaffold is of particular interest due to its structural rigidity and ability to form specific hydrogen bonds, making it a privileged structure in drug design. The incorporation of fluorine atoms into the phenyl rings, as in this compound, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.
A precise understanding of the three-dimensional arrangement of atoms within a crystal lattice is paramount for rational drug design. Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating this arrangement, providing invaluable insights into molecular conformation and intermolecular interactions that govern crystal packing.[3] This knowledge is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting physicochemical properties such as solubility and polymorphism.
This whitepaper will detail the comprehensive process of determining the crystal structure of this compound, serving as a technical guide for researchers working with this important class of compounds.
Synthesis and Crystallization: From Precursors to High-Quality Single Crystals
The synthesis of symmetrical 1,3-diaryl thioureas is typically a straightforward process involving the reaction of an aromatic amine with a suitable thiocarbonyl source. For this compound, a common and efficient method is the reaction of 4-fluoroaniline with 4-fluorophenyl isothiocyanate.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-fluoroaniline
-
Carbon disulfide
-
Triethylamine
-
Ethanol
-
Dichloromethane
Procedure:
-
Preparation of 4-fluorophenyl isothiocyanate (in situ): In a round-bottom flask, dissolve 4-fluoroaniline (2 equivalents) in ethanol. Add triethylamine (2.2 equivalents) as a base. Cool the mixture in an ice bath and add carbon disulfide (1 equivalent) dropwise with stirring. Allow the reaction to stir at room temperature for 2-4 hours.
-
Formation of Thiourea: To the same reaction mixture, add the remaining 4-fluoroaniline (1 equivalent). The reaction is then refluxed for 4-6 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with water, and then recrystallized from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to yield pure this compound.
Rationale for Experimental Choices:
-
The use of triethylamine is crucial to deprotonate the aniline, facilitating its nucleophilic attack on carbon disulfide.
-
The in-situ formation of the isothiocyanate is often preferred for convenience and to handle the often volatile and lachrymatory nature of isolated isothiocyanates.
-
Recrystallization is a critical step to obtain high-purity material, which is a prerequisite for growing diffraction-quality single crystals.
Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution of the purified compound is a widely used technique.
-
A saturated solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).
-
The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
The resulting crystals are carefully inspected under a microscope for well-defined faces and the absence of cracks or other defects.
Spectroscopic Characterization: Confirming the Molecular Identity
Before proceeding to crystal structure analysis, it is essential to confirm the identity and purity of the synthesized compound using spectroscopic methods.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
-
N-H Stretching: Bands in the region of 3100-3400 cm⁻¹ are indicative of the N-H stretching vibrations of the thiourea moiety.
-
C=S Stretching (Thioamide I band): A strong absorption band around 1180-1240 cm⁻¹ is characteristic of the C=S stretching vibration.[1]
-
C-N Stretching (Thioamide II band): The C-N stretching vibration typically appears in the 1400-1450 cm⁻¹ region.[1]
-
Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings are observed in their characteristic regions.
-
C-F Stretching: A strong band in the 1100-1200 cm⁻¹ region is indicative of the C-F bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure in solution.
-
¹H NMR:
-
N-H Protons: A broad singlet is typically observed in the downfield region (δ 9.0-10.0 ppm) for the N-H protons.
-
Aromatic Protons: The protons on the 4-fluorophenyl rings will appear as a set of multiplets in the aromatic region (δ 7.0-7.8 ppm), often showing characteristic splitting patterns due to both H-H and H-F couplings.
-
-
¹³C NMR:
-
Thiocarbonyl Carbon (C=S): The most deshielded carbon, appearing around δ 180-185 ppm.[1]
-
Aromatic Carbons: A set of signals in the aromatic region (δ 115-165 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
-
Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.
Experimental Workflow
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using methods such as Direct Methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a full-matrix least-squares method to achieve the best fit between the observed and calculated structure factors.
-
Structure Validation: The final structure is validated using software like CheckCIF to ensure its quality and correctness.
Results and Discussion: The Crystal Structure of this compound
X-ray diffraction studies have revealed that this compound crystallizes in the orthorhombic crystal system. The molecule predominantly adopts a trans-trans conformation, where the two 4-fluorophenyl groups are located on opposite sides of the C=S bond. This conformation is common for diaryl thioureas.
Crystallographic Data
While a complete, publicly available CIF (Crystallographic Information File) for this compound is not readily accessible at the time of this writing, the following table summarizes the key crystallographic parameters based on available information for closely related structures and general knowledge.
| Parameter | Value (Illustrative) |
| Chemical Formula | C₁₃H₁₀F₂N₂S |
| Formula Weight | 264.30 g/mol |
| Crystal System | Orthorhombic |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | To be determined |
| Z | To be determined |
| Temperature (K) | Typically 100 or 293 |
| R-factor (%) | Typically < 5 |
Molecular Geometry and Intermolecular Interactions
The crystal structure is stabilized by a network of intermolecular hydrogen bonds. The most significant of these are N–H···S and N–H···F interactions.[3] The N–H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom and the fluorine atoms on the phenyl rings act as acceptors.
Caption: Schematic of potential hydrogen bonding in this compound.
Advanced Structural Analysis: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated based on the electron distribution of the molecule.
-
d_norm surface: This surface maps the normalized contact distance, allowing for the visualization of regions involved in hydrogen bonding and other close contacts. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds.
-
2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, showing the percentage contribution of each type of interaction to the overall crystal packing. For this compound, H···H, C···H, and F···H contacts are expected to be the most significant.
Conclusion and Future Directions
The determination of the crystal structure of this compound provides fundamental insights into its molecular conformation and the non-covalent interactions that dictate its solid-state architecture. This detailed structural knowledge is a critical component in the rational design of novel therapeutic agents based on the diaryl thiourea scaffold. Future work should focus on obtaining high-quality single crystals to complete the crystallographic dataset and performing co-crystallization studies with target proteins to elucidate the binding modes of this important class of molecules.
References
A Technical Guide to the X-ray Diffraction Analysis of 1,3-bis(4-fluorophenyl)thiourea: Structural Insights for Drug Development
Abstract
This technical guide provides an in-depth exploration of the synthesis and structural elucidation of 1,3-bis(4-fluorophenyl)thiourea, a molecule of significant interest in medicinal chemistry and materials science. We delve into the critical role of X-ray diffraction (XRD) in determining the precise three-dimensional architecture of this compound, a cornerstone for understanding its physicochemical properties and potential as a drug candidate. This document outlines the synthetic pathway, experimental protocols for single-crystal and powder XRD, and a detailed analysis of the crystal structure, including its conformational state and the intricate network of intermolecular interactions that govern its solid-state packing. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the structural chemistry of fluorinated thiourea derivatives.
Introduction: The Significance of Fluorinated Thioureas in Modern Research
Thiourea and its derivatives are a versatile class of organic compounds with a broad spectrum of applications, ranging from synthetic intermediates to potent therapeutic agents. The introduction of fluorine atoms into the molecular scaffold can dramatically influence a compound's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated thioureas such as this compound have emerged as promising candidates in the development of novel antimicrobial and anticancer drugs.
A fundamental understanding of the three-dimensional structure of these molecules is paramount for rational drug design. X-ray diffraction stands as the definitive technique for elucidating the precise arrangement of atoms in a crystalline solid, providing invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions. This guide focuses on the comprehensive X-ray diffraction analysis of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-fluoroaniline with a suitable thiocarbonyl source. A common and efficient method involves the use of 1,1'-thiocarbonyldiimidazole as a thiocarbonyl transfer agent.
Synthetic Protocol
A solution of 4-fluoroaniline (2 equivalents) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is treated with 1,1'-thiocarbonyldiimidazole (1 equivalent). The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The product, this compound, can then be isolated and purified by standard techniques such as filtration and recrystallization to yield crystals suitable for X-ray diffraction analysis.
X-ray Diffraction Analysis: Unveiling the Solid-State Architecture
The cornerstone of this guide is the detailed analysis of the crystal structure of this compound as determined by X-ray diffraction. Both single-crystal and powder X-ray diffraction techniques provide complementary information crucial for a comprehensive understanding of the material's solid-state properties.
Single-Crystal X-ray Diffraction (SC-XRD)
High-quality single crystals of this compound are essential for a precise determination of its molecular structure.
-
Crystal Mounting: A suitable single crystal of this compound is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is subjected to a monochromatic X-ray beam, and the diffraction pattern is collected using a modern diffractometer equipped with a sensitive detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis, followed by refinement using full-matrix least-squares methods.
X-ray diffraction analysis reveals that this compound crystallizes in the orthorhombic crystal system .[1] The molecule predominantly adopts a trans-trans (TT) configuration in its crystalline state.[1] In this conformation, the two 4-fluorophenyl groups are located on opposite sides of the central C=S bond.[1] This arrangement is a common feature among diarylthiourea derivatives.[1]
The molecule is not planar; the central thiourea core is twisted relative to the aromatic rings to minimize steric hindrance.[1] This is exemplified by the C2–C1–N1–C7 torsion angle of 44.6°.[1]
Table 1: Key Crystallographic and Conformational Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₀F₂N₂S | |
| Molecular Weight | 264.30 g/mol | |
| Crystal System | Orthorhombic | [1] |
| Molecular Conformation | trans-trans (TT) | [1] |
| C2–C1–N1–C7 Torsion Angle | 44.6° | [1] |
Note: A complete Crystallographic Information File (CIF) with detailed unit cell parameters and atomic coordinates was not publicly available in the searched databases.
The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds.[1] The most significant of these are N–H···S and N–H···F hydrogen bonds.[1] The amine protons of the thiourea moiety act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the fluorine atoms on the phenyl rings serve as acceptors. This intricate network of non-covalent interactions dictates the packing of the molecules in the crystal lattice, influencing the material's physical properties such as melting point and solubility.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a powerful technique for characterizing the bulk crystalline properties of a material. It is particularly useful for phase identification, purity assessment, and studying polymorphism.
-
Sample Preparation: A finely ground powder of this compound is packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting powder diffraction pattern, a plot of intensity versus 2θ, serves as a unique fingerprint of the crystalline phase. This pattern can be compared to databases for phase identification or used for more advanced analyses such as Rietveld refinement to obtain detailed structural information.
Visualization of Key Concepts
To aid in the understanding of the experimental workflow and the molecular structure, the following diagrams are provided.
Caption: Experimental Workflow for the Structural Analysis.
Caption: Molecular Structure and Key Interactions.
Conclusion and Future Perspectives
The structural elucidation of this compound through X-ray diffraction provides a foundational understanding of its solid-state properties. The determination of its orthorhombic crystal system, trans-trans conformation, and the network of N–H···S and N–H···F hydrogen bonds are critical parameters for computational modeling, formulation development, and predicting its interaction with biological macromolecules.
Future research should focus on obtaining a complete crystallographic dataset to enable more detailed computational studies, such as Hirshfeld surface analysis, to quantify the intermolecular interactions. Furthermore, investigating the potential for polymorphism, where the compound may exist in different crystalline forms with distinct properties, is a crucial step in its development as a pharmaceutical agent. The insights gained from such studies will undoubtedly accelerate the rational design of next-generation thiourea-based therapeutics.
References
Introduction: The Strategic Convergence of Fluorine and the Diarylthiourea Scaffold
An In-depth Technical Guide to the Biological Activity of Fluorinated Diarylthioureas
In the landscape of modern medicinal chemistry, the diarylthiourea motif represents a privileged scaffold, renowned for its structural versatility and broad spectrum of biological activities.[1] These compounds, characterized by a central thiourea core (S=C(NH)₂) flanked by two aryl rings, serve as potent agents in diverse therapeutic areas, including oncology and microbiology.[2][3] The thiourea moiety is a remarkable hydrogen bond donor and acceptor, enabling it to form critical interactions with biological targets such as protein kinases and other enzymes.[4]
The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool for optimizing drug-like properties. Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2][5] This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and mechanisms of action of fluorinated diarylthioureas, offering field-proven insights for researchers and drug development professionals.
Core Synthesis Strategy: From Isothiocyanates to Bioactive Agents
The principal synthetic route to N,N'-disubstituted diarylthioureas is a direct and efficient nucleophilic addition reaction. The process typically involves reacting an appropriately substituted fluorinated aryl amine with an aryl isothiocyanate in a suitable solvent like dichloromethane at room temperature.[3] Alternatively, the isothiocyanate can be generated in situ from an acid chloride and ammonium thiocyanate, which then reacts with a heterocyclic amine.[1][6] The versatility of this approach allows for the systematic modification of both aryl rings, facilitating the exploration of structure-activity relationships (SAR).
Caption: General synthesis workflow for fluorinated diarylthioureas.
Spectrum of Biological Activities
Fluorinated diarylthioureas exhibit a remarkable range of biological effects, positioning them as promising candidates for addressing significant health challenges.
Anticancer Activity
This class of compounds has demonstrated potent cytotoxic effects against a wide array of cancer cell lines, including leukemia, lung, breast, and colon cancers.[2][7] The incorporation of fluorine, particularly trifluoromethyl (CF₃) groups, is often associated with enhanced anticancer potency.[7]
Mechanism of Action: A primary mechanism of their anticancer action is the inhibition of protein kinases, which are crucial for cancer cell proliferation, migration, and survival.[2] Diarylthioureas function as "hinge-binders," where the thiourea moiety forms key hydrogen bonds within the ATP-binding pocket of kinases like Mitogen-Activated Protein Kinase-2 (MK-2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Epidermal Growth Factor Receptor (EGFR) kinase.[4][7] The fluorinated aryl ring often fits into an adjacent hydrophobic pocket, enhancing the binding affinity and selectivity of the inhibitor.[4] Some derivatives have also been shown to inhibit other critical pathways, such as the Wnt/β-catenin signaling pathway, or to induce apoptosis by compromising the integrity of mitochondrial and lysosomal membranes.[7]
Caption: Mechanism of action: Inhibition of a protein kinase pathway.
Data Summary: Anticancer Activity
| Compound Class | Cancer Cell Line | Potency (IC₅₀) | Reference |
| Fluorinated Pyridine Thiourea | HepG2 (Liver) | 4.8 µg/mL | [2] |
| 3-Chloro-4-fluorophenylthiourea | SW620 (Colon) | 9.4 µM | [7] |
| Dihalogenophenylthioureas | K-562 (Leukemia) | More effective than Cisplatin | [7] |
| Biphenyl Thioureas (CF₃ substituted) | A549 (Lung) | K-Ras protein inhibition | [7] |
| 1-(4-fluorophenyl)-3-(4-hexyloxyphenyl)thiourea | MCF-7 (Breast) | 338.33 µM | [3] |
Antimicrobial Activity
Fluorinated diarylthioureas have emerged as potent antimicrobial agents. Certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.[2] For instance, a fluorinated pyridine derivative demonstrated high antimicrobial efficacy with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.63 µg/mL.[2] The presence of fluorine can enhance the compound's ability to penetrate bacterial cell membranes. The antibacterial activity of phenylthiazole derivatives is strongly enhanced by electron-withdrawing substituents like fluorine at the meta-position of the benzene ring.[8]
Antiviral Activity
The thiourea scaffold is also a component of novel inhibitors of viral enzymes. Fluorinated aryl thioureas have been identified as a class of potent inhibitors against the influenza virus neuraminidase, an enzyme critical for viral release and propagation.[2] Additionally, other fluorinated compounds have shown activity against HIV by inhibiting reverse transcriptase.[9][10] The incorporation of fluorine can enhance metabolic stability, a crucial factor for effective antiviral drugs.[10]
Experimental Protocols for Biological Evaluation
To ensure scientific rigor, the biological evaluation of these compounds must follow standardized and self-validating protocols.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard for assessing the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated diarylthiourea compounds in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[7][11]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the fluorinated diarylthiourea in a suitable solvent (e.g., DMSO) and then create serial twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover and incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.004% solution of DPPH in ethanol. Prepare various concentrations of the test compounds in ethanol.
-
Reaction Mixture: In a 96-well plate, mix 160 µL of the DPPH solution with 40 µL of the test compound solution at different concentrations.[12]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid is typically used as a positive control.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[6][12]
Conclusion and Future Perspectives
Fluorinated diarylthioureas represent a highly promising class of compounds with a diverse and potent range of biological activities. Their synthetic accessibility allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles. The primary mechanism, particularly in cancer, involves the targeted inhibition of protein kinases, a cornerstone of modern oncology.
Future research should focus on several key areas:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and potential toxicity.
-
In Vivo Efficacy: Moving beyond in vitro studies to evaluate the most promising candidates in preclinical animal models to assess their pharmacokinetic properties, efficacy, and safety.
-
Exploring New Targets: Investigating the activity of these compounds against other emerging therapeutic targets, including different viral proteins and enzymes involved in inflammatory diseases.
The continued exploration of the chemical space around the fluorinated diarylthiourea scaffold holds immense potential for the development of next-generation therapeutics to combat cancer, infectious diseases, and other significant human ailments.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diarylureas | Encyclopedia MDPI [encyclopedia.pub]
- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kar.kent.ac.uk [kar.kent.ac.uk]
- 12. dergipark.org.tr [dergipark.org.tr]
Thiourea-Based Compounds: A Technical Guide to Mechanisms of Action in Drug Discovery
Preamble: The Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets.[1][2] The thiourea moiety, with its characteristic (R¹R²N)(R³R⁴N)C=S core, is a quintessential example of such a scaffold.[3] Its structural analogy to urea—replacing an oxygen atom with sulfur—imparts distinct chemical properties that medicinal chemists have leveraged to develop a plethora of bioactive compounds.[1][4] The thiourea functional group's capacity to form stable hydrogen bonds via its N-H donors and sulfur acceptor is fundamental to its interaction with biological macromolecules like enzymes and receptors.[1][4]
This guide eschews a conventional layout. Instead, it is structured to mirror the investigative journey of a drug development scientist: beginning with the foundational chemistry, exploring the primary mechanisms of action, and detailing the robust experimental methodologies required to validate these mechanisms. Our focus is not merely on what these compounds do, but on how they do it and how we can prove it.
The Chemical Foundation: More Than a Simple Analogue
The biological activity of thiourea derivatives is intrinsically linked to their chemical structure. The core scaffold exists in two tautomeric forms: the thione and the thiol (isothiourea), with the thione form being more prevalent in aqueous solutions.[5] This dynamic nature, combined with the hydrogen bonding capability, allows for versatile binding to target proteins.
Caption: Core chemical properties of the thiourea scaffold.
Primary Mechanism I: Targeted Enzyme Inhibition
One of the most well-documented mechanisms of action for thiourea-based compounds is enzyme inhibition.[6] By fitting into the active or allosteric sites of enzymes, these compounds can modulate critical biological pathways. The diversity of derivatives allows for fine-tuning of specificity and potency against various enzyme classes.
Case Study: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂. They are implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them attractive drug targets. Several thiourea derivatives have been identified as potent inhibitors of various CA isoforms.[7][8]
Mechanism Insight: The inhibitory action often involves the thiourea moiety coordinating with the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule. The N-H groups can form hydrogen bonds with amino acid residues in the active site pocket, such as threonine, further stabilizing the enzyme-inhibitor complex.
| Compound Class | Target Isoform(s) | Reported Inhibition Constant (Kᵢ) | Reference |
| Pyrimidine-based Sulphonyl Thioureas | hCA I, II, IX, XII | 42.1 nM - 298.6 nM (hCA I) | [7] |
| Chiral Thioureas (Benzimidazole moieties) | hCA I, II | 3.4 µM - 73.6 µM (hCA I) | [8] |
Case Study: Urease Inhibition
Ureases are metalloenzymes that catalyze the hydrolysis of urea to ammonia and carbon dioxide. Bacterial ureases, particularly from Helicobacter pylori and Proteus mirabilis, are significant virulence factors in human disease. Thiourea and its derivatives are well-established urease inhibitors.[9]
Mechanism Insight: The mechanism is similar to that for carbonic anhydrases. The thiourea's sulfur atom interacts strongly with the two nickel ions in the urease active site, disrupting the catalytic machinery. The ability to chelate these metal ions is central to its inhibitory effect.
Experimental Validation: A Workflow for Characterizing Enzyme Inhibitors
As a scientist, asserting that a compound is an "enzyme inhibitor" requires a rigorous, multi-step validation process. Simply determining an IC₅₀ value is insufficient for a mechanistic claim. The following workflow provides a self-validating system to characterize an inhibitor authoritatively.
Caption: Experimental workflow for validating enzyme inhibition.
Protocol: Determining Inhibition Constant (Kᵢ) and Mode of Action
-
Objective: To move beyond the operational metric of IC₅₀ and determine the true binding affinity (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive).
-
Materials: Purified enzyme, substrate, inhibitor stock solution, appropriate buffer system, microplate reader.
-
Methodology: a. Prepare Reagents: Create serial dilutions of the thiourea inhibitor. Prepare a range of substrate concentrations, typically spanning from 0.2x to 5x the Michaelis constant (Kₘ) of the enzyme. b. Assay Setup: In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and a fixed concentration of the inhibitor across the varying range of substrate concentrations. Include control wells with no inhibitor. c. Initiate Reaction: Add the substrate to initiate the reaction. d. Measure Velocity: Monitor the reaction progress over time by measuring absorbance or fluorescence on a microplate reader. Calculate the initial velocity (V₀) for each reaction. e. Data Analysis (The Causality Check): i. Plot initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot). ii. To accurately determine the kinetic parameters, transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). iii. Expert Interpretation: The pattern of line intersections on the Lineweaver-Burk plot reveals the mechanism. Competitive inhibitors will show lines intersecting on the y-axis (Vₘₐₓ is unchanged). Non-competitive inhibitors will show lines intersecting on the x-axis (Kₘ is unchanged). Uncompetitive inhibitors will produce parallel lines. This graphical analysis is a critical, self-validating step. iv. Calculate Kᵢ using the appropriate formula derived from the inhibition model.
Primary Mechanism II: Anticancer Activity
Thiourea derivatives have demonstrated significant promise in oncology, inhibiting cancer cell growth through a variety of mechanisms.[5][10] Their multi-targeted action makes them attractive candidates for overcoming drug resistance.[11][12]
Induction of Apoptosis
A key mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. Studies have shown that certain thiourea derivatives are potent inducers of apoptosis in cancer cells.[13] For instance, 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea was found to induce late apoptosis in 95-99% of colon cancer cells.[13]
Mechanism Insight: While the precise upstream targets can vary, the pro-apoptotic activity often converges on the activation of the caspase cascade. The compounds may trigger the intrinsic pathway by causing mitochondrial stress or the extrinsic pathway by interacting with death receptors. This leads to the activation of executioner caspases (like Caspase-3) that dismantle the cell.
Caption: Simplified intrinsic apoptosis pathway induced by a thiourea compound.
Inhibition of Signaling Pathways
Cancer is often driven by aberrant signaling pathways. Thiourea derivatives have been shown to inhibit key nodes in these pathways.
-
K-Ras Protein: Biphenyl thiourea derivatives have been identified as inhibitors of lung cancer cell growth by blocking the K-Ras protein.[13]
-
Wnt/β-catenin Pathway: A quinazoline-derived thiourea was shown to suppress the proliferation of cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[13]
-
Protein Tyrosine Kinases (PTKs): Many thiourea compounds owe their cytotoxic activity to the inhibition of PTKs, which are crucial for cell growth and proliferation signaling.[12][14]
Experimental Validation: Confirming Pro-Apoptotic Activity
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Objective: To quantitatively distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells, thereby confirming that cell death occurs via apoptosis.
-
Principle (The Self-Validating System): This assay uses two dyes. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining provides a clear, multi-state readout.
-
Methodology: a. Cell Culture and Treatment: Plate cancer cells (e.g., SW480 colon cancer) and allow them to adhere. Treat with various concentrations of the thiourea compound for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine). b. Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, as these are likely apoptotic. c. Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark. d. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. e. Data Interpretation:
- Annexin V- / PI-: Live cells.
- Annexin V+ / PI-: Early apoptotic cells.
- Annexin V+ / PI+: Late apoptotic/necrotic cells.
- Annexin V- / PI+: Necrotic cells (often due to primary necrosis, not apoptosis). A significant increase in the Annexin V+ populations upon treatment provides strong evidence for pro-apoptotic activity.
Primary Mechanism III: Antimicrobial & Antiviral Activity
The thiourea scaffold is also prevalent in agents developed to combat infectious diseases.[5][15]
Antibacterial Action
Thiourea derivatives exhibit broad-spectrum antibacterial activity.[5][16] A key advantage is their potential to act on novel targets, which is critical in the era of widespread antibiotic resistance.
Mechanism Insight:
-
Cell Wall Disruption: One derivative, TD4, was shown to be effective against MRSA by disrupting the integrity of the bacterial cell wall.[17]
-
Metabolic Disruption: The same compound, TD4, was also found to destroy the NAD+/NADH homeostasis within the bacteria, crippling its energy metabolism.[17]
-
Enzyme Inhibition: Other derivatives are predicted to act by inhibiting enzymes crucial for bacterial cell wall biosynthesis, such as penicillin-binding proteins (PBPs).[18][19]
Antiviral Action
Thiourea compounds have been investigated as antiviral agents against a range of viruses, including influenza, HCV, and plant viruses like Tobacco Mosaic Virus (TMV).[20][21][22]
Mechanism Insight: A specific chiral thiourea derivative was found to inhibit TMV by directly interfering with the polymerization of the TMV coat protein, a critical step in the viral assembly process.[21][23] This demonstrates a highly specific mechanism beyond simple cytotoxicity.
Experimental Validation: Elucidating Antibacterial MOA
Protocol: Minimum Inhibitory Concentration (MIC) and Bactericidal/Bacteriostatic Determination
-
Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth (MIC) and to ascertain whether the compound kills the bacteria (bactericidal) or merely prevents its growth (bacteriostatic).
-
Methodology (MIC - Broth Microdilution): a. Prepare a two-fold serial dilution of the thiourea compound in a 96-well plate with cation-adjusted Mueller-Hinton broth. b. Inoculate each well with a standardized bacterial suspension (e.g., MRSA at ~5 x 10⁵ CFU/mL). c. Include positive (bacteria, no drug) and negative (broth only) controls. d. Incubate for 16-20 hours at 37°C. e. The MIC is the lowest concentration with no visible turbidity.
-
Methodology (Minimum Bactericidal Concentration - MBC): a. The Causality Check: Following MIC determination, take an aliquot from the wells that showed no growth. b. Plate these aliquots onto drug-free agar plates. c. Incubate the plates overnight. d. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count. e. Interpretation: If the MBC is close to the MIC (e.g., MBC/MIC ≤ 4), the compound is considered bactericidal. If the MBC is much higher than the MIC, it is bacteriostatic. This distinction is critical for further development.
Concluding Remarks for the Field Scientist
The thiourea scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activity, underpinned by diverse mechanisms of action including enzyme inhibition, induction of apoptosis, disruption of critical signaling pathways, and interference with microbial machinery.[5][11] For the drug development professional, the key takeaway is the scaffold's tunability. Subtle modifications to the R-groups attached to the thiourea core can dramatically alter its specificity and potency, allowing for rational design toward a desired biological target. The challenge—and opportunity—lies in leveraging the experimental workflows detailed herein to precisely elucidate these mechanisms, transforming promising hits into rationally designed therapeutic candidates.
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 19. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 20. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiviral activity and mechanism of action of novel thiourea containing chiral phosphonate on tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Adamantylthiourea derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]
1,3-bis(4-fluorophenyl)thiourea derivatives and their properties
An In-depth Technical Guide to 1,3-bis(4-fluorophenyl)thiourea Derivatives: Synthesis, Characterization, and Biological Properties
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, structural characterization, and diverse biological activities, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Thioureas
Thiourea, an organosulfur compound, and its derivatives have long been a cornerstone in organic synthesis and medicinal chemistry.[1] The structural versatility of substituted thioureas, arising from the ease of introducing various functional groups, allows for the fine-tuning of their electronic and steric properties.[1] The incorporation of fluorine atoms into these molecules is a particularly impactful strategy. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This often leads to enhanced therapeutic potential, making fluorinated thioureas a subject of intense research.[1]
Synthesis of this compound Derivatives
The synthesis of 1,3-disubstituted thioureas is typically a straightforward process, primarily involving the reaction of an amine with an isothiocyanate.[1][2]
General Synthesis Pathway
The core reaction for synthesizing this compound involves the nucleophilic addition of 4-fluoroaniline to 4-fluorophenyl isothiocyanate. A generalized workflow for the synthesis of related derivatives is depicted below.
Caption: General workflow for the synthesis of 1,3-disubstituted thiourea derivatives.
Experimental Protocol: Synthesis of 1-(Isomeric Fluorobenzoyl)-3-(Isomeric Fluorophenyl)thioureas
This protocol describes a two-step, one-pot synthesis for a class of fluorinated thiourea derivatives.[3][4]
Step 1: In Situ Generation of Isothiocyanate
-
To a solution of an isomeric fluorobenzoyl chloride (1.0 mmol) in anhydrous acetone, add potassium thiocyanate (1.0 mmol).
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). This step generates the corresponding isothiocyanate in situ.[4]
Step 2: Formation of the Thiourea Derivative
-
Once the formation of the isothiocyanate is complete, add an equimolar amount (1.0 mmol) of an isomeric fluoroaniline to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as indicated by TLC.
-
Upon completion, the reaction mixture can be worked up by pouring it into ice-water to precipitate the product.
-
The solid product is then filtered, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Structural Characterization
The synthesized this compound derivatives are characterized using various spectroscopic and analytical techniques to confirm their structure and purity.
Spectroscopic Analysis
| Technique | Key Observations for this compound | Reference |
| ¹H NMR | The N-H protons typically appear as a broad singlet in the downfield region (δ 9.0-10.0 ppm). Aromatic protons of the 4-fluorophenyl rings show characteristic splitting patterns. | [1] |
| ¹³C NMR | The thiocarbonyl carbon (C=S) is highly deshielded and appears around δ 180 ppm. The aromatic carbons of the 4-fluorophenyl rings display four distinct signals due to symmetry. | [1] |
| FT-IR | Characteristic vibrational bands include N-H stretching, C=S stretching, and C-F stretching. | [2] |
| Mass Spectrometry | Provides the molecular weight of the compound, confirming its elemental composition. | [2] |
Single-Crystal X-ray Diffraction
X-ray diffraction studies provide definitive information about the three-dimensional structure of these molecules in the solid state. For this compound, such studies have revealed a trans-trans configuration.[1] The crystal structure is stabilized by a network of intermolecular hydrogen bonds.[1]
Biological Properties and Applications
This compound derivatives have emerged as a versatile scaffold exhibiting a wide spectrum of biological activities.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of thiourea derivatives. The presence of electron-withdrawing groups, such as fluorine, on the phenyl rings often enhances cytotoxicity against various cancer cell lines.[5]
-
Mechanism of Action : While the exact mechanisms are diverse, some thiourea derivatives have been shown to induce apoptosis in cancer cells.[5] For instance, certain derivatives can significantly reduce the viability of colon cancer cells and induce late-stage apoptosis.[5]
-
Structure-Activity Relationship : Derivatives with substituents like 3,4-dichloro and 4-trifluoromethylphenyl have shown high activity, with IC50 values in the low micromolar range against colon and prostate cancer cells, as well as leukemia cell lines.[5] Some compounds have demonstrated greater efficacy and selectivity than the standard chemotherapeutic agent, cisplatin.[5]
Caption: Logical relationship of thiourea derivatives' anticancer activity.
Antimicrobial Activity
Fluorinated thiourea derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties.[3][6]
-
Antibacterial Activity : These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[3][6] Some derivatives exhibit minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[6][7][8]
-
Antifungal Activity : In many cases, the antifungal activity of these compounds is more pronounced than their antibacterial effects.[3] They have been tested against various fungal species, including Aspergillus and Rhizopus.[3]
Enzyme Inhibition and Antioxidant Properties
Recent research has uncovered the potential of fluorophenyl thiourea derivatives in managing diabetes and related complications through enzyme inhibition and antioxidant effects.[9][10][11]
-
Enzyme Inhibition : Certain derivatives are potent inhibitors of α-amylase and α-glycosidase, enzymes involved in carbohydrate digestion.[9][10][11] The inhibition of these enzymes can help in controlling postprandial hyperglycemia. For example, a 4-fluorophenyl derivative showed high inhibition with IC50 values of 53.307 nM for α-amylase and 24.928 nM for α-glycosidase.[9][10][11]
-
Antioxidant Activity : These compounds have exhibited significant antioxidant capacity in various assays, including DPPH and ABTS radical scavenging.[9][11][12] Their antioxidant potential is comparable to standard antioxidants like BHA and BHT.[9][11]
Experimental Protocol: In Vitro α-Amylase Inhibition Assay
This protocol provides a general outline for assessing the α-amylase inhibitory activity of the synthesized compounds.
-
Prepare Solutions :
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of α-amylase in phosphate buffer.
-
Prepare a starch solution (substrate) in phosphate buffer.
-
Prepare a dinitrosalicylic acid (DNS) color reagent.
-
-
Assay Procedure :
-
Pre-incubate the α-amylase solution with the test compound solution for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the starch solution.
-
Incubate the reaction mixture.
-
Stop the reaction by adding the DNS color reagent.
-
Heat the mixture in a boiling water bath to develop the color.
-
After cooling, measure the absorbance at 540 nm using a spectrophotometer.
-
-
Calculate Inhibition :
-
The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor).
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by testing a range of inhibitor concentrations.
-
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with a wide array of biological activities. Their straightforward synthesis, coupled with the beneficial effects of fluorination, makes them attractive candidates for further investigation in drug discovery and development. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for specific biological targets, as well as on elucidating their detailed mechanisms of action.
References
- 1. This compound | 404-52-4 | Benchchem [benchchem.com]
- 2. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of 1,3-bis(4-fluorophenyl)thiourea in Common Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-bis(4-fluorophenyl)thiourea, a compound of interest in pharmaceutical and materials science research. While specific quantitative solubility data for this compound is not extensively available in public literature, this document establishes a predictive framework based on its molecular structure and the known behavior of related thiourea analogs. We present a theoretical examination of the physicochemical factors governing its solubility, a summary of its known properties, and a detailed, field-proven experimental protocol for accurately determining its solubility profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and similar chemical entities.
Introduction and Molecular Overview
This compound (CAS No. 404-52-4) is a symmetrically substituted diaryl thiourea.[] Its structure features a central thiourea core (S=C(NH)₂) flanked by two 4-fluorophenyl groups. The thiourea functional group is a versatile building block in organic synthesis and is known for its ability to form stable hydrogen bonds, a key factor in both crystal lattice formation and solute-solvent interactions.[2] The introduction of fluorine atoms onto the phenyl rings significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making fluorinated compounds like this a major focus in medicinal chemistry.[2]
Understanding the solubility of this compound is a critical prerequisite for its application in drug delivery, formulation development, and as a reagent in chemical synthesis.[3] Poor aqueous solubility, a common trait for lipophilic molecules of this nature, can pose significant challenges for bioavailability and formulation.[3] This guide aims to provide the foundational knowledge and practical methodology to address these challenges.
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solvated state. This equilibrium is dictated by two primary energetic considerations: the energy required to break the intermolecular forces holding the crystal lattice together (lattice energy) and the energy released upon the formation of new interactions between the solute and solvent molecules (solvation energy).
For this compound, the key structural features influencing solubility are:
-
Thiourea Core: The N-H and C=S groups are capable of acting as both hydrogen bond donors and acceptors. This allows for strong intermolecular hydrogen bonding in the solid state, contributing to a stable crystal lattice and potentially high lattice energy.
-
Aromatic Rings: The two phenyl rings are large, nonpolar moieties, which increases the lipophilicity of the molecule.
-
Fluorine Substituents: The highly electronegative fluorine atoms can engage in dipole-dipole interactions and weak hydrogen bonding. They also increase the overall lipophilicity of the molecule compared to its non-fluorinated analog.
Based on the principle of "like dissolves like," it can be predicted that this compound will exhibit poor solubility in polar protic solvents like water, which have strong hydrogen-bonding networks that would be disrupted by the large hydrophobic phenyl groups. Conversely, it is expected to have better solubility in polar aprotic solvents (e.g., DMSO, DMF) and some nonpolar aromatic solvents that can interact favorably with its phenyl rings.
Caption: A diagram illustrating the energy balance in the dissolution process.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is crucial for designing solubility experiments and interpreting data.
| Property | Value | Source |
| CAS Number | 404-52-4 | [] |
| Molecular Formula | C₁₃H₁₀F₂N₂S | |
| Molecular Weight | 264.29 g/mol | |
| Melting Point | 145 °C | [] |
| Appearance | Solid |
Experimental Determination of Solubility
For novel or poorly characterized compounds like this compound, an experimental approach is necessary to determine solubility. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and reproducibility, especially for sparingly soluble compounds.[3][4]
Principle
The shake-flask method involves adding an excess amount of the solid compound to a known volume of solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.
Required Materials and Equipment
-
This compound (purity ≥ 90%)[][5]
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Hexane) of analytical grade
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) and transfer it into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[4]
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2-5 mL) to the vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period. A duration of 24 to 48 hours is typically sufficient to ensure equilibrium is reached for poorly soluble compounds.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.
-
Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
Caption: Workflow for the Shake-Flask solubility determination method.
Factors Influencing Solubility and Practical Insights
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[6] For compounds like thiourea and its derivatives, this effect can be significant, making temperature control a critical parameter in both measurement and application.[6][7]
-
Solvent Polarity: As predicted by the theoretical framework, the choice of solvent will have the most profound impact. A systematic screening across a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., DMSO) and polar protic (e.g., ethanol, water) is recommended to build a comprehensive solubility profile.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can lead to different measured solubilities. It is crucial to characterize the solid form used in the experiment and to confirm that the solid phase remaining at equilibrium is the same as the starting material.
Conclusion
While direct, published quantitative solubility data for this compound is scarce, a robust understanding of its solubility can be achieved through a combination of theoretical prediction and systematic experimental measurement. Its molecular structure, characterized by a hydrogen-bonding thiourea core and lipophilic fluorophenyl rings, suggests poor aqueous solubility but enhanced solubility in polar aprotic organic solvents. For drug development and chemical synthesis applications, the detailed shake-flask protocol provided herein offers a reliable and authoritative method for generating the precise solubility data required for formulation, process development, and quality control.
References
An In-depth Technical Guide on the Theoretical Conformation of 1,3-bis(4-fluorophenyl)thiourea
This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to elucidate the conformational landscape of 1,3-bis(4-fluorophenyl)thiourea. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the molecular modeling and conformational analysis of thiourea derivatives. This document delves into the rationale behind the selection of computational techniques, the interpretation of the results, and their validation through experimental data, offering a holistic understanding of the molecule's structural characteristics.
Introduction: The Significance of this compound
1,3-disubstituted thiourea derivatives are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] The specific compound, this compound, with its symmetrical structure and the presence of electronegative fluorine atoms, presents a compelling case for detailed conformational analysis. Understanding its three-dimensional structure, conformational preferences, and intermolecular interactions is paramount for elucidating its mechanism of action and for the rational design of novel derivatives with enhanced therapeutic potential. The conformational flexibility of the thiourea backbone and the rotational freedom of the phenyl rings give rise to a complex potential energy surface, which can be effectively navigated using theoretical and computational approaches.
Part 1: Theoretical Framework for Conformational Analysis
The exploration of the conformational space of this compound relies on a synergistic application of various computational chemistry techniques. The primary goal is to identify the most stable conformers and to understand the energetic barriers between them.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for investigating the electronic structure and geometry of molecules.[5] The choice of functional and basis set is a critical decision that directly impacts the accuracy of the calculations. For molecules like this compound, which feature second-row elements and potential for non-covalent interactions, a hybrid functional such as B3LYP is often employed. This is typically paired with a Pople-style basis set, for instance, 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electron distribution and interactions.[5]
Experimental Protocol: DFT-Based Geometry Optimization
-
Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy conformers. This can involve rotating the bonds around the C-N and C-phenyl linkages.
-
Geometry Optimization: Each identified conformer is then subjected to a full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This process minimizes the energy of the molecule to find its most stable geometry.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data and theoretical vibrational spectra (IR and Raman).
-
Analysis of Results: The optimized geometries, relative energies, and vibrational frequencies of the different conformers are analyzed to determine the most stable conformations and the energy differences between them.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a powerful tool for understanding the electronic interactions within a molecule.[6] It provides insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. For this compound, NBO analysis can reveal the extent of electron delocalization from the nitrogen lone pairs to the thiocarbonyl group and the phenyl rings, which in turn influences the molecule's conformation and reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites. In the context of this compound, the MEP map can highlight the hydrogen bond donor capabilities of the N-H groups and the hydrogen bond acceptor potential of the sulfur and fluorine atoms, which are crucial for understanding its intermolecular interactions.
Part 2: Conformational Landscape and Intermolecular Interactions
The conformation of this compound is primarily defined by the torsion angles around the C-N bonds. The two main conformations are trans-trans and trans-cis.
The Predominance of the trans-trans Conformation
Both experimental and theoretical studies have shown that the trans-trans conformation of this compound is the most stable.[7][8] In this arrangement, the two 4-fluorophenyl groups are located on opposite sides of the C=S bond. This conformation minimizes steric hindrance between the bulky phenyl groups.
The Role of Intermolecular Hydrogen Bonding
In the solid state, the crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds.[7] The N-H groups act as hydrogen bond donors, while the sulfur atom of the thiourea moiety and the fluorine atoms of the phenyl rings serve as hydrogen bond acceptors. These N–H···S and N–H···F interactions are critical in dictating the packing of the molecules in the crystal lattice.
Data Presentation: Calculated vs. Experimental Geometrical Parameters
| Parameter | DFT (B3LYP/6-311++G(d,p)) | X-ray Diffraction[7] |
| C=S Bond Length (Å) | 1.685 | 1.678 |
| C-N Bond Length (Å) | 1.375 | 1.365 |
| N-C-N Bond Angle (°) | 116.5 | 117.2 |
| C-N-C-C Dihedral Angle (°) | ~45 | 44.6 |
Note: The DFT values are representative and can vary slightly based on the specific computational setup.
Part 3: Experimental Validation and Spectroscopic Correlation
Theoretical calculations, while powerful, must be validated by experimental data to ensure their accuracy and relevance.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[7] The crystallographic data for this compound provides precise information on bond lengths, bond angles, and torsion angles, which can be directly compared with the results from DFT optimizations.[7]
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows characteristic signals for the N-H protons and the aromatic protons. The chemical shift of the N-H protons, typically observed as a broad singlet in the downfield region (around δ 9.0-10.0 ppm), is sensitive to hydrogen bonding and the solvent environment.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the vibrational modes of the molecule. The positions of the N-H stretching and C=S stretching bands are particularly informative about the conformation and intermolecular interactions. Theoretical vibrational frequencies calculated from DFT can be compared with the experimental IR spectrum to aid in the assignment of the observed bands.
Part 4: Molecular Docking and Drug Development Implications
For drug development professionals, understanding the conformational preferences of this compound is crucial for predicting its binding mode to biological targets. Molecular docking simulations can be used to place the different conformers of the molecule into the active site of a protein to predict the most favorable binding pose and to estimate the binding affinity.[9][10] The ability of the thiourea moiety to act as a hydrogen bond donor is a key feature in its interaction with protein targets.
Visualization: Computational Workflow for Conformational Analysis
Caption: Workflow for the theoretical and experimental analysis of molecular conformation.
Conclusion
The conformational analysis of this compound is a multifaceted process that integrates computational modeling with experimental validation. The predominance of the trans-trans conformation, stabilized by a network of intermolecular hydrogen bonds, is a key structural feature. A thorough understanding of its conformational landscape, electronic properties, and intermolecular interactions is essential for the rational design of new thiourea-based compounds with tailored biological activities and material properties. The methodologies outlined in this guide provide a robust framework for the comprehensive investigation of this and other flexible molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 404-52-4 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 1,3-bis(4-fluorophenyl)thiourea as a Versatile Organocatalyst
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,3-bis(4-fluorophenyl)thiourea as a powerful hydrogen-bonding organocatalyst. We will delve into the mechanistic principles governing its catalytic activity, explore its advantages over traditional metal-based catalysts, and provide detailed, validated protocols for its use in key organic transformations. The inclusion of fluorinated phenyl rings significantly enhances the acidity of the thiourea protons, leading to stronger substrate activation and improved catalytic efficiency.[1][2] This guide aims to be a practical resource, enabling users to effectively implement this catalyst in their synthetic endeavors.
Introduction: The Power of Hydrogen Bonding in Catalysis
Organocatalysis has emerged as a pivotal and sustainable branch of chemical synthesis, offering a metal-free alternative to traditional catalysis.[2] Within this field, thiourea derivatives have garnered significant attention due to their ability to act as potent hydrogen-bond donors.[3][4] This interaction, a non-covalent "partial protonation," allows for the activation of various electrophilic substrates, including carbonyls, imines, and nitroalkenes, by lowering the energy of the transition state.[3][4]
The central catalytic motif of thiourea involves the two N-H protons, which can form a bidentate hydrogen-bonding interaction with an electron-rich atom (e.g., the oxygen of a carbonyl group) on the substrate.[3][5] This "molecular clamp" effectively polarizes the substrate, rendering it more susceptible to nucleophilic attack.
The Advantage of this compound
The introduction of electron-withdrawing fluorine atoms at the para positions of the phenyl rings in this compound is a strategic design element. The high electronegativity of fluorine enhances the acidity of the N-H protons, thereby strengthening their hydrogen-bonding capability.[1][2] This leads to several key advantages:
-
Enhanced Activity: Increased acidity results in more effective substrate activation, often leading to higher reaction rates and yields.
-
Mild Reaction Conditions: The catalyst operates under nearly neutral conditions, tolerating a wide range of functional groups that are sensitive to acidic or basic environments.[3]
-
Operational Simplicity: this compound is a bench-stable solid that does not require an inert atmosphere for handling.[3]
-
Sustainability: As a metal-free catalyst, it offers a greener and less toxic alternative to many traditional Lewis acid catalysts.[3]
Mechanism of Action: A Dual Hydrogen-Bonding Approach
The catalytic efficacy of this compound is rooted in its ability to form specific, dual hydrogen bonds with the substrate. This interaction stabilizes the transition state and accelerates the reaction.
References
- 1. This compound | 404-52-4 | Benchchem [benchchem.com]
- 2. Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 4. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 1,3-Bis(4-fluorophenyl)thiourea in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Thiourea in Asymmetric Organocatalysis
In the landscape of modern synthetic chemistry, organocatalysis—the use of small, metal-free organic molecules to catalyze chemical transformations—has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. Within this field, thiourea derivatives have carved out a significant niche, acting as exceptionally effective hydrogen-bond donors.[1] The pioneering work of scientists like Schreiner and Jacobsen revealed that the two N-H protons of the thiourea moiety can form strong, directional hydrogen bonds, creating a pre-organized environment that activates electrophilic substrates and controls the stereochemical outcome of a reaction.[2]
The core principle of thiourea catalysis lies in its ability to act as a dual hydrogen-bond donor. This allows it to grasp and activate a wide array of electrophiles, including compounds with carbonyl, imine, or nitro groups.[2] The electron-withdrawing nature of the sulfur atom increases the acidity of the N-H protons, making them potent H-bond donors. This interaction lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, rendering it more susceptible to nucleophilic attack.
The specific subject of this guide, 1,3-bis(4-fluorophenyl)thiourea , is an achiral diarylthiourea. While it cannot induce chirality on its own, it represents a critical functional motif. Its true power is unleashed when it is incorporated into a larger chiral scaffold. In such bifunctional catalysts, the thiourea unit activates the electrophile, while a strategically positioned chiral moiety (often containing a basic group like an amine) directs the nucleophile, leading to high levels of enantioselectivity.[1][2][3] The fluorine atoms on the phenyl rings are crucial; as electron-withdrawing groups, they enhance the acidity of the N-H protons, thereby strengthening the catalyst's hydrogen-bonding capability and increasing its catalytic activity. This principle is shared with the commonly used and highly effective 3,5-bis(trifluoromethyl)phenyl substituted thioureas.[4][5]
This document provides an in-depth guide to the application of the diarylthiourea motif, as exemplified by this compound, in key asymmetric transformations.
Application 1: The Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation. The use of chiral thiourea catalysts has rendered this reaction a highly efficient method for constructing stereogenic centers. A common application is the addition of 1,3-dicarbonyl compounds to nitroolefins, yielding valuable chiral synthons.[5][6]
Mechanistic Rationale
The success of bifunctional thiourea catalysts in the Michael addition stems from a cooperative, dual-activation mechanism. The catalyst operates through a well-organized transition state where both the nucleophile and electrophile are simultaneously activated.
-
Electrophile Activation: The thiourea moiety binds to the nitro group of the nitroolefin via two hydrogen bonds. This polarizes the C=C bond, making the β-carbon more electrophilic.
-
Nucleophile Activation: A basic amine group elsewhere on the chiral scaffold deprotonates the 1,3-dicarbonyl compound (the pronucleophile), generating an enolate.
-
Stereocontrolled Addition: The catalyst holds both the activated electrophile and the nucleophile in a rigid, chiral conformation, forcing the nucleophilic attack to occur from a specific face, thus dictating the stereochemistry of the newly formed C-C bond.[5][7]
Visualization: Catalytic Cycle of a Bifunctional Thiourea-Catalyzed Michael Addition
Caption: Proposed catalytic cycle for the bifunctional thiourea-catalyzed Michael addition.
Protocol: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene
This protocol is a representative example based on established methodologies.[5][6][8]
Materials:
-
Chiral bifunctional thiourea catalyst (e.g., (R,R)-1,2-diphenylethylenediamine backbone with a this compound moiety)
-
trans-β-Nitrostyrene
-
Acetylacetone
-
Toluene (anhydrous)
-
Ethyl acetate, Hexane (for chromatography)
-
Saturated aqueous NH₄Cl, Brine
-
Anhydrous MgSO₄
Procedure:
-
To a dry vial under an inert atmosphere (N₂ or Ar), add the chiral thiourea catalyst (0.01 mmol, 5 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the solution at room temperature for 10 minutes.
-
Add acetylacetone (0.3 mmol, 1.5 equivalents).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) to initiate the reaction.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 12 to 48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H).
Representative Data
| Entry | Nitroolefin Substituent (Ar) | Nucleophile | Yield (%) | ee (%) |
| 1 | Phenyl | Acetylacetone | 95 | 92 |
| 2 | 4-Chlorophenyl | Acetylacetone | 99 | 94 |
| 3 | 2-Naphthyl | Acetylacetone | 92 | 90 |
| 4 | Phenyl | Dibenzoylmethane | 88 | 91 |
| 5 | 4-Methoxyphenyl | Methyl α-cyanoacetate | 93 | 89 |
Caption: Typical results for thiourea-catalyzed asymmetric Michael additions.
Application 2: The Asymmetric Mannich Reaction
The Mannich reaction is a fundamental tool for the synthesis of β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products. Chiral thiourea catalysts have proven highly effective in promoting enantioselective Mannich-type reactions, particularly the addition of pronucleophiles like α-fluoro-β-ketoesters to N-Boc-protected imines.[9][10]
Mechanistic Rationale
Similar to the Michael addition, the catalyst's role is to organize the reactants in a chiral environment. The thiourea group activates the imine by forming hydrogen bonds with the imine nitrogen and/or the Boc-carbonyl oxygen. This dual interaction increases the electrophilicity of the imine carbon, facilitating the attack by the nucleophile. The chiral backbone of the catalyst ensures that the nucleophile approaches from a specific trajectory, leading to high enantioselectivity.[4][11]
Visualization: Activation of an N-Boc Imine by a Thiourea Catalyst
Caption: Schematic of an N-Boc imine activated by the dual hydrogen bonds of a thiourea catalyst.
Protocol: Asymmetric Mannich Reaction of an α-Fluoro-β-ketoester with an N-Boc Imine
This protocol is adapted from methodologies developed for bifunctional thiourea organocatalysts.[9][11]
Materials:
-
Chiral bifunctional thiourea catalyst (10 mol%)
-
N-Boc imine (e.g., from p-tolualdehyde) (0.2 mmol, 1.0 equivalent)
-
Ethyl 2-fluoroacetoacetate (0.24 mmol, 1.2 equivalents)
-
4Å Molecular Sieves (50 mg)
-
Diethyl ether (anhydrous, 1.0 mL)
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried vial containing a stir bar and 4Å molecular sieves, add the chiral thiourea catalyst (0.02 mmol, 10 mol%) and the N-Boc imine (0.2 mmol).
-
Add anhydrous diethyl ether (1.0 mL) and cool the mixture to the desired temperature (e.g., room temperature or -20 °C).
-
Add the ethyl 2-fluoroacetoacetate (0.24 mmol) dropwise over 5 minutes.
-
Stir the reaction vigorously at the same temperature until the imine is consumed (as monitored by TLC, typically 24-48 hours).
-
Quench the reaction by adding a few drops of water. Filter off the molecular sieves and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue via flash column chromatography on silica gel to isolate the β-aminated α-fluoro-β-ketoester product.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC.
Representative Data
| Entry | Imine Substituent (Ar) | Nucleophile | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Methylphenyl | Ethyl 2-fluoroacetoacetate | 95 | >95:5 | 98 |
| 2 | 4-Methoxyphenyl | Ethyl 2-fluoroacetoacetate | 92 | >95:5 | 97 |
| 3 | 4-Bromophenyl | Ethyl 2-fluoroacetoacetate | 99 | >95:5 | 96 |
| 4 | 2-Thienyl | Ethyl 2-fluoroacetoacetate | 85 | 90:10 | 95 |
| 5 | Phenyl | Nitromethane | 91 | 99:1 | 99 |
Caption: Typical results for thiourea-catalyzed asymmetric Mannich reactions.
Summary and Outlook
The diarylthiourea motif, exemplified by this compound, is a cornerstone of modern asymmetric organocatalysis. Its power lies in its ability to form strong, dual hydrogen bonds, activating electrophiles and enabling a host of stereoselective transformations. When integrated into a chiral bifunctional framework, these catalysts provide a robust and reliable platform for synthesizing complex chiral molecules with high efficiency and enantioselectivity. The protocols and data presented herein for the Michael and Mannich reactions highlight the broad applicability and reliability of this catalytic strategy. For researchers in drug development and synthetic chemistry, mastering the application of thiourea organocatalysis is essential for the efficient and elegant construction of the chiral molecules that drive innovation.
References
- 1. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 3. Bifunctional primary amine-thioureas in asymmetric organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 6. Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Chiral Bifunctional L-Thiazoline-Thiourea Derivatives: Design and Application in Enantioselective Michael Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Catalytic stereoselective Mannich-type reactions for construction of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly anti-Selective Asymmetric Nitro-Mannich Reactions Catalyzed by Bifunctional Amine-Thiourea-Bearing Multiple Hydrogen-Bonding Donors [organic-chemistry.org]
Application Notes and Protocols: 1,3-bis(4-fluorophenyl)thiourea as a Versatile Ligand for Novel Metal Complexes
Introduction: The Rising Prominence of Fluorinated Thioureas in Coordination Chemistry
Substituted thioureas represent a highly versatile class of organic compounds, distinguished by their rich coordination chemistry and broad spectrum of applications.[1][2] The presence of both hard nitrogen and soft sulfur donor atoms allows them to act as flexible ligands, forming stable complexes with a wide array of metal ions.[1] Among these, fluorinated thioureas have garnered significant attention in contemporary research. The introduction of fluorine atoms into the molecular framework can dramatically alter the physicochemical properties of the ligand, often enhancing hydrogen-bonding capabilities, modifying electronic properties, and improving metabolic stability in biological systems.[1]
This guide focuses on 1,3-bis(4-fluorophenyl)thiourea , a symmetrically substituted diarylthiourea. Its unique electronic and steric properties make it an exceptional ligand for the synthesis of novel metal complexes with potential applications in catalysis, medicinal chemistry, and materials science. We will provide an in-depth exploration of its synthesis, coordination behavior, and practical applications, complete with detailed experimental protocols to empower researchers in their scientific endeavors.
Part 1: Synthesis and Characterization of the Ligand
A reliable and efficient synthesis of the this compound ligand is the foundational step for any subsequent coordination chemistry. The most common and straightforward approach involves the reaction of 4-fluorophenyl isothiocyanate with 4-fluoroaniline.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound in high yield and purity.
Materials:
-
4-fluoroaniline
-
Carbon disulfide
-
Triethylamine (Et3N)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
In situ generation of isothiocyanate (alternative to direct purchase): While 4-fluorophenyl isothiocyanate can be purchased, it can also be generated in situ. In a round-bottom flask, dissolve 4-fluoroaniline (2 equivalents) in ethanol. Add carbon disulfide (1 equivalent) dropwise at room temperature.
-
Slowly add triethylamine (2 equivalents) to the mixture. The reaction is exothermic; maintain the temperature below 40°C.
-
Reflux the reaction mixture for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction with amine: To the cooled reaction mixture (or to a solution of commercially available 4-fluorophenyl isothiocyanate in a suitable solvent like acetonitrile), add an equimolar amount of 4-fluoroaniline.[3]
-
Reflux the resulting mixture for an additional 2-3 hours.
-
Work-up and Purification:
-
Pour the reaction mixture into cold water to precipitate the crude product.[3]
-
Filter the white precipitate, wash with cold water, and air dry.
-
Recrystallize the crude product from an ethanol/water or ethyl acetate/hexane solvent system to obtain pure this compound as a white crystalline solid.
-
Characterization:
The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point should be observed, consistent with literature values (approx. 145°C).[] |
| ¹H NMR (DMSO-d₆) | A broad singlet in the downfield region (δ 9.0-10.0 ppm) corresponding to the two N-H protons. Aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).[1][5] |
| ¹³C NMR (DMSO-d₆) | A characteristic signal for the thiocarbonyl carbon (C=S) will be observed around δ 180 ppm. Signals for the aromatic carbons will also be present. |
| FT-IR (KBr Pellet) | Characteristic vibrational bands for N-H stretching (around 3100-3300 cm⁻¹), C=S stretching (around 700-850 cm⁻¹ and 1180 cm⁻¹), and C-N stretching will be observed.[3][5] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound (264.29 g/mol ) should be observed.[] |
Part 2: Coordination Chemistry and Synthesis of Metal Complexes
The versatile nature of the thiourea moiety allows this compound to coordinate with a variety of metal ions in different modes. The most common coordination is through the sulfur atom (monodentate) or through both sulfur and one of the nitrogen atoms (bidentate chelation).[6][7]
Caption: Coordination possibilities of this compound.
Protocol 2: General Synthesis of Metal(II) Complexes
Objective: To synthesize metal(II) complexes of this compound. This protocol can be adapted for various divalent metal ions such as Ni(II), Cu(II), Pd(II), and Pt(II).[6][8]
Materials:
-
This compound (Ligand, L)
-
Metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, K₂PdCl₄, K₂PtCl₄)
-
Ethanol or Methanol
-
Triethylamine (Et₃N) (optional, for deprotonation)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure for Monodentate Coordination (Neutral Ligand):
-
Dissolve the metal(II) salt (1 equivalent) in ethanol.
-
In a separate flask, dissolve this compound (2 equivalents) in ethanol, with gentle heating if necessary.
-
Add the ligand solution dropwise to the stirring metal salt solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. A change in color or formation of a precipitate usually indicates complex formation.
-
Collect the precipitated complex by filtration, wash with cold ethanol, and dry under vacuum.
Procedure for Bidentate Coordination (Anionic Ligand):
-
Dissolve this compound (2 equivalents) in ethanol.
-
Add a stoichiometric amount of a base, such as triethylamine (2 equivalents), to deprotonate the ligand.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in ethanol.
-
Slowly add the metal salt solution to the deprotonated ligand solution.
-
Stir the mixture at room temperature or with gentle heating for 4-8 hours.
-
Isolate the resulting complex by filtration, wash with ethanol, and dry.
Characterization of Metal Complexes:
| Technique | Expected Changes Upon Coordination |
| FT-IR | A shift in the C=S stretching vibration to a lower frequency is indicative of coordination through the sulfur atom. For bidentate complexes, the N-H stretching band may disappear or shift significantly due to deprotonation and coordination of the nitrogen atom.[9][10] New bands in the far-IR region may appear, corresponding to M-S and M-N bonds. |
| ¹H NMR | The N-H proton signal may broaden, shift, or disappear upon complexation. Shifts in the aromatic proton signals are also expected due to changes in the electronic environment. |
| UV-Vis Spectroscopy | The appearance of new absorption bands, particularly in the visible region for transition metal complexes, corresponding to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands. |
| Elemental Analysis | Confirms the stoichiometry of the metal complex (metal-to-ligand ratio). |
| Single Crystal X-ray Diffraction | Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.[1] |
Part 3: Applications in Biomedical Research
Metal complexes of thiourea derivatives have shown significant promise as antimicrobial and anticancer agents.[8][11][12] The chelation of the metal ion can enhance the biological activity of the ligand, a phenomenon often explained by Overtone's concept and Tweedy's chelation theory.
Application Note 1: Antimicrobial Activity Screening
Metal complexes of this compound can be screened for their efficacy against a panel of pathogenic bacteria and fungi. The agar disc diffusion method provides a straightforward initial assessment of antimicrobial activity.
Objective: To qualitatively assess the antimicrobial activity of the synthesized complexes.
Materials:
-
Synthesized metal complexes and the free ligand
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Nutrient agar and Sabouraud dextrose agar
-
Sterile filter paper discs (6 mm diameter)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic and antifungal discs (e.g., Tetracycline, Amphotericin B) as positive controls
-
Incubator
Procedure:
-
Prepare Inoculum: Grow microbial cultures in their respective broths to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Plate Preparation: Evenly spread the microbial inoculum onto the surface of the appropriate agar plates.
-
Disc Preparation: Dissolve the test compounds (ligand and complexes) in DMSO to a known concentration (e.g., 1 mg/mL). Impregnate sterile filter paper discs with a fixed volume (e.g., 10 µL) of the test solutions. A disc with DMSO alone serves as a negative control.
-
Incubation: Place the prepared discs, along with positive and negative control discs, onto the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.[6][9]
Application Note 2: In Vitro Cytotoxicity Evaluation
The potential of these metal complexes as anticancer agents can be evaluated by assessing their cytotoxicity against various cancer cell lines using the MTT assay. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[13][14]
Caption: Workflow of the MTT cytotoxicity assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized complexes against cancer cells.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized metal complexes and the free ligand
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug like cisplatin (positive control).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[13][16] Enhanced cytotoxicity upon metal complexation is often observed.[16][17]
Conclusion and Future Outlook
This compound is a highly promising ligand for the development of novel metal complexes. Its straightforward synthesis and versatile coordination capabilities provide a robust platform for creating a diverse range of coordination compounds. The protocols and application notes detailed herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate these complexes for potential biomedical applications. The enhanced biological activity often observed in the metal complexes compared to the free ligand underscores the vast potential of these compounds in the development of new therapeutic agents.[9][17] Future research could explore their catalytic activities, application in materials science, and delve deeper into the mechanisms of their biological action.
References
- 1. This compound | 404-52-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea [mdpi.com]
- 5. Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide) [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrj.org [chemrj.org]
- 10. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]
- 14. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antimicrobial Activity of Thiourea Derivatives
Introduction: The Growing Potential of Thiourea Derivatives in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2][3] Their structural versatility allows for the synthesis of a diverse library of molecules with the potential to overcome existing resistance mechanisms.[2][4]
The antimicrobial efficacy of thiourea derivatives is attributed to various mechanisms of action. Studies suggest that these compounds can disrupt the integrity of the bacterial cell wall, interfere with crucial metabolic pathways like NAD+/NADH homeostasis, and potentially inhibit enzymes essential for microbial survival.[1][5][6] This multifaceted approach makes them attractive candidates for further investigation and development.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals to reliably assess the in vitro antimicrobial activity of novel thiourea derivatives. The protocols described herein are based on globally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of accurate, reproducible, and comparable data.[7][8][9][10][11]
Part 1: Foundational Assays for Antimicrobial Susceptibility Testing
Two primary methods are recommended for the initial and quantitative assessment of the antimicrobial activity of thiourea derivatives: the Agar Well Diffusion Assay for preliminary screening and the Broth Microdilution Method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Assay: A Primary Screening Tool
The agar well diffusion method is a versatile and cost-effective technique for the initial qualitative or semi-quantitative screening of antimicrobial agents.[12][13] It provides a visual indication of a compound's ability to inhibit microbial growth, observed as a "zone of inhibition" on an agar plate.[14]
This method is chosen for initial screening due to its simplicity, speed, and ability to test multiple compounds against a single microorganism simultaneously.[12][14] The diffusion of the compound through the agar creates a concentration gradient, allowing for a preliminary assessment of its potency based on the size of the inhibition zone.[14]
-
Preparation of Media and Inoculum:
-
Prepare Mueller-Hinton Agar (MHA) for non-fastidious bacteria according to the manufacturer's instructions. For fungi, Sabouraud Dextrose Agar (SDA) is recommended.[15]
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight at 37°C.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[16]
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly streak the standardized microbial suspension over the entire surface of the MHA or SDA plate to create a uniform lawn of growth.
-
-
Preparation of Wells and Application of Test Compounds:
-
Using a sterile cork borer (typically 6-8 mm in diameter), create wells in the agar.
-
Prepare stock solutions of the thiourea derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Ensure the final solvent concentration in the assay does not inhibit microbial growth. A solvent control well is mandatory.[17]
-
Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells. Include a positive control (a known antibiotic) and a negative control (solvent alone).[13][18]
-
-
Incubation and Measurement:
-
Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compounds into the agar.
-
Incubate the plates in an inverted position at 37°C for 18-24 hours for bacteria and at an appropriate temperature for 24-48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters (mm).[13]
-
| Compound ID | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Thiourea Derivative 1 | 100 | 18 | 12 |
| Thiourea Derivative 2 | 100 | 22 | 15 |
| Positive Control (e.g., Gentamicin) | 10 | 25 | 23 |
| Negative Control (DMSO) | - | 0 | 0 |
Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][19][20] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible in vitro growth of a microorganism.[21][22][23] This quantitative data is crucial for evaluating the potency of a compound and for further drug development studies.
This method is highly accurate and allows for the simultaneous testing of multiple compounds against a single microorganism in a 96-well microtiter plate format, making it efficient for generating quantitative data.[19][24] The use of serial dilutions provides a precise determination of the concentration required for microbial inhibition.
-
Preparation of Reagents and Compounds:
-
Prepare a 2X concentrated stock of Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Prepare stock solutions of the thiourea derivatives in a suitable solvent (e.g., DMSO).
-
-
Serial Dilution in Microtiter Plate:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds.[24]
-
Typically, add 100 µL of broth to wells 2 through 11.
-
Add 200 µL of the 2X concentrated test compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum only), and well 12 serves as the sterility control (broth only).[24]
-
-
Inoculum Preparation and Addition:
-
Prepare a microbial inoculum as described for the agar well diffusion method, adjusted to the 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add the standardized inoculum to all wells except the sterility control.
-
-
Incubation and MIC Determination:
-
Seal the plate and incubate at 37°C for 16-20 hours for bacteria or as appropriate for fungi.[19]
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21][24] The reading can be aided by using a plate reader to measure absorbance (OD600).[24]
-
| Compound ID | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. C. albicans ATCC 10231 |
| Thiourea Derivative 1 | 16 | 64 | 32 |
| Thiourea Derivative 2 | 8 | 32 | 16 |
| Positive Control (e.g., Ciprofloxacin) | 0.5 | 0.25 | N/A |
| Positive Control (e.g., Fluconazole) | N/A | N/A | 2 |
Part 2: Visualizing the Experimental Workflows
Clear visualization of experimental protocols is essential for ensuring accuracy and reproducibility. The following diagrams, generated using Graphviz, illustrate the key workflows for the antimicrobial assays.
Caption: Workflow for the Agar Well Diffusion Assay.
Caption: Workflow for MIC Determination via Broth Microdilution.
Part 3: Interpretation, Troubleshooting, and Best Practices
Interpreting the Results
-
Agar Well Diffusion: A larger zone of inhibition generally indicates greater antimicrobial activity.[14] However, this is a semi-quantitative measure as the zone size can be influenced by factors such as the compound's solubility and diffusion rate in agar.
-
Broth Microdilution (MIC): The MIC value is a quantitative measure of a compound's potency. A lower MIC value signifies higher potency, as a smaller amount of the compound is required to inhibit microbial growth.[22][23] MIC values for novel compounds should be compared to those of standard antibiotics to gauge their relative effectiveness.[23][25]
Troubleshooting Common Issues
-
No Zone of Inhibition or High MIC Values:
-
Compound Insolubility: Thiourea derivatives can sometimes have poor aqueous solubility.[2] Ensure the compound is fully dissolved in the stock solution. Consider using a co-solvent system if necessary, but always validate that the solvent itself has no antimicrobial activity at the concentrations used.
-
Compound Inactivity: The compound may genuinely lack activity against the tested microorganisms.
-
Inoculum Too Dense: An overly dense inoculum can overwhelm the antimicrobial agent. Always standardize the inoculum to a 0.5 McFarland standard.
-
-
Inconsistent Results:
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially during serial dilutions.
-
Incomplete Mixing: Thoroughly mix the contents of the wells after each dilution step.
-
Contamination: Use strict aseptic techniques throughout the procedure.
-
-
Growth in the Negative Control Well (Agar Diffusion):
-
The solvent (e.g., DMSO) may have antimicrobial activity at the concentration used. Perform a solvent toxicity test to determine the maximum non-inhibitory concentration.
-
Self-Validating Systems and Quality Control
To ensure the trustworthiness of the results, each assay must be a self-validating system.
-
Controls are Mandatory:
-
Positive Control: A known, effective antibiotic (e.g., ciprofloxacin, gentamicin, fluconazole) must be included to validate that the assay conditions are suitable for detecting antimicrobial activity.[13][17]
-
Negative Control (Growth Control): This well contains only the broth and the microorganism and must show robust growth.[24]
-
Solvent Control: This control ensures that the solvent used to dissolve the thiourea derivative does not inhibit microbial growth.
-
Sterility Control: This well contains only the sterile broth and should remain clear, indicating no contamination.
-
-
Use of Quality Control (QC) Strains:
-
Whenever possible, use ATCC (American Type Culture Collection) or other standard QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853).[16][26] The expected MIC ranges for standard antibiotics against these strains are published by CLSI and EUCAST.[8][26][27][28] Running these QC strains in parallel with the experimental compounds validates the accuracy of the entire testing procedure.
-
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. iacld.com [iacld.com]
- 9. ESCMID: EUCAST [escmid.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hereditybio.in [hereditybio.in]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. mdpi.com [mdpi.com]
- 16. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. heteroletters.org [heteroletters.org]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 23. idexx.dk [idexx.dk]
- 24. youtube.com [youtube.com]
- 25. idexx.com [idexx.com]
- 26. szu.gov.cz [szu.gov.cz]
- 27. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 28. darvashco.com [darvashco.com]
Application Notes and Protocols for Testing the Anticancer Activity of 1,3-bis(4-fluorophenyl)thiourea
Introduction: The Rationale for Investigating 1,3-bis(4-fluorophenyl)thiourea in Oncology Research
Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery, demonstrating a wide spectrum of cytotoxic activities against various cancer cell lines.[1][2] The core thiourea scaffold, characterized by its ability to form strong hydrogen bonds, serves as a versatile pharmacophore for designing targeted therapies.[1] The introduction of specific substituents onto the terminal aryl rings can significantly modulate the compound's biological activity. Notably, derivatives bearing electron-withdrawing groups, such as halogens or trifluoromethyl moieties, have shown enhanced antiproliferative properties.[3][4]
This document provides a comprehensive guide for the in vitro evaluation of This compound , a symmetrically substituted diarylthiourea. While extensive research has been conducted on structurally related compounds, this particular molecule presents a compelling candidate for investigation. The fluorine atoms at the para positions of the phenyl rings are expected to enhance the compound's lipophilicity and metabolic stability, potentially leading to improved cellular uptake and efficacy.
Studies on analogous compounds, such as those with trifluoromethyl or dichloro substitutions, have demonstrated potent cytotoxicity against a range of cancer cell lines, including colon, prostate, and lung cancer.[3][4] The proposed mechanisms of action for these related thiourea derivatives include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those involving protein tyrosine kinases and mitogen-activated protein kinases.[1][5][6]
These application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework for the initial preclinical assessment of this compound. The following sections detail the necessary materials, step-by-step protocols for key assays, and guidance on data interpretation, ensuring scientific rigor and reproducibility.
PART 1: In Vitro Cytotoxicity Screening
The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic effect on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[7] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
Recommended Cancer Cell Lines
Based on the activity of structurally similar thiourea derivatives, the following human cancer cell lines are recommended for initial screening:
-
Colon Carcinoma: SW480, SW620
-
Lung Carcinoma: A549
-
Prostate Carcinoma: PC-3
-
Breast Adenocarcinoma: MCF-7
-
Promyelocytic Leukemia: HL-60
A non-cancerous cell line, such as human keratinocytes (HaCaT), should be included to assess the compound's selectivity towards cancer cells.
Materials and Reagents
-
This compound (and a suitable solvent, e.g., DMSO)
-
Selected cancer and non-cancerous cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom microplates
-
Microplate reader
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for MTT-based cytotoxicity assessment.
Detailed Protocol: MTT Assay
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density in fresh medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. On the day of treatment, prepare serial dilutions of the compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Data Presentation: Cytotoxicity Profile
| Cancer Cell Line | Tissue of Origin | This compound IC₅₀ (µM) [Hypothetical Data] | Doxorubicin (Positive Control) IC₅₀ (µM) |
| SW480 | Colon Carcinoma | 12.5 ± 1.8 | 0.6 ± 0.1 |
| A549 | Lung Carcinoma | 9.8 ± 1.2 | 1.1 ± 0.2 |
| PC-3 | Prostate Carcinoma | 15.2 ± 2.1 | 2.3 ± 0.4 |
| MCF-7 | Breast Adenocarcinoma | 18.9 ± 2.5 | 0.9 ± 0.1 |
| HL-60 | Promyelocytic Leukemia | 7.5 ± 0.9 | 0.4 ± 0.05 |
| HaCaT | Keratinocytes | > 50 | 8.5 ± 1.5 |
PART 2: Investigation of Apoptosis Induction
A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[9]
Principle of the Annexin V/PI Assay
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.[5]
Materials and Reagents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24 to 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[5]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3] Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation
The flow cytometry data will yield four distinct cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
PART 3: Cell Cycle Analysis
Anticancer compounds can exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis. Cell cycle analysis using propidium iodide staining and flow cytometry is a powerful technique to investigate these effects.[4]
Principle of Cell Cycle Analysis
Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA.[4] By staining permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the differentiation of cells in different phases of the cell cycle.
Materials and Reagents
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat with this compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) [Hypothetical Data] | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (24h) | 65.2 | 20.5 | 14.3 | 1.1 |
| Compound (IC₅₀, 24h) | 50.1 | 35.8 | 14.1 | 5.8 |
| Control (48h) | 63.8 | 21.1 | 15.1 | 1.5 |
| Compound (IC₅₀, 48h) | 42.3 | 40.2 | 17.5 | 12.6 |
PART 4: Hypothetical Mechanism of Action and Signaling Pathway
Based on the known mechanisms of related fluorinated thiourea derivatives, this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival. A plausible hypothesis is the inhibition of receptor tyrosine kinases (RTKs) or downstream components of the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
This proposed mechanism can be further investigated using techniques such as Western blotting to assess the phosphorylation status of key proteins in the pathway (e.g., ERK1/2) following treatment with the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 404-52-4 | Benchchem [benchchem.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
anion binding studies using 1,3-bis(4-fluorophenyl)thiourea
Anion Binding Studies Using 1,3-bis(4-fluorophenyl)thiourea: A Comprehensive Guide and Protocols
Introduction: The Crucial Role of Anion Recognition
Anions are ubiquitous, playing indispensable roles in everything from biological signaling and enzymatic catalysis to industrial processes and environmental chemistry.[1] The development of synthetic receptors capable of selectively binding specific anions is a cornerstone of modern supramolecular chemistry, with profound implications for drug development, environmental monitoring, and materials science. Among the various classes of synthetic receptors, those based on the thiourea moiety have emerged as exceptionally effective and versatile tools.[2]
The power of the thiourea functional group lies in its two N-H protons, which are rendered sufficiently acidic to act as potent hydrogen bond donors.[3] This allows them to form stable, directional hydrogen bonds with a wide array of anionic guests. The binding affinity and selectivity of these receptors can be precisely tuned by modifying the substituents on the nitrogen atoms. The subject of this guide, This compound , is an exemplary case. The incorporation of electron-withdrawing fluorine atoms on the phenyl rings significantly enhances the acidity of the N-H protons, pre-organizing the molecule for strong anion binding compared to its non-fluorinated analogues.[4]
This document serves as a comprehensive application note for researchers, scientists, and drug development professionals. It provides the foundational principles, detailed experimental protocols, and data analysis workflows for investigating anion binding phenomena using this compound as a model receptor.
Core Principles: The Mechanism of Thiourea-Anion Interaction
The primary mechanism of interaction between this compound and an anion (X⁻) is the formation of a host-guest complex stabilized by hydrogen bonds. The two N-H groups of the thiourea act as a "cleft," chelating the anion. This interaction causes a measurable perturbation in the electronic environment of the receptor, which can be monitored using various spectroscopic techniques.
In the presence of highly basic anions, such as fluoride (F⁻) or acetate (AcO⁻), the interaction can proceed beyond simple hydrogen bonding to partial or full deprotonation of the N-H protons.[5] This results in a dramatic color change, making the receptor a potential colorimetric sensor.[1]
Caption: Mechanism of anion binding by this compound.
Synthesis of this compound
This receptor can be synthesized through a straightforward and high-yielding procedure. A common method involves the reaction of 4-fluoroaniline with a thiocarbonyl source. The following protocol is adapted from established procedures for synthesizing diarylthioureas.[6][7]
Protocol 1: Synthesis
-
Materials: 4-fluoroaniline, carbon disulfide, triethylamine (TEA), acetone, iodine.
-
Step 1: In a round-bottom flask, dissolve 2.2 equivalents of 4-fluoroaniline in acetone.
-
Step 2: Add 2.5 equivalents of TEA to the solution and cool the flask in an ice bath.
-
Step 3: Add 1.0 equivalent of carbon disulfide dropwise to the stirred solution. The reaction is typically exothermic. Maintain the temperature below 10 °C.
-
Step 4: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Step 5: Prepare a solution of iodine (1.1 equivalents) in acetone and add it dropwise to the reaction mixture. A precipitate should form.
-
Step 6: Stir for an additional 1 hour, then pour the mixture into a beaker of cold water.
-
Step 7: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Step 8: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp (literature: 145 °C).[]
Experimental Protocols for Anion Binding Studies
The interaction between the thiourea receptor and various anions can be quantified using spectrophotometric and spectroscopic titrations. The following protocols detail the procedures for UV-Vis and ¹H NMR titrations.
Protocol 2: UV-Vis Spectrophotometric Titration
UV-Vis titration is a powerful method to determine the binding constant (Kₐ) of a receptor-anion complex.[9] It relies on monitoring the changes in the receptor's absorbance spectrum upon incremental addition of the anion.
A. Materials and Reagents
-
Receptor (Host): High-purity this compound.
-
Anions (Guests): Tetrabutylammonium (TBA) salts of the anions of interest (e.g., TBAF, TBACl, TBABr, TBA-OAc, TBA-H₂PO₄). TBA salts are used for their high solubility in organic solvents.
-
Solvent: Spectroscopic grade, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is an excellent solvent for this system as it dissolves both the receptor and the TBA salts, while being polar enough to support the charged species but not so competitive as to completely inhibit hydrogen bonding.
B. Stock Solution Preparation
-
Receptor Stock Solution: Prepare a stock solution of the receptor in DMSO at a concentration of approximately 5 x 10⁻³ M.
-
Working Receptor Solution: Dilute the stock solution to a final concentration suitable for UV-Vis analysis (e.g., 2.5 x 10⁻⁵ M). The initial absorbance should ideally be between 0.8 and 1.2 at its λₘₐₓ.[10]
-
Anion Stock Solution: Prepare a stock solution of the TBA salt in DMSO at a concentration at least 100 times that of the working receptor solution (e.g., 2.5 x 10⁻³ M). This ensures that the volume change during titration is negligible.[9]
C. Titration Procedure
-
Place 2.0 mL of the working receptor solution into a 1 cm path length quartz cuvette.
-
Record the initial UV-Vis spectrum (250-500 nm).
-
Add a small aliquot (e.g., 2-5 µL) of the anion stock solution to the cuvette using a microsyringe.
-
Gently mix the solution and allow it to equilibrate for 1-2 minutes.
-
Record the new UV-Vis spectrum.
-
Repeat steps 3-5 until no further significant changes in the spectrum are observed, typically after adding 20-30 equivalents of the anion.[9]
-
Trustworthiness Check: The presence of a clear isosbestic point during the titration suggests a clean equilibrium between two species (the free receptor and the 1:1 complex).
Protocol 3: ¹H NMR Titration
¹H NMR titration provides direct evidence of hydrogen bonding by monitoring the chemical shift of the thiourea N-H protons.[11][12] Upon anion binding, the N-H protons become more deshielded due to the hydrogen bond, resulting in a downfield shift of their resonance signal.
A. Materials and Reagents
-
Receptor (Host): this compound.
-
Anions (Guests): TBA salts of the anions.
-
Solvent: Anhydrous DMSO-d₆. The deuterated solvent is essential for NMR, and any residual water must be minimized as it can compete for hydrogen bonding.
B. Sample Preparation
-
Receptor Solution: Prepare a solution of the receptor in DMSO-d₆ at a concentration of approximately 2-5 mM.
-
Anion Solution: Prepare a solution of the TBA salt in DMSO-d₆ at a concentration of approximately 50-100 mM.
-
Initial Sample: Transfer a precise volume (e.g., 500 µL) of the receptor solution into an NMR tube and record the initial ¹H NMR spectrum. The N-H proton signal for diarylthioureas in DMSO-d₆ typically appears as a singlet around 9-11 ppm.
-
Titration: Add small, precise aliquots of the anion solution to the NMR tube. After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Continue the additions until the chemical shift of the N-H proton signal stops changing, indicating saturation of the binding site.
Protocol 4: Determination of Stoichiometry via Job's Plot
The Job's plot, or method of continuous variation, is a classic technique to determine the binding stoichiometry of a host-guest complex.[13][14]
-
Stock Solutions: Prepare equimolar stock solutions of the receptor and the anion (e.g., 1 x 10⁻⁴ M in DMSO).
-
Prepare Series: Prepare a series of 10-12 solutions in which the mole fraction of the receptor varies from 0 to 1, while keeping the total molar concentration constant. For example, for a total volume of 2 mL:
-
Sample 1: 2.0 mL receptor solution + 0.0 mL anion solution (Mole Fraction Receptor = 1.0)
-
Sample 2: 1.8 mL receptor solution + 0.2 mL anion solution (Mole Fraction = 0.9)
-
...
-
Sample 11: 0.0 mL receptor solution + 2.0 mL anion solution (Mole Fraction = 0.0)
-
-
Measure Signal: Record the UV-Vis absorbance for each solution at a wavelength where the complex absorbs maximally but the free receptor absorbs less. Calculate the change in absorbance (ΔA), which is proportional to the concentration of the complex formed.
-
Plot Data: Plot ΔA against the mole fraction of the receptor. The mole fraction at which the plot shows a maximum indicates the stoichiometry.[14] A maximum at 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.33 would indicate a 1:2 (receptor:anion) complex, and a maximum at 0.67 would indicate a 2:1 complex.[15]
Data Analysis and Visualization
Caption: Overall workflow for anion binding studies.
1. Calculating the Binding Constant (Kₐ)
The data from both UV-Vis and ¹H NMR titrations (change in absorbance or chemical shift vs. anion concentration) can be fitted to a 1:1 binding model using non-linear regression analysis.[9][11] Several software packages and online tools, such as Bindfit, are available for this purpose.[12] The analysis yields the association constant, Kₐ (in M⁻¹), which is a direct measure of the binding affinity.
2. Interpreting Spectroscopic Data
-
¹H NMR: A progressive downfield shift of the N-H proton signal upon addition of an anion is clear evidence of hydrogen bond formation.[5] The magnitude of the shift correlates with the strength of the interaction.
-
UV-Vis: The appearance of new absorption bands or shifts in existing bands (hypsochromic or bathochromic) indicates a change in the electronic structure of the receptor upon complexation.[9][10] For highly basic anions, the appearance of a new, low-energy charge-transfer band can signify deprotonation.[5]
Illustrative Data Presentation
The binding affinities of this compound are expected to vary depending on the basicity, size, and geometry of the anion. The following table presents representative binding constant data, synthesized from trends observed for similar thiourea-based receptors in DMSO.[16][17]
| Anion Guest | Tetrabutylammonium Salt | Binding Constant (Kₐ, M⁻¹) | log Kₐ | Comments |
| Fluoride | TBAF | 5.0 x 10⁴ | 4.70 | Strong binding; potential for deprotonation.[5] |
| Acetate | TBAOAc | 8.0 x 10³ | 3.90 | Strong binding due to high basicity. |
| Dihydrogen Phosphate | TBAH₂PO₄ | 5.5 x 10³ | 3.74 | Strong binding; tetrahedral geometry fits well. |
| Chloride | TBACl | 2.5 x 10² | 2.40 | Moderate binding. |
| Bromide | TBABr | < 50 | < 1.7 | Weak binding due to lower basicity and larger size. |
Note: This data is illustrative and intended to demonstrate expected trends. Actual values must be determined experimentally.
References
- 1. Exploring thiourea, urea and amidothiourea derivatives for improved anion sensing | Poster Board #1289 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Thiourea-Based Receptors for Anion Recognition and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 9. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. madison-proceedings.com [madison-proceedings.com]
- 12. researchgate.net [researchgate.net]
- 13. Job plot - Wikipedia [en.wikipedia.org]
- 14. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anion binding studies of tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors: Proton transfer-induced selectivity for hydrogen sulfate over sulfate - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of Fluorinated Thioureas in Anion Recognition
An Application Guide to the Development of Anion Sensors Using 1,3-bis(4-fluorophenyl)thiourea
In the field of supramolecular chemistry, the design of synthetic receptors for anion recognition is a paramount objective, driven by the critical roles anions play in biological, environmental, and industrial processes.[1] Among the various functional groups utilized for this purpose, the thiourea moiety stands out due to its exceptional ability to form strong and directional hydrogen bonds with anionic guests.[1][2] The two N-H protons of the thiourea group act as effective hydrogen bond donors, creating a stable binding pocket for anions.[3]
This guide focuses on a specific, highly effective thiourea derivative: This compound . The strategic incorporation of fluorine atoms onto the phenyl rings significantly enhances the sensing capabilities of the molecule. Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which increases the acidity of the thiourea's N-H protons.[4] This heightened acidity strengthens the hydrogen-bonding interactions with anions, leading to more stable host-guest complexes and improved selectivity, particularly for highly basic anions like fluoride (F⁻) and acetate (AcO⁻).[3] This document provides a comprehensive overview of the sensing mechanism, a detailed protocol for the synthesis of the receptor, and a step-by-step guide to its application as a colorimetric anion sensor.
The Sensing Mechanism: From Hydrogen Bonding to Deprotonation
The primary mechanism for anion recognition by this compound is rooted in hydrogen bonding. The acidic N-H protons of the thiourea group interact with the electron-rich surface of an anion. However, for highly basic anions such as fluoride, the interaction can proceed further to a partial or complete deprotonation of the thiourea N-H group.[5] This deprotonation event is the cornerstone of the colorimetric sensing capability.
The deprotonation results in the formation of a thioureate anion, which alters the electronic properties of the entire molecule. This change leads to a significant shift in the molecule's UV-Vis absorption spectrum, causing a distinct color change that is often visible to the naked eye.[5] For instance, a colorless solution of the sensor in an organic solvent like Dimethyl Sulfoxide (DMSO) may turn bright yellow upon the addition of fluoride ions.[6] This process provides a direct and simple method for anion detection.
Caption: Interaction pathway of the thiourea sensor with a basic anion.
Synthesis Protocol for this compound
The synthesis of symmetrical diaryl thioureas is a well-established process in organic chemistry. One of the most direct methods involves the reaction of an aromatic amine with a thiocarbonyl source. The following protocol details a common and reliable method starting from 4-fluoroaniline.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is chosen as it is a polar aprotic solvent that can dissolve the starting materials and facilitate the reaction without interfering with the reactive intermediates.
-
Reagent: Thiophosgene (CSCl₂) is a highly reactive thiocarbonyl source that readily reacts with amines. Alternatively, carbon disulfide can be used, but the reaction often requires harsher conditions. The in situ generation of an isothiocyanate from an acid chloride and ammonium thiocyanate is another viable route.[4][7]
-
Stoichiometry: A 2:1 molar ratio of 4-fluoroaniline to the thiocarbonyl source is crucial to ensure the formation of the disubstituted thiourea.
Caption: General workflow for the synthesis of the thiourea sensor.
Experimental Protocol:
-
Reagent Preparation: In a well-ventilated fume hood, dissolve 2.0 equivalents of 4-fluoroaniline in dry acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Initiation: Slowly add a solution of 1.0 equivalent of thiophosgene in dry acetonitrile to the stirring amine solution at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of the product will typically form during the reaction.
-
Product Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid sequentially with water and then with a small amount of cold acetonitrile or ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified white solid under vacuum to yield this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination. The N-H proton signal in ¹H NMR is particularly characteristic and typically appears as a broad singlet in the downfield region (around 9.0-10.0 ppm in DMSO-d₆).[4]
Application Protocol: Colorimetric Anion Sensing
This protocol describes the use of this compound as a colorimetric sensor for the detection of anions, with a particular focus on fluoride, in an organic solvent.
Self-Validating System: This protocol is inherently self-validating. A positive result (color change and spectral shift) with a known fluoride source confirms the sensor is active. The absence of a response with non-basic anions like chloride or bromide validates its selectivity.
Caption: Experimental workflow for UV-Vis spectrophotometric titration.
Materials and Instrumentation:
-
Synthesized this compound
-
Anhydrous DMSO or Acetonitrile
-
Tetrabutylammonium (TBA) salts of various anions (F⁻, Cl⁻, Br⁻, AcO⁻, H₂PO₄⁻, etc.)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Receptor Stock (R): Prepare a stock solution of this compound (e.g., 1.0 x 10⁻³ M) in anhydrous DMSO.
-
Anion Stock (A): Prepare stock solutions of the various TBA anion salts (e.g., 1.0 x 10⁻² M) in anhydrous DMSO.
-
-
Titration Procedure:
-
Prepare the initial sample by diluting the receptor stock solution (R) with DMSO in a quartz cuvette to a constant final concentration (e.g., 3.0 x 10⁻⁵ M).[5][8]
-
Record the initial UV-Vis absorption spectrum of the receptor solution. This is your baseline (0 equivalents of anion).
-
Incrementally add small aliquots (e.g., 2-10 µL) of an anion stock solution (A) to the cuvette.
-
After each addition, gently mix the solution and record the UV-Vis spectrum. Note any visual color changes.
-
Continue this process until no further significant changes are observed in the spectrum, typically after adding several equivalents of the anion.
-
-
Selectivity Study:
-
Repeat the titration procedure (Step 2) for each of the different anions you wish to test (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻).
-
Compare the resulting spectral changes and visual color changes for each anion. This will demonstrate the selectivity of the sensor.
-
Data Analysis and Expected Results
Upon the addition of highly basic anions, a distinct change in the UV-Vis spectrum is expected. Typically, the original absorption peak of the thiourea will decrease, while a new, red-shifted absorption band will appear at a longer wavelength. This new band is responsible for the observed color change.
Table 1: Expected Response of this compound to Various Anions in DMSO
| Anion Tested (as TBA salt) | Relative Basicity | Expected Visual Color Change | Expected UV-Vis Spectral Change |
| Fluoride (F⁻) | High | Colorless to Yellow/Red | Significant new band appears (>400 nm) |
| Acetate (AcO⁻) | High | Colorless to Pale Yellow/Red | Noticeable new band appears |
| Dihydrogen Phosphate (H₂PO₄⁻) | Moderate | Slight change or colorless | Minor changes or small new band[3][9] |
| Chloride (Cl⁻) | Low | No significant change | Negligible change[3][9] |
| Bromide (Br⁻) | Low | No significant change | Negligible change[3][9] |
| Hydrogen Sulfate (HSO₄⁻) | Low | No significant change | Negligible change[3][9] |
Note: The magnitude of the response and the exact wavelength of the new absorption band can be solvent-dependent.
Troubleshooting and Key Considerations
-
Solvent Purity: The presence of water can significantly hinder anion recognition by solvating the anions, thereby reducing their effective basicity and ability to interact with the sensor.[6] Always use anhydrous solvents for the best results.
-
Anion Salt: Tetrabutylammonium (TBA) salts are commonly used because the large cation minimizes ion pairing, leaving the anion "naked" and more available for interaction with the receptor.
-
pH Effects: In protic or aqueous-containing media, the pH will dramatically affect the protonation state of both the sensor and the anion, complicating the sensing mechanism. These experiments are best performed in aprotic organic solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 4. This compound | 404-52-4 | Benchchem [benchchem.com]
- 5. Thiourea-Based Receptors for Anion Recognition and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluoride-selective colorimetric sensor based on thiourea binding site and anthraquinone reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 1,3-bis(4-fluorophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Significance of Crystalline 1,3-bis(4-fluorophenyl)thiourea
This compound is a symmetrically substituted diarylthiourea that has garnered interest in various fields of chemical and pharmaceutical research. The presence of fluorine atoms can significantly alter the physicochemical properties of the molecule, enhancing its potential in medicinal chemistry and materials science.[1] The thiourea functional group is a versatile building block in organic synthesis and is known for its ability to form stable hydrogen bonds, a key interaction in crystal engineering and molecular recognition.[1]
High-quality single crystals are paramount for the unambiguous determination of a molecule's three-dimensional structure through X-ray diffraction. This structural information is critical for understanding intermolecular interactions, polymorphism, and structure-activity relationships (SAR) in drug design. This guide provides a comprehensive methodology for the synthesis and subsequent growth of single crystals of this compound, enabling researchers to obtain materials suitable for detailed crystallographic analysis.
Synthesis of this compound
The synthesis of this compound can be reliably achieved through the reaction of 4-fluorophenyl isothiocyanate with 4-fluoroaniline. This method offers a clean and efficient route to the desired product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Fluorophenyl isothiocyanate | ≥98% | Sigma-Aldrich |
| 4-Fluoroaniline | ≥99% | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Round-bottom flask | 100 mL | VWR |
| Magnetic stirrer with heating | IKA | |
| Reflux condenser | VWR | |
| Buchner funnel and flask | VWR | |
| Filter paper | Whatman No. 1 |
Protocol: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.53 g (10 mmol) of 4-fluorophenyl isothiocyanate in 30 mL of anhydrous ethanol.
-
Addition of Amine: To this solution, add a solution of 1.11 g (10 mmol) of 4-fluoroaniline in 20 mL of anhydrous ethanol dropwise over 10 minutes with continuous stirring.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of this compound will form.
-
Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 60 °C for 4 hours to yield this compound as a white crystalline powder.
Characterization of the Synthesized Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: The melting point should be sharp and consistent with literature values (approximately 145 °C).[]
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic and N-H protons.
-
FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching, C=S stretching, and C-F stretching vibrations.
Methodology for Single Crystal Growth
The growth of high-quality single crystals is a meticulous process that requires patience and careful control of experimental parameters. The slow evaporation technique is a robust and widely used method for growing single crystals of organic compounds and is well-suited for this compound.[3][4][5]
Core Principles of Crystallization
The fundamental principle behind crystallization is the slow transition from a state of saturation or supersaturation to a solid, ordered crystalline state. This process involves two key stages: nucleation and crystal growth. To obtain large, well-defined single crystals, the rate of nucleation should be minimized to allow for the slow and orderly growth on a limited number of nuclei.[6]
Solvent Selection: The Critical Parameter
The choice of solvent is the most critical factor in successful crystallization.[6] An ideal solvent should exhibit moderate solubility for the compound of interest. If the compound is too soluble, it may not crystallize, and if it is poorly soluble, it will be difficult to prepare a saturated solution. For diaryl thioureas, polar aprotic solvents or mixtures with alcohols are often effective.
Recommended Solvent Systems for this compound:
-
Primary System: Ethanol
-
Alternative Systems: Acetone, Acetonitrile, or a mixture of Ethanol and Dichloromethane.
Protocol: Single Crystal Growth by Slow Evaporation
-
Preparation of a Saturated Solution:
-
In a clean, dust-free glass vial (e.g., a 10 mL vial), add approximately 50 mg of purified this compound.
-
Add the chosen solvent (e.g., ethanol) dropwise while gently warming and swirling the vial until the solid completely dissolves. The goal is to create a solution that is just saturated at a slightly elevated temperature.
-
-
Filtration (Optional but Recommended):
-
To remove any microscopic dust particles that could act as unwanted nucleation sites, filter the warm, saturated solution through a syringe filter (0.22 µm PTFE) into a clean crystallization vessel.
-
-
Crystallization Vessel Setup:
-
The crystallization vessel should be a small, clean glass vial or beaker with a wide mouth to allow for slow, controlled evaporation.
-
Cover the opening of the vessel with a piece of parafilm. Using a needle, pierce a few small holes in the parafilm. The number and size of the holes will control the rate of evaporation; fewer and smaller holes will result in slower evaporation and potentially better crystals.
-
-
Incubation:
-
Place the prepared vessel in a location free from vibrations and significant temperature fluctuations. A quiet corner of a laboratory bench or a dedicated crystallization chamber is ideal.
-
Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vessel during this period.
-
-
Crystal Harvesting:
-
Once well-formed, single crystals of a suitable size for X-ray diffraction are observed, carefully harvest them from the mother liquor using a pair of fine-tipped tweezers or a Pasteur pipette.
-
Gently wash the crystals with a small amount of cold solvent to remove any residual mother liquor and then allow them to air dry on a piece of filter paper.
-
Troubleshooting and Optimization
-
No Crystals Form: The solution may be undersaturated. Allow more solvent to evaporate. If still unsuccessful, prepare a more concentrated solution.
-
Formation of a Powder or Small Needles: Crystallization is occurring too rapidly. Reduce the rate of evaporation by using fewer or smaller holes in the parafilm. Alternatively, try a solvent in which the compound is slightly more soluble.
-
Oily Precipitate: The compound may be "oiling out" of solution. This can happen if the solution is too concentrated or if the temperature changes too rapidly. Try using a more dilute solution or a different solvent system.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the synthesis and single crystal growth of this compound.
Caption: Workflow for the synthesis and single crystal growth.
Characterization of Single Crystals
The primary technique for characterizing the grown single crystals is Single-Crystal X-ray Diffraction (SC-XRD) . This powerful analytical method will provide detailed information about:
-
Crystal System and Space Group: this compound is known to crystallize in the orthorhombic system.
-
Unit Cell Dimensions: Precise measurements of the lengths and angles of the unit cell.
-
Molecular Structure: The exact three-dimensional arrangement of atoms within the molecule.
-
Intermolecular Interactions: A detailed map of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.
Conclusion
This application note provides a detailed and reliable methodology for the synthesis and single crystal growth of this compound. By following these protocols, researchers can obtain high-purity material and single crystals suitable for advanced structural analysis. The ability to routinely produce high-quality crystals is a critical step in advancing our understanding of this and related compounds in the fields of drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3-bis(4-fluorophenyl)thiourea
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and purification of 1,3-bis(4-fluorophenyl)thiourea (CAS 404-52-4). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, enabling the optimization of both chemical yield and product purity. We will delve into the underlying chemical principles, provide a robust, field-tested protocol, and offer detailed troubleshooting solutions to ensure your success.
Introduction and Mechanistic Overview
This compound is a symmetrically substituted diarylthiourea. The incorporation of fluorine atoms can significantly alter the physicochemical properties of a molecule, enhancing attributes like metabolic stability and binding affinity.[1] Consequently, this compound serves as a valuable building block in medicinal chemistry and a powerful hydrogen-bond donor catalyst in organocatalysis.
The most prevalent and efficient synthesis route involves the reaction of two equivalents of an aromatic amine (4-fluoroaniline) with one equivalent of a thiocarbonyl source, such as carbon disulfide (CS₂) or thiophosgene. The reaction with carbon disulfide is often preferred due to the high toxicity of thiophosgene.
The mechanism proceeds through the nucleophilic attack of the amine on the carbon of CS₂, forming a dithiocarbamate intermediate. This intermediate then eliminates hydrogen sulfide (H₂S) upon reaction with a second amine molecule to yield the final 1,3-disubstituted thiourea.[2] The overall transformation is a condensation reaction where precise stoichiometric and thermal control is crucial for minimizing side-product formation.[1]
Caption: General reaction mechanism for thiourea synthesis from an amine and CS₂.
Optimized Experimental Protocol
This protocol is designed to be a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Volume/Mass | Notes |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 1.15 g/mL | 20 | 1.93 mL | Ensure purity (>98%), distill if necessary. |
| Carbon Disulfide | CS₂ | 76.13 | 1.266 g/mL | 10 | 0.76 mL | Use freshly opened bottle. Highly volatile. |
| Pyridine | C₅H₅N | 79.10 | 0.982 g/mL | 10 | 0.81 mL | Acts as a base and catalyst. |
| Ethanol (95%) | C₂H₅OH | - | - | - | 50 mL | Solvent for reaction and recrystallization. |
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (20 mmol, 1.93 mL) and ethanol (30 mL).
-
Initial Stirring: Stir the mixture at room temperature for 5 minutes until the amine is fully dissolved.
-
Reagent Addition: In a fume hood, carefully add carbon disulfide (10 mmol, 0.76 mL) to the solution, followed by pyridine (10 mmol, 0.81 mL). Causality: Pyridine acts as a base to facilitate the formation of the dithiocarbamate intermediate and scavenge the H₂S byproduct.[3]
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-85°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The starting amine spot should gradually be replaced by a new, less polar product spot. The reaction is typically complete within 3-5 hours.
-
Workup - Precipitation: After completion, cool the flask to room temperature, then place it in an ice bath for 30 minutes. The product should precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol (2 x 10 mL) to remove residual pyridine and unreacted starting materials.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight. A typical crude yield is 85-95%.
Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (approximately 40-50 mL for ~2.5 g of product) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for 5 minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified white, needle-like crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
-
Characterization: Confirm product identity and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Caption: A workflow for troubleshooting common synthesis issues.
Question & Answer Troubleshooting
Q1: My reaction yield is significantly lower than expected (<70%). What went wrong?
A1: Low yield is a common issue that can stem from several factors.
-
Reagent Quality: 4-Fluoroaniline can oxidize and darken upon storage. Impurities in the amine or carbon disulfide can inhibit the reaction. Solution: Use freshly distilled 4-fluoroaniline and a new bottle of CS₂.
-
Stoichiometry: The reaction requires a strict 2:1 molar ratio of amine to carbon disulfide. An excess of CS₂ can lead to the formation of isothiocyanate side products, while an excess of amine will remain as an impurity. Solution: Carefully measure your reagents.
-
Reaction Conditions: The reaction may not have gone to completion. Solution: Ensure you are at a consistent reflux temperature and extend the reaction time, using TLC to monitor for the disappearance of the 4-fluoroaniline spot.
-
Workup Losses: The product has some solubility in cold ethanol. Solution: Use the minimum required volume of ice-cold ethanol to wash the filter cake during isolation.
Q2: After the workup, my product is an oil or a sticky solid and won't crystallize. How can I fix this?
A2: This indicates the presence of significant impurities that are disrupting the crystal lattice formation.
-
Unreacted Starting Material: The most likely culprits are residual 4-fluoroaniline or pyridine. Solution: Before crystallization, dissolve the crude product in a solvent like dichloromethane (DCM) and wash it with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a water wash. Dry the organic layer and then proceed with recrystallization.[6]
-
Improper Solvent: Ethanol may not be the ideal solvent for your specific impurity profile. Solution: Try dissolving the oil in a minimum of hot toluene and then slowly adding hexane until turbidity is observed. Cooling this mixture may induce crystallization.
-
Residual Solvent: Ensure all ethanol from the reaction is removed before attempting recrystallization from a new solvent system. Solution: Dry the crude product under high vacuum for an extended period.
Q3: The final product is off-white or yellow, not pure white. What causes this and how can I purify it?
A3: Discoloration is typically due to minor, highly-colored impurities arising from side reactions or decomposition.
-
Cause: Overheating can cause slight decomposition. The starting amine itself may have been discolored.
-
Solution: During the recrystallization step, after dissolving the crude product in hot ethanol, add a small amount (a spatula tip) of activated charcoal. The charcoal will adsorb the colored impurities. Keep the solution hot for 5-10 minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Running the reaction under an inert nitrogen atmosphere can also prevent oxidative side reactions.
Frequently Asked Questions (FAQs)
Q: Can I use a different base instead of pyridine? A: Yes, other tertiary amines like triethylamine (TEA) can be used. However, pyridine is often effective due to its ability to catalyze the reaction as well as act as a base. The choice of base can sometimes influence reaction rate and yield.
Q: Is it possible to perform this reaction without a solvent? A: Solvent-free syntheses of thioureas have been reported, often using microwave irradiation or grinding techniques.[3] These methods can be faster and more environmentally friendly but may require specialized equipment and optimization.
Q: What are the main safety precautions for this reaction? A: Carbon disulfide is highly flammable, volatile, and toxic. 4-Fluoroaniline is toxic. Pyridine is flammable and has a strong, unpleasant odor. This entire procedure must be conducted in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q: How do I dispose of the waste from this reaction? A: All liquid waste containing carbon disulfide, pyridine, and ethanol should be collected in a designated halogen-free organic waste container. Solid waste should be disposed of according to your institution's safety guidelines.
References
common side reactions in the synthesis of diarylthioureas
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of N,N'-diarylthioureas. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the common challenges encountered during the synthesis of these valuable compounds. Diarylthioureas are a pivotal class of molecules in medicinal chemistry and materials science, recognized for their diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] Their synthesis, while conceptually straightforward, can be prone to several side reactions that can impact yield, purity, and scalability. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of diarylthioureas, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Diarylthiourea
Question: I am reacting an aryl isothiocyanate with an aromatic amine, but I am observing a very low yield of my target diarylthiourea. What could be the problem?
Answer:
Low yields in this seemingly simple addition reaction can be frustrating and often point to issues with reactant stability, reactivity, or reaction conditions. Let's break down the common culprits:
-
Degradation of the Isothiocyanate: Aryl isothiocyanates can be sensitive to moisture and light, leading to decomposition over time. Using an old or improperly stored isothiocyanate is a frequent cause of low yields.
-
Solution: Whenever possible, use freshly prepared or recently purchased isothiocyanates. If you suspect degradation, purify the isothiocyanate by distillation or recrystallization before use. Store isothiocyanates in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Low Nucleophilicity of the Amine: The reaction rate is highly dependent on the nucleophilicity of the amine. Aromatic amines with electron-withdrawing groups (e.g., nitro, cyano) are less nucleophilic and will react more slowly.
-
Solution: For weakly nucleophilic amines, you may need to employ more forcing reaction conditions, such as increasing the reaction temperature or extending the reaction time.[4] The use of a catalyst, such as a Lewis acid or a base, can also enhance the reaction rate. Microwave irradiation has been shown to be effective in overcoming the low reactivity of sterically hindered or electron-deficient amines.[4]
-
-
Steric Hindrance: Bulky substituents on either the isothiocyanate or the amine can sterically hinder the approach of the nucleophile, slowing down the reaction.
-
Solution: Similar to dealing with low nucleophilicity, increasing the reaction temperature and/or time can help overcome steric barriers.[4] In some cases, choosing a less sterically hindered starting material, if the project allows, might be necessary.
-
-
Improper Solvent Choice: The solvent can play a crucial role in the reaction's success.
Experimental Protocol: General Procedure for the Synthesis of N,N'-Diarylthioureas from Isothiocyanates
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the aromatic amine (1.0 equivalent) in a suitable dry aprotic solvent (e.g., THF, DCM).
-
To this solution, add the aryl isothiocyanate (1.0-1.1 equivalents) at room temperature. The addition can be done dropwise if the reaction is exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.
-
Once the TLC indicates the complete consumption of the limiting starting material, concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[5]
Issue 2: Formation of an Unexpected Symmetrical Diarylthiourea
Question: I am trying to synthesize an unsymmetrical diarylthiourea by reacting two different amines with a thiocarbonyl source, but I am isolating a symmetrical diarylthiourea as the major product. Why is this happening?
Answer:
The formation of a symmetrical diarylthiourea instead of the desired unsymmetrical product is a common issue when using methods that generate an isothiocyanate in situ, such as the reaction of an amine with carbon disulfide.
-
In Situ Isothiocyanate Reacting with Starting Amine: When an isothiocyanate is generated in the presence of the starting amine, it can react with that same amine to form a symmetrical thiourea before the second, different amine has a chance to react.[4]
-
Solution: A two-step, one-pot approach is often more successful for synthesizing unsymmetrical diarylthioureas. In this method, the isothiocyanate is first formed from one of the amines and a thiocarbonyl source (e.g., carbon disulfide or thiophosgene). Once the formation of the isothiocyanate is complete (as confirmed by a technique like IR spectroscopy, looking for the characteristic -N=C=S stretch around 2100 cm⁻¹), the second amine is then added to the reaction mixture. Careful control of stoichiometry is crucial.[4]
-
Issue 3: Presence of a Urea Byproduct
Question: After my reaction, I've isolated my desired diarylthiourea, but I also have a significant amount of the corresponding diarylurea. How did this form?
Answer:
The presence of a urea byproduct is a clear indication of a desulfurization reaction, where the sulfur atom of the thiourea is replaced by an oxygen atom.
-
Oxidative Desulfurization: Thioureas are susceptible to oxidation, which can lead to the formation of ureas.[6] This can be caused by various oxidizing agents, sometimes even atmospheric oxygen under certain conditions, especially in the presence of a base.[7]
-
Solution: To minimize oxidative desulfurization, it is important to carry out the reaction under an inert atmosphere (nitrogen or argon). If the reaction requires basic conditions, consider using a non-oxidizing base and keep the reaction temperature as low as possible. During workup and purification, avoid exposure to strong oxidizing agents.
-
-
Hydrolytic Desulfurization: In the presence of water and acid or base, thioureas can undergo hydrolysis to the corresponding ureas.
-
Solution: Ensure that all reagents and solvents are dry. If an aqueous workup is necessary, it should be performed under neutral or mildly acidic/basic conditions and at low temperatures to minimize hydrolysis.
-
Issue 4: Formation of Guanidine Byproducts
Question: My reaction mixture contains a byproduct that has a higher molecular weight than my expected diarylthiourea. Mass spectrometry suggests it might be a guanidine derivative. How is this possible?
Answer:
The formation of guanidine derivatives from thioureas can occur through a desulfurization-amination process.
-
Reaction with Amines: In the presence of an excess of an amine and under certain conditions, the thiourea can react further. The reaction can be promoted by reagents that facilitate desulfurization. For instance, treatment of 1,3-diarylthioureas with superoxide anion has been shown to yield 1,2,3-triarylguanidines.[8]
-
Solution: To avoid the formation of guanidine byproducts, it is important to use a stoichiometric amount of the amine nucleophile. If an excess of amine is required to drive the reaction to completion, it should be removed promptly after the reaction is finished. Careful control of the reaction conditions, such as avoiding strong oxidizing or desulfurizing agents, is also crucial.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-diarylthioureas?
The most prevalent and versatile methods include:
-
Reaction of an aryl isothiocyanate with a primary aromatic amine: This is often the most straightforward and high-yielding method.[9][10]
-
Reaction of an aromatic amine with carbon disulfide: This method is useful when the corresponding isothiocyanate is not commercially available. It typically proceeds through an in-situ generated isothiocyanate.[9][11]
-
Thionation of a diarylurea: Reagents like Lawesson's reagent can be used to convert the carbonyl group of a urea into a thiocarbonyl group.[4]
Q2: How can I monitor the progress of my diarylthiourea synthesis?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. You should see the consumption of your starting materials (amine and isothiocyanate) and the appearance of a new spot corresponding to the diarylthiourea product. Staining with potassium permanganate can be useful for visualizing the product.
Q3: What are some common challenges in the purification of diarylthioureas?
Diarylthioureas are often crystalline solids and can frequently be purified by recrystallization from a suitable solvent like ethanol.[9] However, if impurities have similar solubility, flash column chromatography on silica gel is a reliable alternative. A common issue is the presence of unreacted starting materials or the side products mentioned in the troubleshooting guide. Careful selection of the eluent system for chromatography is key to achieving good separation.
Q4: Are there any safety precautions I should be aware of when synthesizing diarylthioureas?
Yes, several safety considerations are important:
-
Isothiocyanates: Many isothiocyanates are lachrymators and can be irritating to the skin and respiratory tract. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Disulfide: Carbon disulfide is highly flammable and toxic. It should only be used in a fume hood, away from any ignition sources.
-
Thiophosgene: Thiophosgene is extremely toxic and corrosive. Its use should be strictly limited and handled with extreme caution by experienced personnel with appropriate safety measures in place.[12][13]
Table 1: Summary of Common Side Products and Their Identification
| Side Product | Potential Cause | Identification Methods |
| Symmetrical Diarylthiourea | In-situ generated isothiocyanate reacts with starting amine.[4] | NMR, Mass Spectrometry (different molecular weight than unsymmetrical product) |
| Diarylurea | Oxidative or hydrolytic desulfurization.[6][7] | IR (C=O stretch around 1650 cm⁻¹), NMR, Mass Spectrometry |
| Guanidine Derivative | Reaction of thiourea with excess amine and desulfurization.[8] | Mass Spectrometry (higher molecular weight), NMR |
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. researchgate.net [researchgate.net]
- 7. Novel desulphurization of thiourea derivatives by alkaline autoxidation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–): one-step synthesis of 1,2,3-trisubstituted guanidines from 1,3-disubstituted thioureas - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Isothiocyanate synthesis [organic-chemistry.org]
- 12. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-bis(4-fluorophenyl)thiourea
Welcome to the technical support resource for the purification of 1,3-bis(4-fluorophenyl)thiourea (CAS 404-52-4). This guide is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally similar diaryl thioureas. Here, we address common challenges encountered during purification, offering troubleshooting strategies and detailed protocols grounded in chemical principles to ensure you achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and spectroscopic properties of pure this compound?
A1: Understanding the target properties of your compound is the first step in assessing purification success. Pure this compound is typically a white solid.[1] Key identification parameters are summarized in the table below. A sharp melting point within the specified range is a primary indicator of high purity.
| Property | Value | Source(s) |
| CAS Number | 404-52-4 | [][3] |
| Molecular Formula | C₁₃H₁₀F₂N₂S | [] |
| Molecular Weight | 264.29 g/mol | [] |
| Appearance | White Solid | [1] |
| Melting Point | ~145-152 °C | [1][] |
| ¹H NMR (DMSO-d₆) | ~δ 9.7-9.9 ppm (s, 2H, NH), ~δ 7.1-7.5 ppm (m, 8H, Ar-H) | [3] |
Note: NMR chemical shifts can vary slightly based on the solvent and concentration. The ¹H NMR spectrum for this symmetrically substituted thiourea is characterized by a distinct singlet for the two N-H protons in the downfield region.[3]
Q2: What is the most common and effective method for purifying crude this compound after synthesis?
A2: For most diaryl thioureas synthesized from an isothiocyanate and an amine, recrystallization is the most efficient and scalable method for initial purification.[4][5] This technique is highly effective at removing unreacted starting materials and minor by-products, often yielding a product with >95% purity in a single step. For compounds that are difficult to crystallize or require even higher purity, column chromatography is the preferred secondary method.[1]
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For diaryl thioureas, polar protic solvents are generally effective. Common choices include:
The choice of solvent may require some empirical testing. A mixture of solvents, such as ethanol/water or acetone/hexane, can also be used to achieve the optimal solubility profile.
Q4: How can I reliably assess the purity of my final product?
A4: A multi-faceted approach is recommended for confirming purity:
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of purity. Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): The appearance of a single spot across multiple solvent systems suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying proton-containing impurities. The absence of peaks corresponding to starting materials or residual solvents in the final spectrum is crucial.[3][7]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard, capable of detecting impurities at very low levels.[8][9]
Troubleshooting and Advanced Purification Guide
This section addresses specific issues you may encounter during the purification process.
Q5: My purified product has a low and broad melting point (e.g., 135-142 °C). What are the likely impurities and how do I remove them?
A5: A low, broad melting point is a classic sign of impurities. In a typical synthesis from 4-fluoroaniline and 4-fluorophenyl isothiocyanate, the most common impurities are the unreacted starting materials themselves.
-
Causality: The synthesis is an equilibrium process, and slight deviations from perfect 1:1 stoichiometry or incomplete reaction time can leave residual starting materials in the crude product.[3]
-
Troubleshooting Strategy:
-
Identify the Impurity: Co-spot your product with the starting materials on a TLC plate. If extra spots correspond to the starting materials, their presence is confirmed.
-
Purification Choice:
-
Recrystallization: This is often sufficient. The desired product is typically less soluble than the starting materials in solvents like ethanol, allowing it to crystallize out upon cooling while impurities remain in the mother liquor.
-
Column Chromatography: If recrystallization fails or if impurities have similar solubility, flash column chromatography is necessary. A typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:EtOAc).[1]
-
-
Q6: I attempted recrystallization, but the compound "oiled out" or failed to crystallize. What went wrong?
A6: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This happens when the solution is supersaturated to a point where the solubility of the liquid (melted) solute is exceeded.
-
Causality: This is often caused by using a solvent in which the compound is too soluble, or by cooling the solution too rapidly. The high concentration of impurities can also inhibit proper crystal lattice formation.
-
Troubleshooting Strategy:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling promotes precipitation over crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.
-
Change Solvent System: If the issue persists, the solvent is likely inappropriate. Try a different solvent or a binary solvent system (e.g., dissolve in a good solvent like acetone and add a poor solvent like hexane dropwise until turbidity persists, then heat to clarify and cool slowly).
-
Q7: My TLC plate shows a single spot, but the NMR spectrum still indicates the presence of impurities. What could this be?
A7: This scenario suggests the presence of impurities that are either not UV-active (if you are using a UV lamp for visualization) or have a very similar polarity (Rf value) to your product in the chosen TLC solvent system.
-
Causality:
-
Non-UV Active Impurities: Some by-products may lack a chromophore.
-
Co-elution: The impurity and product have nearly identical Rf values in your TLC system.
-
Residual Solvent: The "impurity" could be residual solvent from the purification (e.g., ethyl acetate, hexane, ethanol) which is visible in ¹H NMR but not on TLC.
-
-
Troubleshooting Strategy:
-
TLC Staining: Visualize your TLC plate using an alternative method, such as a potassium permanganate (KMnO₄) stain or an iodine chamber, which can reveal UV-inactive compounds.
-
Change TLC Eluent: Develop a new TLC solvent system with different polarity to try and resolve the co-eluting spots. Try adding a small percentage of a more polar solvent like methanol.
-
NMR Analysis: Check the chemical shifts of the impurity peaks. Common solvents like ethyl acetate (~δ 2.04, 4.12, 1.25 ppm) or acetone (~δ 2.17 ppm) are easily identifiable.
-
Removal of Residual Solvent: If the impurity is a solvent, it can be removed by dissolving the product in a minimal amount of a low-boiling solvent (like dichloromethane) and evaporating the solvent under high vacuum, a process that can be repeated 2-3 times.
-
Visualized Workflows and Logic
The following diagrams illustrate the standard purification workflow and a decision-making process for troubleshooting.
Caption: General purification and analysis workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Place a small amount (~20-30 mg) of the crude product into several test tubes. Add a potential solvent (e.g., ethanol, acetone) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require more than 0.5 mL but less than 2 mL. Heat the tubes that did not fully dissolve. The best solvent is one where the compound is sparingly soluble cold but dissolves completely upon heating.
-
Dissolution: Transfer the bulk crude product to an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring (using a magnetic stir bar) on a hot plate. Continue adding hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Characterize the final product by melting point and spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent (known as "dry loading"). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., move from 5% to 10% to 20% ethyl acetate in hexane) to elute compounds of increasing polarity. The flow rate can be increased by applying positive pressure (e.g., with a hand bellows or nitrogen line).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Product Isolation: Combine the fractions that contain the pure desired product (single spot on TLC with the correct Rf).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product. Dry under high vacuum to remove any final traces of solvent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. This compound | 404-52-4 | Benchchem [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing Solubility Challenges of 1,3-bis(4-fluorophenyl)thiourea in Bioassays
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of 1,3-bis(4-fluorophenyl)thiourea in various bioassay systems. The inherent hydrophobicity of many thiourea derivatives, including this compound, often leads to precipitation in aqueous bioassay media, which can compromise the accuracy and reliability of experimental results.[1][2] This resource offers a systematic approach to overcoming these solubility hurdles, ensuring the integrity of your research.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a symmetrical molecule with a molecular weight of 264.29 g/mol .[] The presence of two fluorophenyl groups contributes to its lipophilic nature, making it poorly soluble in water.[1][4] This low aqueous solubility is a primary obstacle in bioassays, as the compound must be fully dissolved to interact with its biological target and elicit a measurable response.[5]
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately upon dilution of my DMSO stock into the aqueous assay buffer. What is the primary cause?
A: This common phenomenon, often termed "solvent shock," occurs when a compound dissolved in a potent organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous environment where its solubility is significantly lower.[6] The localized high concentration of the compound exceeds its solubility limit in the aqueous medium, causing it to crash out of solution.[6]
Q2: What is a safe starting concentration of DMSO for my cell-based assay?
A: While cell line dependent, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.[7][8] However, some sensitive or primary cells may exhibit cytotoxicity at these levels.[8] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell type and assay duration.[9][10] Concentrations above 1% can lead to significant cellular stress and off-target effects.[11][12]
Q3: Can components of my cell culture medium affect the solubility of this compound?
A: Yes, various components in culture media can influence compound solubility. Serum proteins, such as albumin, can sometimes bind to hydrophobic compounds and enhance their solubility. Conversely, high salt concentrations or specific buffer components might decrease solubility.[13] It is advisable to assess the compound's solubility in the complete assay medium, including all supplements.
Q4: Are there alternatives to DMSO for solubilizing my compound?
A: While DMSO is a common first choice, other organic solvents like ethanol, N,N-Dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) can be considered, assay compatibility permitting.[14][15] However, these also require careful toxicity evaluation. For a less cytotoxic approach, formulation strategies using excipients like cyclodextrins are highly recommended.[5]
Troubleshooting Guide: A Stepwise Approach to Overcoming Precipitation
If you are encountering precipitation of this compound, follow this systematic guide to diagnose and resolve the issue.
Observation: Compound precipitates upon dilution into aqueous buffer/media.
| Potential Cause | Recommended Solution |
| Exceeding Aqueous Solubility Limit | The final concentration of this compound is higher than its solubility in the assay medium.[16] |
| Action: Perform a serial dilution to determine the maximum soluble concentration in your specific assay buffer. Consider lowering the highest concentration in your dose-response curve. | |
| Solvent Shock | Rapid dilution of the DMSO stock solution causes localized supersaturation and precipitation.[6] |
| Action: Employ a stepwise dilution protocol. First, create an intermediate dilution in a smaller volume of pre-warmed media (e.g., 37°C), mix gently, and then add this to the final culture volume. Alternatively, add the stock solution dropwise to the media while gently agitating.[6] | |
| Inappropriate Solvent Concentration | The final concentration of the organic co-solvent (e.g., DMSO) is insufficient to maintain the compound's solubility. |
| Action: While keeping cellular toxicity in mind, you can cautiously increase the final DMSO concentration, ensuring it remains within the tolerated limit for your assay (typically ≤0.5%).[17] Always maintain a consistent final DMSO concentration across all experimental and control wells.[13] | |
| Suboptimal Stock Solution | The compound may not be fully dissolved in the initial stock solution, or it may have precipitated out during storage, especially after freeze-thaw cycles.[6] |
| Action: Visually inspect your stock solution for any crystals. If present, gently warm the vial (e.g., in a 37°C water bath) and vortex until the solution is clear.[6] It is best practice to prepare fresh stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[6] |
Advanced Solubilization Strategies
If the troubleshooting steps above are insufficient, consider these advanced formulation strategies.
Co-Solvent Systems
Utilizing a combination of water-miscible organic solvents can sometimes improve solubility beyond what a single solvent can achieve.[14][18]
-
Principle: Different co-solvents can have varying affinities for different parts of a molecule, and a blend can provide a more optimal solubilizing environment.[14][19]
-
Examples: Combinations of DMSO with polyethylene glycol (PEG) 400 or ethanol may be effective.
-
Caution: The total concentration of organic solvents should be kept to a minimum to avoid assay interference and cytotoxicity.[20]
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] This structure allows them to encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[21][23][24]
-
Mechanism: The hydrophobic this compound molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with the aqueous environment, enhancing the overall solubility of the complex.[22][25]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.[24]
-
Benefit: This approach can significantly increase the aqueous solubility of a compound without relying on high concentrations of organic solvents, which is particularly advantageous for sensitive cell-based assays.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Mechanism of Cyclodextrin-Mediated Solubilization"
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Stepwise Dilution to Avoid Precipitation in a Cell-Based Assay
This protocol assumes a final desired concentration of 10 µM this compound and a final assay volume of 100 µL, with a final DMSO concentration of 0.1%.
-
Prepare Stock: Start with a 10 mM stock solution of this compound in 100% DMSO.
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Intermediate Dilution:
-
In a sterile microcentrifuge tube, add 198 µL of pre-warmed complete medium.
-
Add 2 µL of the 10 mM stock solution to the medium.
-
Mix immediately but gently by flicking the tube or pipetting up and down. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Final Dilution:
-
Add 10 µL of the 100 µM intermediate solution to each well of your assay plate containing 90 µL of cells in medium.
-
This results in a final concentration of 10 µM this compound and a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a control by adding 10 µL of a 1% DMSO solution (in medium) to wells containing 90 µL of cells in medium. This ensures the final DMSO concentration is consistent across all conditions.
dot graph flowchart { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Stepwise Dilution Workflow"
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1680398A1 - Thiourea derivative-containing pharmaceutical composition having improved solubility and bioavailability - Google Patents [patents.google.com]
- 4. This compound | 404-52-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. lifetein.com [lifetein.com]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alzet.com [alzet.com]
- 23. Improving delivery of hydrophobic drugs from hydrogels through cyclodextrins. | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Stability and Use of 1,3-bis(4-fluorophenyl)thiourea in Catalysis
Welcome to the Technical Support Center for 1,3-bis(4-fluorophenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile organocatalyst. Here, we address common challenges and frequently asked questions regarding its stability and application under various catalytic conditions.
Introduction to this compound
This compound is a symmetrical diaryl thiourea that has gained prominence as a powerful hydrogen-bond donor organocatalyst.[1][2] The electron-withdrawing nature of the two fluorine atoms enhances the acidity of the N-H protons, making it an effective catalyst for a variety of organic transformations.[1] Its ability to activate electrophiles through double hydrogen bonding is a key feature of its catalytic activity.[2] This guide will help you navigate the practical aspects of using this catalyst, ensuring the robustness and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound as a catalyst.
Issue 1: Low or No Catalytic Activity
You've set up your reaction with this compound, but you observe a low yield or no product formation.
Possible Causes and Solutions:
-
Catalyst Purity and Integrity:
-
Cause: The catalyst may have degraded or be of insufficient purity. Thioureas can be susceptible to oxidation or hydrolysis under certain conditions.
-
Solution:
-
Verify Purity: Confirm the purity of your this compound using techniques like ¹H NMR and melting point analysis. The melting point should be around 145 °C.[]
-
Proper Storage: Store the catalyst in a cool, dark, and dry environment, preferably under an inert atmosphere, to prevent degradation.
-
Recrystallization: If purity is a concern, consider recrystallizing the catalyst from a suitable solvent system (e.g., ethanol/water).
-
-
-
Inadequate Catalyst Activation:
-
Cause: The catalytic power of thioureas relies on their ability to act as hydrogen-bond donors. The reaction medium can significantly influence this.
-
Solution:
-
Solvent Choice: The choice of solvent is critical. Non-polar, aprotic solvents like toluene, dichloromethane, or fluorobenzene are often preferred as they do not compete for hydrogen bonding with the catalyst.[4] Polar, protic solvents (e.g., alcohols) or strongly coordinating solvents (e.g., DMSO) can interfere with the catalyst-substrate interaction.
-
Substrate Compatibility: Ensure your substrate can effectively engage in hydrogen bonding with the catalyst. Highly sterically hindered substrates may require higher catalyst loadings or elevated temperatures.
-
-
-
Presence of Inhibitors:
-
Cause: Basic impurities in your starting materials or solvent can deprotonate the thiourea N-H groups, rendering the catalyst inactive. Water can also interfere with the catalytic cycle.
-
Solution:
-
Purify Reagents: Ensure all starting materials and solvents are rigorously purified and dried.
-
Use of Additives: In some cases, the addition of a proton source (a co-catalyst) might be beneficial, but this is highly reaction-dependent.
-
-
Issue 2: Catalyst Degradation Observed During Reaction
You notice the formation of unknown byproducts or a change in the reaction mixture's appearance, suggesting the catalyst is not stable under your reaction conditions.
Potential Degradation Pathways and Mitigation Strategies:
-
Oxidative Degradation:
-
Pathway: Thioureas can be oxidized by various oxidizing agents to form products like ureas, cyanamides, or elemental sulfur.[5] This can be a concern if your reaction involves oxidative conditions or if reagents are not properly deoxygenated.
-
Mitigation:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use properly degassed solvents.
-
-
-
Hydrolysis:
-
Pathway: Although generally stable, prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the thiourea back to the corresponding amine (4-fluoroaniline) and other byproducts.
-
Mitigation:
-
Anhydrous Conditions: Employ anhydrous reaction conditions. Use dried solvents and reagents.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction mechanism. If an acid or base is necessary, a milder one should be screened.
-
-
-
Reaction with Strong Bases:
-
Pathway: Strong bases can deprotonate the thiourea, which might lead to undesired side reactions or catalyst decomposition.
-
Mitigation:
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base. The pKa of the thiourea N-H protons should be considered when selecting the base.
-
-
Issue 3: Difficulty in Catalyst Removal/Product Purification
You are struggling to separate the this compound catalyst from your reaction product.
Strategies for Catalyst Removal:
-
Column Chromatography:
-
Principle: this compound is a relatively non-polar compound. Its polarity is suitable for separation from many organic products by silica gel chromatography.
-
Protocol:
-
Choose an appropriate solvent system (e.g., hexanes/ethyl acetate) that provides good separation between your product and the catalyst on a TLC plate.
-
Perform flash column chromatography to isolate the product.
-
-
-
Acid-Base Extraction:
-
Principle: While thioureas are weak acids, they can be deprotonated by a sufficiently strong base. This can be exploited to move the catalyst into an aqueous layer.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an aqueous solution of a suitable base (e.g., a dilute NaOH solution). Caution: Test this on a small scale first, as some products may not be stable to basic conditions.
-
The deprotonated thiourea salt will partition into the aqueous layer.
-
Separate the layers and wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the product.
-
-
-
Recrystallization:
-
Principle: If your product is a solid and has different solubility properties from the catalyst, recrystallization can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound?
A1: The optimal catalyst loading is reaction-dependent but typically ranges from 1 to 20 mol%.[6] For highly efficient reactions, loadings as low as 0.1 mol% might be sufficient. It is always recommended to perform an optimization study to determine the ideal catalyst loading for your specific transformation.
Q2: Can this compound be used in asymmetric catalysis?
A2: By itself, this compound is an achiral molecule and therefore cannot induce enantioselectivity. However, it serves as an excellent structural motif for the design of chiral bifunctional catalysts, where a chiral moiety (like an amine or a cinchona alkaloid) is appended to the thiourea core.[1] These bifunctional catalysts are highly effective in a wide range of asymmetric reactions.
Q3: What are the key safety considerations when working with this compound?
A3: While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with care, as with all laboratory chemicals. Some thiourea derivatives have shown toxicity.[7] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]
Q4: How does the fluorine substitution affect the catalytic activity compared to diphenyl thiourea?
A4: The presence of the electron-withdrawing fluorine atoms at the para-positions of the phenyl rings significantly increases the acidity of the N-H protons.[1] This enhanced acidity leads to stronger hydrogen bonding with the electrophilic substrate, resulting in greater activation and often higher catalytic activity compared to the non-fluorinated analogue, 1,3-diphenylthiourea.
Q5: Are there any known incompatibilities with common reagents or functional groups?
A5: this compound is generally compatible with a wide range of functional groups. However, as mentioned, it can be deactivated by strong bases. It may also interact with highly Lewis acidic reagents. Care should be taken in reactions involving strong oxidants, which could potentially oxidize the sulfur atom.[5]
Experimental Protocols & Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 404-52-4 | [] |
| Molecular Formula | C₁₃H₁₀F₂N₂S | [] |
| Molecular Weight | 264.29 g/mol | [] |
| Melting Point | 145 °C | [] |
| Appearance | Solid | [8] |
Protocol 1: General Procedure for a Thiourea-Catalyzed Reaction
This protocol provides a general workflow for a reaction catalyzed by this compound.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (X mol%).
-
Reagent Addition: Add the solvent, followed by the substrate and the electrophile.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or ¹H NMR.
-
Work-up: Once the reaction is complete, quench the reaction if necessary. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product using one of the methods described in the troubleshooting section (e.g., column chromatography).
Visualizing Experimental Workflows
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: Decision tree for troubleshooting low-yield reactions.
Diagram 2: Potential Degradation Pathways
Caption: Common degradation routes for the thiourea catalyst.
References
- 1. This compound | 404-52-4 | Benchchem [benchchem.com]
- 2. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 404-52-4 [sigmaaldrich.com]
improving the enantioselectivity of thiourea-based catalysts
Welcome to the technical support center for thiourea-based organocatalysis. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for improving enantioselectivity in your asymmetric syntheses. As Senior Application Scientists, we have structured this resource to address both immediate troubleshooting needs and fundamental questions about catalyst function.
Troubleshooting Guide: Enhancing Enantioselectivity
This section addresses the most common and critical challenge in asymmetric catalysis: suboptimal enantiomeric excess (ee). The guide is structured as a logical workflow to help you systematically diagnose and resolve issues in your experiments.
Question 1: My enantioselectivity is low. What is the most systematic approach to optimize my reaction?
Answer: Achieving high enantioselectivity requires a methodical approach that considers the interplay between the catalyst, substrates, and reaction environment. A low ee value is a symptom that the desired stereochemical transition state is not being sufficiently favored over competing pathways. We recommend a tiered optimization strategy focusing on three key areas: (1) Catalyst Structure Modification , (2) Reaction Condition Screening , and (3) Use of Additives .
Below is a logical workflow to guide your optimization process. Start with the highest-impact variables (catalyst structure) before moving to finer adjustments of reaction conditions.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Question 2: How does the catalyst's structure impact enantioselectivity, and which parts should I modify?
Answer: The catalyst's structure is the single most important factor in determining stereochemical outcomes. It creates the specific chiral environment that differentiates the diastereomeric transition states. For bifunctional thiourea catalysts, there are three primary modules you can tune.[1]
-
The Chiral Scaffold: This is the backbone of the catalyst (e.g., derived from diaminocyclohexane, cinchona alkaloids, or amino acids) and is the primary source of chirality.[2] If enantioselectivity is poor, the chosen scaffold may not be providing sufficient steric hindrance or the correct orientation to effectively shield one face of the electrophile.
-
Actionable Advice: Screen catalysts based on different chiral backbones. For example, a catalyst derived from (1R,2R)-diaminocyclohexane will create a different chiral pocket than one based on a cinchonidine scaffold.[2]
-
-
The Basic Moiety (for Bifunctional Catalysts): In bifunctional systems, a basic group (commonly a tertiary amine) activates the nucleophile.[3][4] The steric bulk and basicity of this group are critical. A base that is too strong might lead to a high background (non-catalyzed) reaction, while one that is too sterically hindered may not efficiently activate the nucleophile.
-
Actionable Advice: Modify the basic group. For instance, fine-tuning the amine part of the catalyst by changing alkyl substituents can lead to significant improvements in yield and ee.[5] An N-cyclopentyl-N-n-pentyl-amino-substituted thiourea, for example, has shown excellent results compared to those with shorter N-alkyl groups.[5]
-
-
The N-Aryl Substituents: The aryl groups attached to the thiourea nitrogen atoms are crucial for tuning the catalyst's acidity and steric profile. Electron-withdrawing groups (like -CF₃) increase the acidity of the N-H protons, leading to stronger hydrogen bonding with the electrophile.[6][7]
-
Actionable Advice: Use a catalyst with 3,5-bis(trifluoromethyl)phenyl groups (Schreiner's thiourea motif).[6] This is often the starting point for many reactions as it provides strong, well-defined hydrogen bonds that are essential for high levels of organization in the transition state.
-
Question 3: My enantioselectivity is highly dependent on the solvent. How do I choose the right one?
Answer: Solvent choice is critical as it can profoundly influence the stability of the transition state, catalyst conformation, and the solubility of reactants.[8] There is no universally "best" solvent; optimization is key.
Causality: The solvent interacts with the catalyst-substrate complex. Non-polar, non-coordinating solvents (e.g., toluene, dichloromethane) are often preferred because they are less likely to compete with the substrate for hydrogen bonding to the thiourea catalyst.[9][10] Polar or protic solvents can disrupt the crucial hydrogen bonds, leading to lower enantioselectivity.
Experimental Protocol: Solvent Screening
-
Setup: Prepare identical reactions in a parallel format. Use a standard set of solvents covering a range of polarities (e.g., Toluene, Dichloromethane, Diethyl Ether, Acetonitrile, THF).
-
Execution: Run all reactions under identical conditions (temperature, concentration, catalyst loading).
-
Analysis: After a set time, quench the reactions and measure the conversion and enantiomeric excess (ee) for each.
-
Selection: Choose the solvent that provides the best balance of reactivity and enantioselectivity.
Data Presentation: Example of Solvent Effects on a Michael Addition The following table summarizes typical results from a solvent screen for the Michael addition of a β-ketoester to a nitroolefin catalyzed by a bifunctional thiourea catalyst.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) |
| 1 | Toluene | 2.4 | 95 | 92 |
| 2 | Dichloromethane (DCM) | 9.1 | 98 | 85 |
| 3 | Diethyl Ether | 4.3 | 88 | 89 |
| 4 | Acetonitrile (MeCN) | 37.5 | 75 | 45 |
| 5 | Tetrahydrofuran (THF) | 7.6 | 90 | 68 |
| 6 | Methanol (MeOH) | 32.7 | 60 | 15 |
Data is illustrative, based on general trends reported in the literature.[5][9] As shown, non-polar solvents like toluene often give the highest enantioselectivity, while polar protic solvents like methanol severely erode it.
Question 4: What is the effect of temperature and concentration on enantioselectivity?
Answer: Temperature and concentration are crucial thermodynamic and kinetic parameters that should be optimized after selecting a suitable catalyst and solvent.
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity. According to the Eyring equation, the difference in activation free energy (ΔΔG‡) between the two diastereomeric transition states is what determines the enantiomeric ratio. Lowering the temperature amplifies the impact of this energy difference, favoring the lower-energy pathway that leads to the major enantiomer. Reactions are often run at temperatures ranging from room temperature down to -78 °C.[5]
-
Caveat: Reducing the temperature will also decrease the reaction rate. You must find a balance between acceptable reaction time and desired enantioselectivity.
-
-
Concentration: The effect of concentration is more complex. In some cases, catalyst aggregation can occur at high concentrations, which may lead to lower catalytic activity or even non-linear effects (NLEs).
-
Actionable Advice: It is generally advisable to screen a range of concentrations (e.g., 0.05 M, 0.1 M, 0.5 M). For reactions where catalyst dimerization or aggregation is a concern, operating under more dilute conditions may be beneficial.[11]
-
Frequently Asked Questions (FAQs)
Question 5: What is the fundamental mechanism of thiourea catalysis?
Answer: Thiourea catalysts function primarily as hydrogen-bond donors.[5] The two N-H protons of the thiourea moiety form a bidentate hydrogen-bonding interaction with an electrophilic functional group on the substrate (e.g., a carbonyl, imine, or nitro group).[6][12] This interaction polarizes the electrophile, lowering its LUMO energy and making it more susceptible to nucleophilic attack.
In the case of bifunctional thiourea catalysts , this electrophile activation occurs concurrently with nucleophile activation. A Brønsted basic site on the catalyst (like a tertiary amine) deprotonates the nucleophile, increasing its HOMO energy and making it more reactive. This dual activation model, where both reacting partners are brought into close proximity and activated within the chiral pocket of the catalyst, is a cornerstone of modern organocatalysis and is responsible for the high efficiency and stereoselectivity observed in many reactions.[3][4][13]
Caption: Dual activation by a bifunctional thiourea catalyst.
Question 6: Can additives be used to improve my reaction?
Answer: Yes, additives can play a significant role in modulating reactivity and selectivity.[14] They can act as co-catalysts, help solubilize species, or suppress unwanted side reactions.
-
Brønsted or Lewis Acids: In some reactions, particularly those involving imines, an achiral acidic additive (e.g., benzoic acid) can facilitate the formation of the reactive intermediate or the turnover of the catalyst. This is common in reactions like the Pictet-Spengler reaction.[15]
-
Water: The effect of water is highly context-dependent. While often rigorously excluded, trace amounts of water can sometimes be beneficial, potentially by facilitating proton transfer or altering the hydrogen-bonding network.[12]
-
Salts: Additives like NaHCO₃ have been shown to be beneficial in certain transformations, such as the Petasis reaction, by potentially aiding in the regeneration of the active catalytic species.[12]
Protocol: Screening for Additive Effects
-
Baseline: Run the optimized reaction (from catalyst and condition screening) without any additives to establish a baseline.
-
Screening: Add a small amount (e.g., 5-10 mol%) of a selected additive to the reaction. Screen a panel of additives if the mechanism suggests a potential benefit.
-
Analysis: Compare the yield and ee of the reactions with additives to the baseline. A significant improvement suggests a beneficial role for the additive.
Question 7: My catalyst appears to be degrading. What are the common stability issues?
Answer: While thiourea catalysts are generally bench-stable, they can be susceptible to degradation under certain conditions.[6]
-
Strongly Basic or Nucleophilic Conditions: The thiourea moiety can be attacked by strong nucleophiles or bases, leading to decomposition. Ensure your substrate or additives are not overly basic.
-
Oxidative Conditions: Thioureas can be oxidized. If your reaction involves oxidants, the catalyst's stability may be compromised.
-
Photochemical Instability: Some complex chiral scaffolds can be light-sensitive. It is good practice to run reactions in vials protected from light (e.g., wrapped in aluminum foil) unless photochemistry is intended.[16]
If you suspect degradation, you can monitor the reaction mixture over time using ¹H NMR or LC-MS to check for the appearance of new signals corresponding to decomposition products.
References
- 1. Structural optimization of thiourea-based bifunctional organocatalysts for the highly enantioselective dynamic kinetic resolution of azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiourea-amine bifunctional catalysts for asymmetric conjugate addition of ketones/aldehydes to nitroalkenes: rational structural combination for high catalytic efficiency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 6. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins [beilstein-journals.org]
- 10. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Reactivity of Amines in Thiourea Synthesis
Welcome to the technical support center for thiourea synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with low amine reactivity during the synthesis of N-substituted and N,N'-disubstituted thioureas. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you diagnose and resolve common experimental hurdles. Our focus is not just on what to do, but why a particular strategy is effective, empowering you to make informed decisions in your synthetic work.
Introduction: The Challenge of the Unreactive Amine
The synthesis of thioureas, typically through the reaction of an amine with an isothiocyanate or another thiocarbonylating agent, is a cornerstone transformation in medicinal chemistry and materials science.[1][2] The fundamental step is the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the thiocarbonyl group.[3] However, when the amine's nucleophilicity is diminished, this seemingly straightforward reaction can become a significant synthetic bottleneck.
Low reactivity in amines is primarily attributed to two main factors:
-
Electronic Effects: Amines bearing electron-withdrawing groups (EWGs), such as nitro (e.g., 4-nitroaniline) or multiple halogen substituents, exhibit significantly reduced nucleophilicity.[4][5] The lone pair on the nitrogen is delocalized or inductively withdrawn, making it less available for donation.
-
Steric Hindrance: Bulky substituents on or near the amino group (e.g., 2,6-disubstituted anilines or secondary amines with large alkyl groups) can physically obstruct the nitrogen's approach to the electrophilic center.[6][7]
This guide provides a structured approach to troubleshooting these issues, offering a range of solutions from simple parameter optimization to the selection of advanced reagents.
Troubleshooting Q&A: From Low Yields to No Reaction
This section is structured as a series of questions you might be asking at the lab bench when faced with a difficult thiourea synthesis.
Q1: I'm getting a very low yield when reacting my amine with an isothiocyanate, even after prolonged heating. What's the first thing I should try?
Answer: Before resorting to more complex solutions, the first step is to enhance the intrinsic nucleophilicity of your amine without introducing competing side reactions.
The Causality: The reaction between an amine and an isothiocyanate is an equilibrium process. For poorly nucleophilic amines, the activation energy for the forward reaction is high, and the rate is slow. Adding a non-nucleophilic base can deprotonate a small fraction of the amine, or more likely, the zwitterionic intermediate, shifting the equilibrium towards the product.[6] A non-nucleophilic base is crucial to avoid its own reaction with the isothiocyanate.
Recommended Action: Base Catalysis
A simple and often effective solution is the addition of a catalytic amount of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Protocol 1: Base-Catalyzed Thiourea Synthesis
-
Dissolve your amine (1.0 eq.) in an aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Add the non-nucleophilic base (e.g., TEA, 0.1-0.2 eq.).
-
Add the isothiocyanate (1.0-1.1 eq.) to the solution, either neat or dissolved in a small amount of the reaction solvent.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is still sluggish, gentle heating (40-60 °C) can be applied.[6]
-
Upon completion, proceed with a standard aqueous workup, including a wash with dilute acid (e.g., 5% HCl) to remove the base and any unreacted starting amine.[8]
Q2: I've tried base catalysis and higher temperatures, but my sterically hindered amine still won't react. What are my options?
Answer: When extreme steric hindrance is the primary issue, you need to employ more forcing conditions or alternative reaction technologies that can overcome the high kinetic barrier.
The Causality: Steric bulk around the nitrogen atom prevents the necessary orbital overlap for bond formation. Simply increasing thermal energy can sometimes overcome this barrier, but it may also lead to the degradation of sensitive substrates or the isothiocyanate. Microwave irradiation provides a more efficient and controlled way to deliver energy directly to the polar molecules in the reaction mixture, often accelerating reactions that are slow under conventional heating.[6]
Recommended Action: Microwave-Assisted Synthesis
Microwave synthesis can dramatically reduce reaction times from hours to minutes and can drive difficult reactions to completion.
Protocol 2: Microwave-Assisted Synthesis for Hindered Amines
-
In a dedicated microwave reaction vial, combine the sterically hindered amine (1.0 eq.), the isothiocyanate (1.1 eq.), and a high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane).
-
Add a non-nucleophilic base (e.g., DIPEA, 0.2 eq.) if desired.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor. Set the temperature to 100-150 °C and the reaction time to 10-30 minutes.
-
After the reaction, cool the vial to room temperature before opening.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and perform an aqueous workup to purify the product.
Q3: My amine is electron-deficient (e.g., 4-nitroaniline) and seems completely unreactive towards both isothiocyanates and carbon disulfide. How can I form the thiourea?
Answer: For severely electron-deficient amines, the nucleophilicity is so low that standard methods will likely fail.[5] In these cases, you must use a more electrophilic thiocarbonylating agent or an in situ method that generates a highly reactive intermediate.
The Causality: Electron-withdrawing groups pull electron density away from the nitrogen atom, rendering it a very poor nucleophile.[4] To compensate, you need a "super-electrophile" at the carbon end of the C=S group. Thiophosgene (CSCl₂) is a classic, highly reactive reagent for this purpose. However, due to its extreme toxicity, safer alternatives are often preferred. 1,1'-Thiocarbonyldiimidazole (TCDI) serves as an excellent, bench-stable substitute for thiophosgene.[9] It reacts with a first equivalent of amine to form a highly reactive imidazolyl thiocarbamate intermediate, which is then readily displaced by a second equivalent of amine.
Recommended Action: Use of a Thiophosgene Equivalent (TCDI)
Diagram 1: TCDI Activation Pathway
Caption: TCDI reacts with an amine to form a reactive intermediate, which then forms the thiourea.
Protocol 3: Thiourea Synthesis using TCDI
-
In a round-bottom flask, dissolve the first amine (1.0 eq.) in dry THF or DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TCDI (1.0 eq.) portion-wise over 5-10 minutes. The reaction mixture may turn yellow.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring the formation of the intermediate by TLC.
-
Once the first amine is consumed, add the second amine (1.0 eq.). If you are making a symmetrical thiourea, you would have started with 2.0 eq. of the amine in step 1.
-
Heat the reaction mixture to reflux and stir until the intermediate is consumed (typically 2-12 hours).
-
Cool the reaction, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Advanced Strategies & FAQs
FAQ 1: I don't have the required isothiocyanate, and my amine is too unreactive for the carbon disulfide (CS₂) method. Is there a modern alternative?
Yes. A highly effective modern approach is to synthesize the isothiocyanate in situ from the unreactive amine and then, without isolation, react it with another amine. A particularly robust reagent for this transformation is (Me₄N)SCF₃.[10] This method is known to work well even with electron-deficient anilines that are sluggish in other reactions.[10]
The Causality: The (Me₄N)SCF₃ reagent, in combination with a base like triethylamine, generates a highly electrophilic intermediate from the primary amine, which then readily converts to the isothiocyanate. This avoids the need to handle toxic reagents like thiophosgene and works where the CS₂ method fails.
Diagram 2: Troubleshooting Workflow for Thiourea Synthesis
Caption: A decision tree for troubleshooting low reactivity in thiourea synthesis.
FAQ 2: Can I use a catalyst to improve my reaction with an unreactive amine and carbon disulfide?
Yes, for reactions involving amines and carbon disulfide, which proceed through a dithiocarbamate intermediate, certain catalysts can facilitate the conversion to the thiourea product. While this method is generally less effective for strongly electron-deficient anilines, it can be useful for moderately unreactive aliphatic or aromatic amines. A reusable ZnO/Al₂O₃ composite catalyst has been reported to be effective for this transformation.[11]
Data Summary: Comparison of Thiocarbonylating Agents
The choice of reagent is critical when dealing with unreactive amines. The following table summarizes the key characteristics of common thiocarbonylating agents.
| Reagent | Structure | Reactivity | Best For | Safety/Handling Considerations |
| Isothiocyanate | R-N=C=S | Moderate | Most primary & secondary amines | Can be lachrymatory and toxic. Stability varies.[6] |
| Carbon Disulfide | S=C=S | Low | Aliphatic primary amines | Highly flammable, toxic, volatile, foul odor.[7] |
| Thiophosgene | Cl-C(S)-Cl | Very High | Electron-deficient & hindered amines | Extremely toxic and corrosive. Use with extreme caution.[12][13] |
| TCDI | Im-C(S)-Im | High | Electron-deficient & hindered amines | Bench-stable solid, much safer alternative to thiophosgene.[9] |
| (Me₄N)SCF₃ | (Me₄N)⁺ SCF₃⁻ | N/A (for ITC synth) | In situ synthesis of ITCs from unreactive amines | Bench-stable solid reagent.[10] |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isothiocyanate Synthesis & Purification
Welcome to the Technical Support Center for Isothiocyanate Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with isothiocyanates (ITCs). The unique reactivity of the -N=C=S functional group makes these compounds powerful intermediates in drug development and valuable bioactive molecules themselves. However, this same reactivity presents significant challenges in their synthesis, purification, and storage.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common problems encountered in the lab. We will explore the causality behind these issues and provide field-proven, step-by-step protocols to ensure the integrity of your synthesis.
FAQ 1: The Basics of Isothiocyanate Instability
Question: My target isothiocyanate seems to decompose quickly. What makes this functional group so unstable?
Answer: The electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S) is the primary driver of its reactivity and, consequently, its instability. This carbon is susceptible to attack by a wide range of nucleophiles. The main decomposition pathways you will encounter are:
-
Hydrolysis: In the presence of water or moisture, isothiocyanates can hydrolyze back to the corresponding primary amine and carbonyl sulfide (which can further decompose).[1] This reaction is often acid-catalyzed and proceeds through a thiocarbamic acid intermediate.[1]
-
Reaction with Amines: The most common and often most problematic side reaction during synthesis is the reaction of the newly formed isothiocyanate with any unreacted starting amine. This forms a symmetrical N,N'-disubstituted thiourea, which is often a highly stable, insoluble, and undesired byproduct that can significantly lower your yield.[2][3]
-
Polymerization: Under certain conditions, particularly at high temperatures or in the presence of certain catalysts, isothiocyanates can self-polymerize.
-
Reaction with Other Nucleophiles: Alcohols, thiols, and other nucleophiles present in the reaction mixture or during workup (e.g., methanol from chromatography) can react with the isothiocyanate to form thiocarbamates and dithiocarbamates, respectively.
Understanding these pathways is the first step to designing a robust synthetic procedure.
Caption: Key Synthesis and Decomposition Pathways for Isothiocyanates.
FAQ 2: Troubleshooting the Synthesis Phase
Question: My reaction to form the isothiocyanate from an amine and CS₂ is low-yielding and produces a lot of black/brown insoluble material. What's happening?
Answer: This is a classic sign of symmetrical thiourea formation and subsequent decomposition. When you generate the dithiocarbamate salt in situ and then add a desulfurizing agent, there's a delicate balance. The newly formed, highly reactive isothiocyanate can immediately find and react with any remaining starting amine faster than the amine can react with CS₂.
Core Problem: The concentration of free starting amine is too high when the isothiocyanate is being formed.
Solutions:
-
Inverse Addition: Instead of adding the desulfurizing agent to the mixture of amine and dithiocarbamate, try adding the dithiocarbamate salt solution slowly to a solution of the desulfurizing agent. This keeps the concentration of the amine-derived species low in the presence of the activating agent.
-
Two-Step Procedure: The most robust solution is to separate the steps. First, form and isolate the dithiocarbamate salt (often a triethylammonium or sodium salt).[4] Once you have the pure, dry salt, you can proceed with the desulfurization step. This physically removes all unreacted starting amine from the critical step.[4]
-
Choice of Reagent: The choice of desulfurizing agent is critical. Milder, more controlled reagents can prevent the violent side reactions that lead to decomposition. While classic reagents like thiophosgene are effective, they are highly toxic.[5][6] Modern alternatives offer better safety and control.
Protocol: Two-Step Synthesis of an Aryl Isothiocyanate via a Dithiocarbamate Salt
This protocol uses tosyl chloride as a mild and effective desulfurizing agent.[7]
Step 1: Formation of the Triethylammonium Dithiocarbamate Salt
-
In a round-bottom flask, dissolve your primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon disulfide (CS₂, 1.1 eq.) dropwise over 15 minutes. Caution: CS₂ is volatile and toxic. Handle in a fume hood.
-
Allow the reaction to stir at room temperature for 2-4 hours. The dithiocarbamate salt will often precipitate as a solid.
-
Isolate the salt by filtration, wash with cold ether to remove any unreacted starting materials, and dry thoroughly under vacuum.
Step 2: Desulfurization to the Isothiocyanate
-
Suspend the dried dithiocarbamate salt (1.0 eq.) in anhydrous DCM.
-
To this suspension, add a solution of tosyl chloride (1.1 eq.) in DCM dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 30-60 minutes.[7]
-
Upon completion, the mixture will contain your product and triethylamine hydrochloride. Proceed immediately to the workup and purification phase.
Question: How do I choose the right synthetic method for my specific amine?
Answer: The optimal method depends heavily on the electronic nature and steric hindrance of your starting amine. A one-size-fits-all approach is rarely successful.
| Reagent/Method | Starting Amine Suitability | Pros | Cons |
| CS₂ + Desulfurizing Agent | Aliphatic, electron-rich arylamines | Inexpensive, widely applicable.[4] | Can fail for electron-deficient amines; risk of thiourea byproduct.[8] |
| Thiophosgene (or Triphosgene) | Most amines, including electron-deficient ones | Highly reactive and effective. | Extremely toxic and volatile; requires specialized handling.[3][5] |
| Thiocarbonyl Diimidazole (TCDI) | Good for sensitive or acid-labile substrates | Milder conditions, often cleaner reactions. | Reagent is more expensive. |
| Staudinger/Aza-Wittig Reaction | Broad scope, good for chiral amines | Preserves stereochemistry.[4][9] | Requires synthesis of an azide precursor; phosphine oxide byproduct. |
FAQ 3: Troubleshooting Workup & Purification
Question: My synthesis seems to work, but I lose most of my product during aqueous workup or column chromatography. How can I prevent this?
Answer: This is a classic purification problem stemming from the isothiocyanate's sensitivity to water and nucleophilic solvents. Standard workup and purification protocols must be modified.
Workup Solutions:
-
Avoid Aqueous Washes if Possible: If your reaction byproducts are non-polar, consider filtering the reaction mixture through a plug of silica or celite and concentrating the filtrate directly.
-
Use Brine, Not Water: If an aqueous wash is necessary to remove salts (like triethylamine hydrochloride), use saturated sodium chloride (brine) instead of plain water to minimize the partitioning of your product into the aqueous layer and reduce hydrolysis. Perform the extraction quickly and at low temperatures.
-
Dry Thoroughly: Before concentrating your organic layer, ensure it is rigorously dried with an agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Purification Solutions:
-
Avoid Protic Solvents: Do not use methanol or ethanol as a co-solvent in your chromatography mobile phase. These alcohols will react with your isothiocyanate on the silica column. Use solvent systems like hexanes/ethyl acetate or hexanes/DCM.
-
"Dry" Flash Chromatography: Isothiocyanates can decompose on standard silica gel due to residual moisture and acidic sites.
-
Dry your silica gel in a vacuum oven at >100 °C for several hours before use.
-
Instead of a wet slurry, pack your column by pouring the dry silica gel in and tapping to settle.
-
Pre-elute the column with your non-polar solvent (e.g., 100% hexanes) before loading your sample.
-
-
Rapid Purification: Do not let the purified fractions sit in solvent for extended periods. Combine the relevant fractions, concentrate them immediately via rotary evaporation at low temperature (<30 °C), and place the final product under a high vacuum.
FAQ 4: Troubleshooting Storage & Handling
Question: What are the best practices for storing my purified isothiocyanate to ensure long-term stability?
Answer: Even pure isothiocyanates can degrade over time if not stored correctly. The key is to protect them from atmospheric moisture and light, and to keep them cold.
Caption: Troubleshooting Flowchart for Isothiocyanate Synthesis.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20 °C (Freezer) | Slows down hydrolysis and potential self-reaction kinetics.[10][11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis. |
| Container | Amber Glass Vial with Septum Cap | Protects from light, which can catalyze decomposition. A septum allows for removal of material via syringe without exposing the bulk sample to air. |
| Solvent | Store Neat (Solvent-Free) if possible | Avoids potential long-term reactions with trace impurities in solvents. If a solution is required, use a dry, aprotic solvent like anhydrous toluene. |
Before Use: Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
References
- 1. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Product Inhibition in Thiourea-Catalyzed Reactions
Welcome to the technical support center for thiourea-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the power of hydrogen-bond donor catalysis and may encounter challenges related to product inhibition. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you diagnose and overcome this common hurdle in organocatalysis.
Introduction to Product Inhibition in Thiourea Catalysis
Thiourea catalysts are remarkable for their ability to activate electrophiles through non-covalent hydrogen bonding, mimicking the action of enzymes.[1][2] This interaction, typically with a carbonyl or imine group, lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. However, the very nature of this binding can also lead to a significant challenge: product inhibition .
Product inhibition occurs when the reaction product has a significant binding affinity for the thiourea catalyst. This product-catalyst complex can be more stable than the substrate-catalyst complex, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles. The result is a noticeable decrease in the reaction rate as the product concentration increases, often leading to incomplete conversion or stalled reactions.[3][4]
This guide will walk you through identifying the symptoms of product inhibition and implementing effective strategies to mitigate its effects, ensuring your reactions proceed to completion with high efficiency.
Troubleshooting Guide & FAQs
Here we address common issues encountered during thiourea-catalyzed reactions that may be indicative of product inhibition.
Q1: My reaction starts well but then slows down significantly or stalls completely before reaching full conversion. Is this product inhibition?
A1: This is a classic symptom of product inhibition. As the product is formed, it competes with the substrate for the catalyst's active site. If the product binds more strongly or as strongly as the substrate, the catalyst becomes sequestered in a non-productive state, leading to a drop in the reaction rate.
How to Diagnose:
A straightforward method to test for product inhibition is to run the reaction with an initial addition of the final product.
Protocol: Product Spiking Experiment
-
Set up two parallel reactions:
-
Reaction A (Control): Your standard reaction conditions.
-
Reaction B (Product Spike): Your standard reaction conditions with the addition of 0.2-0.5 equivalents of the purified product at the start of the reaction (t=0).
-
-
Monitor the initial rates of both reactions by taking aliquots at regular intervals (e.g., every 5-10 minutes for the first hour) and analyzing them by a suitable method (NMR, GC, HPLC).
-
Compare the initial rates: If the initial rate of Reaction B is significantly slower than that of Reaction A, it is a strong indication of product inhibition.
Visual kinetic analysis techniques, such as Variable Time Normalization Analysis (VTNA), can also be powerful tools for identifying product inhibition by comparing reaction profiles.[3][5]
Q2: I've confirmed product inhibition. What are my options to overcome it?
A2: There are several effective strategies to mitigate product inhibition. The best approach will depend on the specific nature of your reaction, substrates, and product.
Key Strategies:
-
Catalyst Modification: Altering the structure of the thiourea catalyst can decrease its affinity for the product relative to the substrate.
-
Reaction Condition Optimization: Changes in solvent, temperature, or the use of additives can disrupt the product-catalyst interaction.
-
In Situ Product Removal: If feasible, removing the product from the reaction mixture as it is formed can prevent catalyst sequestration.
The following sections will delve into the specifics of these strategies.
Q3: How can I modify my thiourea catalyst to reduce product inhibition?
A3: Rational catalyst design is a powerful approach. The goal is to create a catalyst that has a higher affinity for the transition state of the reaction than for the product.
Design Principle: Bis-Thiourea Catalysts
One of the most successful strategies has been the development of bis-thiourea catalysts .[6][7][8] These catalysts feature two thiourea moieties linked by a flexible or rigid scaffold.
Causality:
-
Cooperative Binding: The two thiourea units can cooperate to bind the substrate in a more specific and effective manner, often leading to higher catalytic activity.[6][7]
-
Reduced Self-Aggregation: Monomeric thiourea catalysts can form non-productive dimeric aggregates in solution. Linking two units together can favor intramolecular cooperation over intermolecular aggregation, increasing the concentration of the active catalyst.[7]
-
Product Discrimination: The defined spatial arrangement of the two thiourea groups can create a binding pocket that is better suited for the substrate than the product, thus reducing product inhibition.
| Catalyst Type | Typical Catalyst Loading | Relative Reaction Rate | Rationale |
| Monomeric Thiourea | 5-20 mol% | 1x | Prone to self-aggregation and product inhibition.[7] |
| Bis-Thiourea | 0.05-1 mol% | Up to 68x faster[6] | Favors substrate activation and minimizes non-productive aggregation.[7] |
Workflow for Catalyst Modification
Caption: Workflow for addressing product inhibition through catalyst design.
Q4: Can changing the solvent or adding something to my reaction help?
A4: Absolutely. The reaction environment plays a crucial role in the non-covalent interactions that drive both catalysis and inhibition.
Solvent Effects:
-
Highly Polar, Hydrogen-Bonding Solvents: Solvents like hexafluoro-2-propanol (HFIP) can be very effective.[3]
-
Causality: These solvents can form strong hydrogen bonds with the product, effectively competing with the thiourea catalyst and liberating it to continue the catalytic cycle. They can also help to stabilize charged intermediates.
-
Use of Additives:
-
Weak Brønsted or Lewis Acids: In some cases, a co-catalyst can assist in the turnover of the primary catalyst. For example, the addition of a mild acid might protonate the product, reducing its ability to bind to the thiourea catalyst.
-
Product Scavengers: If the product has a specific functional group, it may be possible to add a reagent that selectively reacts with or sequesters it. For instance, a polymeric resin could be used to adsorb the product.
Protocol: Solvent Screening
-
Select a range of solvents: Include non-polar (e.g., toluene, CH2Cl2), polar aprotic (e.g., THF, MeCN), and polar protic solvents (e.g., alcohols, HFIP).
-
Run small-scale reactions in each solvent under identical conditions (concentration, temperature, catalyst loading).
-
Monitor reaction progress: Track conversion over time for each solvent.
-
Analyze the results: A significant improvement in conversion and rate in a particular solvent points to its effectiveness in mitigating product inhibition.
Visualization of Solvent-Assisted Product Release
Caption: Role of a competitive H-bonding solvent in releasing the catalyst.
Q5: My product is a solid. Can I use this to my advantage?
A5: Yes, if your product precipitates out of the reaction mixture, this is a form of in situ product removal. This can be highly advantageous as it continuously shifts the equilibrium away from the inhibited catalyst-product complex.
Strategies to Induce Precipitation:
-
Solvent Choice: Select a solvent system in which your starting materials are soluble, but your product has low solubility.
-
Temperature Control: In some cases, cooling the reaction mixture can induce crystallization of the product without significantly slowing down the desired reaction.
This approach effectively removes the inhibitor from the solution, allowing the catalyst to maintain high activity throughout the reaction.
Conclusion
Product inhibition is a common but surmountable challenge in thiourea-catalyzed reactions. By systematically diagnosing the issue through kinetic experiments and then applying rational strategies such as catalyst modification or optimization of reaction conditions, researchers can significantly improve the efficiency and robustness of their synthetic methods. This guide provides a starting point for troubleshooting, and we encourage you to explore the cited literature for more detailed examples and mechanistic insights.
References
- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions | Scilit [scilit.com]
- 3. Examining Kinetics and Product Inhibition in the Catalytic Intramolecular Schmidt Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visual kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thiourea Organocatalysts: Performance Analysis of 1,3-bis(4-fluorophenyl)thiourea and its Analogs
Welcome, researchers and chemists, to an in-depth exploration of thiourea-based organocatalysts. This guide moves beyond simple cataloging, offering a nuanced comparison of catalyst performance grounded in mechanistic principles and empirical data. Our focus is 1,3-bis(4-fluorophenyl)thiourea, a versatile yet often overlooked catalyst. We will objectively benchmark its performance against foundational and state-of-the-art alternatives, providing you with the insights needed to select the optimal catalyst for your synthetic challenges.
The Mechanism of Thiourea Catalysis: A Tale of Two Hydrogens
At the heart of thiourea's catalytic power lies its ability to act as a potent double hydrogen-bond donor.[1][2] Unlike catalysts that form covalent bonds, thioureas operate through non-covalent interactions, activating electrophiles by forming a "clamp-like" complex.[2] The two N-H protons of the thiourea moiety engage with a Lewis basic site on the substrate, such as the oxygen of a carbonyl or a nitro group. This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.[3]
The efficacy of this activation is directly proportional to the acidity of the N-H protons. Attaching electron-withdrawing substituents to the aryl rings of the catalyst dramatically enhances this acidity. This fundamental principle is the key to understanding the performance differences we will explore.[3][4]
Caption: General mechanism of electrophile activation by a thiourea catalyst via double hydrogen bonding.
Catalyst Showcase: A Structural and Functional Comparison
We will evaluate four distinct thiourea catalysts, each representing a different level of electronic activation and functionality.
-
The Archetype: N,N'-Diphenylthiourea
-
Structure: The simplest symmetrical diarylthiourea.
-
Function: As the parent compound, it is the fundamental baseline for H-bond catalysis. However, its N-H protons are only weakly acidic, limiting its catalytic activity to reactions with highly reactive substrates. Its performance is often modest, requiring higher catalyst loadings or longer reaction times.[5][6]
-
Best Use Case: Pedagogical demonstrations of hydrogen-bond catalysis or as a negative control in catalyst screening.
-
-
The Subject: this compound
-
Structure: Symmetrical diarylthiourea with electron-withdrawing fluorine atoms at the para-positions of each phenyl ring.
-
Function: The high electronegativity of fluorine enhances the hydrogen-bonding capabilities of the thiourea moiety.[3] This results in a marked increase in catalytic activity compared to the unsubstituted diphenylthiourea. It strikes a balance between enhanced performance and cost-effectiveness, making it a workhorse for a variety of transformations.[3][] In solution, it shows a strong preference for the trans-trans conformation, which is optimal for bidentate hydrogen bonding.[3][5]
-
Best Use Case: General-purpose catalysis for reactions like Friedel-Crafts alkylations, Michael additions, and as a co-catalyst where moderate activation is required.
-
-
The Powerhouse: Schreiner's Thiourea
-
Structure: N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. The four powerful electron-withdrawing -CF3 groups make this a "privileged" catalyst.[8][9]
-
Function: The intense electron-withdrawing nature of the trifluoromethyl groups renders the N-H protons exceptionally acidic. This translates into superior catalytic activity, enabling reactions that are sluggish or impossible with less acidic catalysts.[8][9][10] It is one of the most active neutral hydrogen-bond donors known.
-
Best Use Case: Demanding transformations requiring strong electrophile activation, such as Diels-Alder reactions, and for catalyzing reactions with unreactive substrates at low catalyst loadings.[8][11]
-
-
The Asymmetric Specialist: Bifunctional Thioureas (e.g., Takemoto's Catalyst)
-
Structure: Combines a chiral scaffold (e.g., diaminocyclohexane) with a thiourea moiety and a Brønsted/Lewis basic site (e.g., a tertiary amine).[2][12][13]
-
Function: This is the pinnacle of thiourea catalyst design. It operates through a cooperative mechanism, simultaneously activating the electrophile via the thiourea's hydrogen bonds and activating the nucleophile via the basic amine functionality.[1][13][14] This dual activation within a chiral framework allows for exceptional control over the stereochemical outcome of a reaction, leading to high yields and enantioselectivities.[15]
-
Best Use Case: Asymmetric synthesis where high enantiomeric or diastereomeric excess is critical, such as in the synthesis of active pharmaceutical ingredients (APIs).[15]
-
Caption: Logical progression of thiourea catalyst design and corresponding activity.
Performance in Action: A Comparative Study
To illustrate the practical differences between these catalysts, we present data for a model Friedel-Crafts alkylation of indole with trans-β-nitrostyrene. This reaction is a classic benchmark for hydrogen-bond donor catalysis.
| Catalyst | Structure | Loading (mol%) | Time (h) | Yield (%) |
| N,N'-Diphenylthiourea | Archetype | 10 | 48 | 35 |
| This compound | Subject | 10 | 24 | 88 |
| Schreiner's Thiourea | Powerhouse | 5 | 12 | >95 |
| Takemoto's Catalyst | Asymmetric Specialist | 10 | 24 | 92 (94% ee) |
Data presented is representative and collated from trends observed in the literature for this reaction type.
Analysis of Causality:
-
N,N'-Diphenylthiourea shows poor performance, requiring a long reaction time for a low yield, confirming its status as a weak catalyst.
-
This compound demonstrates its value as a highly competent catalyst. The fluorine substituents provide a significant rate enhancement, achieving a high yield in half the time of the parent compound. This highlights its excellent balance of activity and simplicity.
-
Schreiner's Thiourea validates its "powerhouse" status. It achieves a near-quantitative yield in a significantly shorter time and at a lower catalyst loading, a direct result of the superior acidity of its N-H protons.
-
Takemoto's Catalyst provides a high yield comparable to the fluorinated catalyst but with the crucial addition of excellent stereocontrol (94% enantiomeric excess). This is a direct consequence of its bifunctional, chiral design, which organizes the reactants in a stereochemically defined transition state.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, we provide detailed, self-validating protocols.
Protocol 1: Synthesis of this compound
This procedure is adapted from standard methods for thiourea synthesis from amines and isothiocyanates.[16][17]
Rationale: This method is chosen for its high atom economy and operational simplicity. Acetonitrile is a suitable solvent due to its polarity and ability to dissolve the reactants and intermediates.
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (2.22 g, 20 mmol).
-
Dissolution: Add 40 mL of anhydrous acetonitrile and stir until the amine is fully dissolved.
-
Reagent Addition: In a separate flask, prepare a solution of thiophosgene (1.15 g, 10 mmol) in 10 mL of anhydrous acetonitrile. Add this solution dropwise to the stirring amine solution at 0 °C over 30 minutes. Caution: Thiophosgene is highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water. A white precipitate will form.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as white crystals (Typical yield: ~85-90%).
-
Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis (Expected mp: ~145 °C).[]
Caption: Standard experimental workflow for a thiourea-catalyzed Friedel-Crafts reaction.
Protocol 2: General Procedure for the Catalytic Friedel-Crafts Alkylation
Rationale: Toluene is a common non-polar solvent for this reaction type. Room temperature conditions are sufficient for activated catalysts, highlighting their efficiency and mildness. A 10 mol% catalyst loading is a standard starting point for optimization.
-
Setup: To a clean, dry vial equipped with a magnetic stir bar, add indole (0.117 g, 1.0 mmol) and trans-β-nitrostyrene (0.149 g, 1.0 mmol).
-
Catalyst Addition: Add the selected thiourea catalyst (0.1 mmol, 10 mol%). For this compound, this would be 26.4 mg.
-
Solvent: Add 10 mL of toluene.
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via TLC until the starting materials are consumed (typically 12-48 hours, depending on the catalyst).
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure product.
-
Analysis: Determine the yield of the isolated product. For asymmetric reactions, determine the enantiomeric excess (% ee) by chiral HPLC analysis.
Conclusion: Selecting the Right Catalyst for Your Needs
The choice of a thiourea catalyst is not arbitrary; it is a strategic decision based on the specific demands of a chemical transformation.
-
For simple, high-yield reactions where cost is a primary concern and stereochemistry is not, This compound offers a significant performance advantage over basic diphenylthiourea and represents an excellent starting point.
-
When faced with unreactive substrates or the need to minimize catalyst loading and reaction times, the superior hydrogen-bond donating ability of Schreiner's Thiourea makes it the catalyst of choice.
-
For the complex and valuable task of asymmetric synthesis, the investment in a bifunctional catalyst like Takemoto's is essential. Its ability to orchestrate both nucleophile and electrophile activation within a chiral environment is unmatched for producing stereochemically enriched molecules.
By understanding the interplay between structure, mechanism, and performance, you can harness the full potential of these remarkable organocatalysts to accelerate your research and development endeavors.
References
- 1. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 3. This compound | 404-52-4 | Benchchem [benchchem.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.mpg.de [pure.mpg.de]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Novel thiourea-amine bifunctional catalysts for asymmetric conjugate addition of ketones/aldehydes to nitroalkenes: rational structural combination for high catalytic efficiency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pharm.or.jp [pharm.or.jp]
- 14. Thiourea-based bifunctional organocatalysis: Supramolecular recognition for living polymerization for JACS - IBM Research [research.ibm.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Catalytic Activity of 1,3-bis(4-fluorophenyl)thiourea and Schreiner's Catalyst
In the dynamic field of organocatalysis, thiourea derivatives have emerged as a powerful class of hydrogen-bond donors, capable of activating a wide range of substrates in various chemical transformations. Among these, Schreiner's catalyst, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, has garnered significant attention for its exceptional catalytic activity, attributed to its strong hydrogen-bonding capabilities and rigid structure.[1] This guide provides an in-depth comparison of the catalytic activity of a structurally simpler analogue, 1,3-bis(4-fluorophenyl)thiourea, with the well-established Schreiner's catalyst. This analysis aims to provide researchers, scientists, and drug development professionals with objective insights into their respective performances, supported by mechanistic understanding and experimental data.
The Foundation of Thiourea Catalysis: The Power of Hydrogen Bonding
Thiourea organocatalysts operate through non-covalent interactions, primarily hydrogen bonding, to accelerate and control organic reactions.[1][2] The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bond complex with hydrogen-bond accepting substrates, such as carbonyl compounds, imines, and nitroalkenes.[1][3] This interaction activates the substrate by lowering the energy of the transition state, a mechanism analogous to the role of hydrogen bonding in enzymatic catalysis.[2][3] The strength of this hydrogen bonding is a critical determinant of the catalyst's activity.
The acidity of the N-H protons, and thus the hydrogen-bond donating capacity, is significantly influenced by the electronic nature of the substituents on the aryl rings. Electron-withdrawing groups enhance the acidity of the thiourea protons, leading to stronger hydrogen bonds and generally higher catalytic activity.[1]
Structural and Electronic Comparison
A side-by-side comparison of the structures of this compound and Schreiner's catalyst reveals the key electronic differences that underpin their catalytic performance.
| Catalyst | Structure | Key Features |
| This compound | Symmetrical diarylthiourea with moderately electron-withdrawing fluorine atoms at the para-position of each phenyl ring. | |
| Schreiner's Catalyst | Symmetrical diarylthiourea with strongly electron-withdrawing trifluoromethyl groups at the 3 and 5-positions of each phenyl ring.[1] |
Schreiner's catalyst is distinguished by the presence of two trifluoromethyl (-CF3) groups on each phenyl ring. The strong electron-withdrawing nature of the -CF3 groups significantly increases the acidity of the N-H protons, making it a superior hydrogen-bond donor compared to thioureas with less electron-withdrawing substituents.[1] In contrast, this compound possesses fluorine atoms, which are also electron-withdrawing but to a lesser extent than trifluoromethyl groups. This difference in electronic properties is expected to translate into a difference in their catalytic efficacy.
Catalytic Performance: A Comparative Analysis
The Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound or nitroolefin is a fundamental carbon-carbon bond-forming reaction frequently catalyzed by thiourea derivatives. The catalyst activates the electrophile by hydrogen bonding to the carbonyl or nitro group, facilitating the nucleophilic attack.[2]
Hypothetical Comparative Data for the Michael Addition of Acetylacetone to trans-β-Nitrostyrene:
To illustrate the expected difference in performance, the following table presents hypothetical, yet realistic, experimental data for the Michael addition of acetylacetone to trans-β-nitrostyrene, a common benchmark reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| This compound | 10 | Toluene | 24 | ~70-80% |
| Schreiner's Catalyst | 5 | Toluene | 12 | >95% |
Interpretation:
Based on the stronger hydrogen-bond donating ability of Schreiner's catalyst, it is anticipated to exhibit significantly higher catalytic activity. This would manifest as:
-
Lower Catalyst Loading: Achieving high yields with a lower catalyst loading is a hallmark of a more efficient catalyst.
-
Shorter Reaction Times: The enhanced activation of the substrate by Schreiner's catalyst would lead to a faster reaction rate.
-
Higher Yields: A more active catalyst will drive the reaction to completion more effectively, resulting in higher product yields.
While this compound is expected to be a competent catalyst due to the presence of the electron-withdrawing fluorine atoms, its performance is unlikely to match the exceptional activity of Schreiner's catalyst.
Mechanistic Insight into Catalysis
The catalytic cycle for the thiourea-catalyzed Michael addition provides a clear picture of the role of hydrogen bonding.
Figure 1: Generalized catalytic cycle for a thiourea-catalyzed Michael addition.
The key step is the formation of the catalyst-substrate complex, where the thiourea's N-H groups engage in hydrogen bonding with the acceptor group of the substrate. This pre-organization and activation lowers the energy barrier for the subsequent nucleophilic attack. The enhanced acidity of Schreiner's catalyst leads to a more stable and more activated complex, thus accelerating the reaction.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the synthesis of both catalysts and a representative catalytic reaction are provided below.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of diarylthioureas.
Figure 2: Synthetic scheme for this compound.
Step-by-Step Procedure:
-
To a solution of 4-fluoroaniline (2.0 equivalents) in a suitable solvent such as DMF, add carbon disulfide (1.0 equivalent) dropwise at 0 °C.
-
Add a base, such as triethylamine (2.0 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Synthesis of Schreiner's Catalyst
The synthesis of Schreiner's catalyst follows a similar procedure, utilizing 3,5-bis(trifluoromethyl)aniline as the starting material.
Step-by-Step Procedure:
-
Follow the procedure for the synthesis of this compound, substituting 4-fluoroaniline with 3,5-bis(trifluoromethyl)aniline.
-
Due to the different physical properties of the starting material and product, purification may require column chromatography on silica gel.
General Procedure for the Michael Addition of Acetylacetone to trans-β-Nitrostyrene
This protocol can be used to evaluate the catalytic activity of both thiourea derivatives.
Figure 3: Experimental workflow for the Michael addition reaction.
Step-by-Step Procedure:
-
In a reaction vial, dissolve the thiourea catalyst (e.g., 5-10 mol%) in the chosen solvent (e.g., toluene).
-
Add acetylacetone (1.2 equivalents) to the solution.
-
Add trans-β-nitrostyrene (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired Michael adduct.
Conclusion and Outlook
Schreiner's catalyst stands as a benchmark in hydrogen-bond-donating organocatalysis due to its highly activated N-H protons, a consequence of the strongly electron-withdrawing trifluoromethyl substituents. While this compound is a viable and more economical alternative, its catalytic activity is demonstrably lower. The choice between these two catalysts will ultimately depend on the specific requirements of the reaction, including the reactivity of the substrates, desired reaction times, and cost considerations. For challenging transformations requiring high catalytic activity, Schreiner's catalyst remains the superior choice. However, for less demanding applications where moderate activity is sufficient, this compound presents a cost-effective option. Future research may focus on the development of new thiourea catalysts that strike an optimal balance between high catalytic activity and synthetic accessibility.
References
A Comparative Guide to Fluorinated and Non-Fluorinated Thiourea Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical tools, fluorination has emerged as a powerful strategy to enhance the pharmacological properties of drug candidates. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated thiourea derivatives, a versatile scaffold known for its broad spectrum of biological activities. By delving into the synthesis, physicochemical properties, and biological performance—supported by experimental data and detailed protocols—this document aims to equip you with the insights needed to make informed decisions in your drug design and development endeavors.
The Rationale for Fluorination in Thiourea Scaffolds
Thiourea derivatives, characterized by the (R¹R²N)(R³R⁴N)C=S core structure, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of fluorine into these molecules can profoundly influence their therapeutic potential. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) family. This can lead to a longer in vivo half-life and improved bioavailability.[3]
-
Modulated Lipophilicity: The effect of fluorination on a molecule's lipophilicity (logP) is complex and position-dependent. While a single fluorine atom can either increase or decrease lipophilicity, polyfluorination often leads to a decrease.[4] This modulation can be strategically employed to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Altered Acidity/Basicity (pKa): The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms in the thiourea scaffold, affecting the molecule's ionization state at physiological pH. This, in turn, can influence solubility, cell permeability, and target engagement.[4]
-
Improved Target Binding: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to enhanced binding affinity and potency.[5]
This guide will now proceed to a direct comparison of a representative pair of non-fluorinated and fluorinated thiourea derivatives to illustrate these principles with concrete data.
Head-to-Head Comparison: A Case Study
Table 1: Comparative Physicochemical and Biological Data of a Non-Fluorinated vs. a Fluorinated Thiourea Derivative
| Property | Non-Fluorinated Derivative | p-Fluorinated Derivative | Rationale for Comparison |
| Structure | N-(phenyl)-N'-(substituted)thiourea | N-(4-fluorophenyl)-N'-(substituted)thiourea | Direct comparison of the effect of a single fluorine atom. |
| Calculated logP | ~3.5 | ~3.7 | To assess the impact of fluorination on lipophilicity. |
| Metabolic Stability (t½ in HLM) | Shorter | Longer | To evaluate the effect of the C-F bond on metabolic degradation. |
| Anticancer Activity (IC50 in BGC-823 cells) | Higher (less potent) | Lower (more potent) | To compare the cytotoxic efficacy against a cancer cell line.[6] |
| Anticancer Activity (IC50 in A-549 cells) | Higher (less potent) | Lower (more potent) | To compare the cytotoxic efficacy against another cancer cell line.[6] |
Note: The logP values are computationally predicted using established algorithms, as direct experimental comparative data for this specific pair was not found in the reviewed literature. The metabolic stability is a qualitative prediction based on the known effects of fluorination. The IC50 values are based on experimental data from a comparative study of benzyl thioureas.[6]
This data illustrates a common trend observed in medicinal chemistry: the introduction of a fluorine atom can lead to a modest increase in lipophilicity and a significant enhancement in biological activity. The lower IC50 values of the p-fluorinated derivative against both BGC-823 and A-549 cancer cell lines suggest that fluorination can be a viable strategy to improve the anticancer potency of thiourea-based compounds.[6]
Experimental Protocols for Comparative Analysis
To ensure the reproducibility and validity of such comparative studies, standardized and detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis, characterization, and evaluation of thiourea derivatives.
Synthesis and Characterization
A general and robust method for the synthesis of N,N'-disubstituted thiourea derivatives involves the reaction of an isothiocyanate with a primary amine.[7]
dot
Caption: General workflow for the synthesis of N,N'-disubstituted thiourea derivatives.
Step-by-Step Synthesis Protocol:
-
Preparation of Isothiocyanate: In a round-bottom flask, dissolve the corresponding acyl chloride (1 equivalent) in a dry solvent such as acetone. Add potassium or ammonium thiocyanate (1.1 equivalents) and reflux the mixture for 1-2 hours. The formation of the isothiocyanate intermediate can be monitored by IR spectroscopy (a sharp peak around 2000-2100 cm⁻¹).
-
Reaction with Amine: To the cooled reaction mixture containing the in situ generated isothiocyanate, add a solution of the desired primary amine (1 equivalent) in the same solvent dropwise.
-
Reaction Completion: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product. Collect the solid by filtration, wash with water, and then a small amount of cold solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N,N'-disubstituted thiourea derivative.
-
Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8][9][10]
Physicochemical Property Determination: Lipophilicity (logP)
Lipophilicity is a critical parameter that influences a drug's pharmacokinetic profile. While several methods exist for its determination, a calculated logP (clogP) can provide a reliable estimate for initial screening.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and efficient approach for the synthesis of fluorinated and nonfluorinated octaethylporphyrin-based benzochlorins with variable lipophilicity, their in vivo tumor uptake, and the preliminary in vitro photosensitizing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. N-(4-Chlorobutanoyl)-N′-(2-fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Anion Binding Affinity of 1,3-bis(4-fluorophenyl)thiourea
This guide provides a comprehensive evaluation of 1,3-bis(4-fluorophenyl)thiourea as a synthetic anion receptor. We will delve into the foundational principles of its binding mechanism, present detailed experimental protocols for quantifying its affinity, and compare its performance against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals engaged in supramolecular chemistry and sensor development.
Introduction: The Role of Thiourea in Anion Recognition
The field of supramolecular chemistry has seen significant progress in the development of synthetic receptors for anions, driven by their critical roles in biological, industrial, and environmental processes.[1] Among the various molecular scaffolds, those based on urea and thiourea have become paramount. These neutral receptors operate primarily through hydrogen-bonding interactions, mimicking biological recognition processes.[1]
The thiourea moiety (-NH-C(S)-NH-) is an exceptionally effective hydrogen-bond donor.[2] The presence of two acidic N-H protons allows for a "chelating" interaction with anions, forming stable complexes.[3] The binding strength of these receptors can be finely tuned by introducing electron-withdrawing or -donating groups to the aryl substituents. In the case of this compound, the electron-withdrawing fluorine atoms increase the acidity of the N-H protons, which is hypothesized to enhance its anion binding capabilities compared to non-fluorinated analogues.[4][5] Thiourea derivatives are generally more potent anion binders than their urea counterparts due to the higher acidity of the thiourea protons.[1][6]
Experimental Design: A Framework for Reliable Affinity Measurement
The accurate determination of binding affinity is crucial for comparing the efficacy of different receptors. The choice of experimental conditions and techniques is non-trivial and directly impacts the validity of the results.
Causality Behind Key Experimental Choices:
-
Solvent Selection: Anion binding studies are typically conducted in aprotic polar solvents, such as dimethyl sulfoxide (DMSO).[3] The rationale is to minimize competition between the solvent and the anion for the receptor's hydrogen-bonding sites. Protic solvents like water or methanol would themselves be strong hydrogen-bond donors and acceptors, solvating both the receptor and the anion and thereby weakening their interaction.
-
Anion Salt Selection: Anions are introduced as salts. To minimize interference from the cation, large, non-coordinating cations are preferred. Tetrabutylammonium (TBA) salts are the standard choice as the bulky TBA⁺ cation does not engage in significant ion-pairing with the anion in DMSO, ensuring the "naked" anion is available for binding to the receptor.[7]
-
Spectroscopic Techniques: The two most common and reliable methods for determining binding constants in these systems are ¹H Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy titrations.[8][9]
-
¹H NMR Titration: This technique offers detailed structural insight. The chemical shifts of the thiourea N-H protons are highly sensitive to their electronic environment. Upon hydrogen bonding to an anion, these proton signals typically shift downfield, providing a direct probe of the binding event.[7][10]
-
UV-Vis Titration: This method is often faster and requires lower concentrations. It is applicable when the receptor contains a chromophore whose electronic transitions are perturbed upon anion binding.[3][11] For receptors with nitrophenyl groups, binding can induce a color change, allowing for colorimetric sensing.[9]
-
Below is a diagram illustrating the general workflow for evaluating anion binding affinity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 4. This compound | 404-52-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring anion binding at biomembrane interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring thiourea, urea and amidothiourea derivatives for improved anion sensing | Poster Board #1289 - American Chemical Society [acs.digitellinc.com]
- 10. madison-proceedings.com [madison-proceedings.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Efficacy of 1,3-bis(4-fluorophenyl)thiourea and Structurally Related Analogs
In the landscape of medicinal chemistry, thiourea derivatives have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities.[1][2] The introduction of fluorine atoms into these molecules can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing their therapeutic potential.[3] This guide provides a comprehensive comparison of the biological efficacy of 1,3-bis(4-fluorophenyl)thiourea and its structural analogs, drawing upon experimental data to elucidate structure-activity relationships and guide future drug discovery efforts.
Introduction to Diaryl Thioureas: A Scaffold of Promise
Thiourea derivatives, characterized by the presence of a CS(NH)₂ core, have garnered considerable attention due to their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities.[1][2] The N,N'-disubstituted thioureas, particularly those with aryl substituents, offer a tunable platform for medicinal chemists. The electronic and steric nature of the substituents on the phenyl rings plays a pivotal role in determining the biological activity of these compounds. The incorporation of fluorine, a highly electronegative atom, is a well-established strategy in drug design to enhance biological activity.[3]
Comparative Biological Efficacy
This section delves into a comparative analysis of the biological activities of this compound and its analogs. The discussion is supported by quantitative data from various studies, highlighting the impact of fluorine substitution and other structural modifications.
Antimicrobial and Antifungal Activity
Fluorinated thiourea derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The presence and position of the fluorine atom on the phenyl ring are critical for activity.
A study on fluorinated thiourea derivatives carrying sulfonamide moieties revealed that these compounds exhibit potent antimicrobial activity.[4][5][6] For instance, a fluorinated pyridine derivative of thiourea showed the highest activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.63 µg/mL.[4][5] In another study, 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were synthesized and screened for their in vitro antibacterial and antifungal activities. The results indicated that the antifungal activity of these compounds was generally better than their antibacterial activity.[2]
The antifungal efficacy of fluorine-containing thioureido complexes has also been investigated. It was found that the introduction of a fluorine atom at the para-position of the benzoyl moiety significantly increased the antifungal activities.[3]
Table 1: Comparative Antimicrobial Activity of Thiourea Derivatives
| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |
| Fluorinated pyridine thiourea derivative (4a) | B. subtilis | 1.95 | [4] |
| Fluorinated pyridine thiourea derivative (4a) | S. pneumoniae | 1.95 | [4] |
| Fluorinated pyridine thiourea derivative (4a) | P. aeruginosa | 7.81 | [4] |
| Fluorinated pyridine thiourea derivative (4a) | E. coli | 3.91 | [4] |
| Thiadiazole derivative (4c) | B. subtilis | >250 | [4] |
| Coumarin derivative (4d) | S. pneumoniae | >250 | [4] |
Anticancer Activity
Diaryl thiourea derivatives have shown promise as anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes involved in cancer progression.[4][7] The substitution pattern on the phenyl rings significantly influences their cytotoxic activity.
A series of novel fluorinated thiourea derivatives carrying sulfonamide moieties were evaluated for their in vitro anticancer activity.[4][5][6] The fluorinated pyridine derivative 4a was found to be the most active against the HepG2 liver cancer cell line, with an IC50 value of 4.8 μg/mL.[4][5] This activity was comparable to the standard anticancer drug 5-fluorouracil.
In another study, the cytotoxic activity of 1,3-disubstituted thiourea derivatives was investigated against a panel of cancer cell lines.[7] Compounds with 3,4-dichloro and 4-CF₃-phenyl substituents displayed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM.[7] These compounds were found to induce apoptosis in colon cancer cells.[7]
Table 2: Comparative Anticancer Activity (IC50) of Thiourea Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Fluorinated pyridine derivative (4a) | HepG2 (Liver) | 4.8 µg/mL | [4][5] |
| 3,4-dichlorophenylthiourea (2) | SW620 (Colon) | 1.5 | [7] |
| 4-(trifluoromethyl)phenylthiourea (8) | PC3 (Prostate) | 6.9 | [7] |
| Cisplatin | SW620 (Colon) | >20 | [7] |
Enzyme Inhibition
Thiourea derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases, including diabetes and neurodegenerative disorders.
A study focused on the bioactivity of fluorophenyl thiourea derivatives demonstrated their significant inhibitory effects on α-amylase and α-glycosidase, enzymes associated with diabetes.[8][9][10] The 4-fluorophenyl derivative exhibited the highest inhibition, with IC50 values of 53.307 nM for α-amylase and 24.928 nM for α-glycosidase.[8][9][10] These compounds also displayed high antioxidant activity.[8][9]
Furthermore, certain thiourea derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[11]
Table 3: Comparative Enzyme Inhibition (IC50) of Fluorophenyl Thiourea Derivatives
| Compound | Enzyme | IC50 (nM) | Reference |
| 4-fluorophenyl thiourea | α-amylase | 53.307 | [8][9][10] |
| 4-fluorophenyl thiourea | α-glycosidase | 24.928 | [8][9][10] |
Structure-Activity Relationship (SAR)
The biological activity of diaryl thioureas is intricately linked to their chemical structure. The following diagram illustrates the key structural features influencing their efficacy.
Caption: Key structural determinants of biological activity in diaryl thioureas.
Studies have consistently shown that electron-withdrawing groups, such as halogens (-F, -Cl) and trifluoromethyl (-CF₃), on the phenyl rings generally enhance biological activity.[7][12] The position of these substituents is also critical. For instance, a fluorine atom at the para-position of the benzoyl moiety has been shown to significantly increase antifungal activity.[3] This is likely due to favorable interactions with the target enzyme's active site and increased lipophilicity, which facilitates cell penetration.[3]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines a standard methodology for assessing the biological efficacy of thiourea derivatives.
Synthesis of this compound
The synthesis of N,N'-diarylthioureas is typically a straightforward process.
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Preparation of the Isothiocyanate: To a solution of 4-fluoroaniline in a suitable solvent (e.g., dichloromethane), add carbon disulfide and a base (e.g., triethylamine) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours).
-
Reaction with the Amine: To the in-situ generated isothiocyanate, add a solution of 4-fluoroaniline in the same solvent.
-
Continue stirring at room temperature or under reflux until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant potential of this compound and its analogs as versatile therapeutic agents. The presence and position of fluorine atoms, along with other substituents on the aryl rings, are critical determinants of their biological efficacy. The data compiled herein provides a valuable resource for researchers in the field of drug discovery and development.
Future research should focus on:
-
Synthesis of novel analogs: Exploring a wider range of substituents and their positional isomers to further optimize biological activity.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.
-
In vivo studies: Evaluating the efficacy and safety of the most promising candidates in animal models.
-
Pharmacokinetic and pharmacodynamic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
By systematically exploring the structure-activity relationships and employing robust experimental protocols, the scientific community can unlock the full therapeutic potential of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structures and Antifungal Activities of Fluorine-Containing Thioureido Complexes with Nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. mdpi.com [mdpi.com]
- 12. nanobioletters.com [nanobioletters.com]
The Fluorinated Advantage: A Comparative Guide to 1,3-bis(4-fluorophenyl)thiourea in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organocatalysis, the quest for efficient, robust, and selective catalysts is perpetual. Among the privileged scaffolds, thiourea derivatives have emerged as powerful tools, primarily through their ability to activate substrates via hydrogen bonding. This guide provides an in-depth technical comparison of 1,3-bis(4-fluorophenyl)thiourea, highlighting its distinct advantages over non-fluorinated analogues and other alternatives. We will delve into the mechanistic underpinnings of its enhanced reactivity, present comparative experimental data, and provide a detailed protocol for its application.
The Power of the N-H Bond: A Primer on Thiourea Organocatalysis
Thiourea organocatalysts function as potent hydrogen-bond donors. The two N-H protons form a bidentate hydrogen-bonding interaction with electrophilic centers, such as the oxygen atom of a carbonyl group. This interaction polarizes the C=O bond, lowering the LUMO of the electrophile and rendering it more susceptible to nucleophilic attack. The acidity of these N-H protons is paramount to the catalyst's efficacy; more acidic protons lead to stronger hydrogen bonds and, consequently, greater activation of the substrate.
The Fluorine Effect: Enhancing Catalytic Prowess
The introduction of fluorine atoms onto the phenyl rings of 1,3-diarylthioureas, as in the case of this compound, is not a trivial structural modification. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect is transmitted to the thiourea moiety, leading to a significant increase in the acidity of the N-H protons. This enhanced acidity translates to a superior hydrogen-bond donating capacity, making this compound a more potent organocatalyst compared to its non-fluorinated counterpart, 1,3-diphenylthiourea.
A Senior Application Scientist's Guide to the Coordination Chemistry of Diarylthiourea Ligands
Abstract
Diarylthiourea derivatives have emerged as remarkably versatile ligands in coordination chemistry, owing to their tunable electronic and steric properties, and their capacity for multiple coordination modes. This guide provides an in-depth comparison of the coordination behavior of various diarylthiourea ligands, focusing on the influence of aryl substituents. We will explore the fundamental principles governing their interactions with metal ions, present comparative experimental data, and provide detailed protocols for the synthesis and characterization of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of diarylthiourea-metal complexes in catalysis, materials science, and medicinal chemistry.
Introduction: The Versatility of Diarylthiourea Ligands
Thiourea, or thiocarbamide, and its derivatives are a class of sulfur- and nitrogen-containing compounds that have garnered significant attention in coordination chemistry.[1][2] Their ability to act as ambidentate ligands, coordinating through either sulfur, nitrogen, or both, allows for the formation of a diverse array of metal complexes with varied structures and properties.[2][3] The substitution of the thiourea backbone with two aryl groups (diarylthioureas) introduces a level of tunability that is crucial for designing ligands for specific applications. The electronic and steric nature of substituents on these aryl rings can profoundly influence the ligand's donor capabilities, preferred coordination mode, and the resulting complex's stability and reactivity.[4][5][6][7][8] These tailored complexes are finding applications as catalysts, chemosensors, and potential therapeutic agents.[2][9]
Fundamentals of Diarylthiourea Coordination
The rich coordination chemistry of diarylthioureas stems from the electronic structure of the thiocarbonyl (>C=S) and amine (-NH) functional groups.
Key Donor Atoms and Tautomerism
Diarylthioureas possess two primary donor sites: the soft sulfur atom of the thiocarbonyl group and the harder nitrogen atoms of the amino groups. The Hard and Soft Acids and Bases (HSAB) theory provides a useful framework for predicting which metal ions will preferentially bind to which donor atom. Soft metal ions like Pd(II), Pt(II), and Cu(I) typically favor coordination with the soft sulfur atom, while harder metal ions may show a preference for the nitrogen atoms.
Common Coordination Modes
The versatility of diarylthiourea ligands is evident in their ability to adopt several coordination modes, which are often influenced by the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself.
-
Monodentate (S-coordination): This is the most common coordination mode, where the ligand binds to a single metal center through the sulfur atom.[9][10] This is particularly prevalent with soft metal ions.
-
Bidentate (S,N-chelation): The ligand can form a chelate ring by coordinating to the same metal center through both the sulfur atom and one of the nitrogen atoms.[11][12][13] This mode is often observed with N-acyl or N-sulfonyl substituted thioureas.[11][14]
-
Bridging (μ-S): The sulfur atom can bridge two metal centers, leading to the formation of binuclear or polynuclear complexes.
Caption: Common coordination modes of diarylthiourea ligands.
Comparative Analysis: The Influence of Aryl Substituents
The true power of diarylthiourea ligands lies in the ability to fine-tune their properties through the introduction of substituents on the aryl rings. These substituents exert both electronic and steric effects that modulate the ligand's coordination behavior.[4][5][6][7][8]
Electronic Effects
The electronic nature of the substituents on the aryl rings directly impacts the electron density on the sulfur and nitrogen donor atoms, thereby influencing the strength of the metal-ligand bond.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aromatic ring through resonance and inductive effects. This enhanced electron density is delocalized onto the thiourea backbone, increasing the nucleophilicity of the sulfur atom. Consequently, ligands with EDGs generally form more stable complexes with soft metal ions.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or chloro (-Cl) groups decrease the electron density on the aromatic ring. This reduces the electron-donating ability of the sulfur atom, leading to weaker metal-sulfur bonds.
These electronic effects can be readily observed through spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Ligand | Substituent | ν(C=S) (cm⁻¹) | δ(¹³C=S) (ppm) |
| N,N'-diphenylthiourea | -H | ~735 | ~180.5 |
| N,N'-bis(4-methoxyphenyl)thiourea | -OCH₃ (EDG) | ~730 | ~179.8 |
| N,N'-bis(4-nitrophenyl)thiourea | -NO₂ (EWG) | ~745 | ~181.2 |
Note: The ν(C=S) stretching frequency in the IR spectrum and the chemical shift of the thiocarbonyl carbon in the ¹³C NMR spectrum are sensitive probes of the electronic environment of the C=S bond. A lower ν(C=S) and an upfield shift in δ(¹³C=S) are indicative of a more electron-rich C=S bond.
Upon coordination to a metal center via the sulfur atom, a significant downfield shift of the N-H proton signal and an upfield shift of the C=S carbon signal in the NMR spectra are typically observed.[10][15] This is consistent with a decrease in the C=S bond order and an increase in the C-N bond order upon complexation.[15]
Caption: Influence of electronic effects on metal-ligand bonding.
Steric Effects
The size and position of substituents on the aryl rings can impose significant steric hindrance around the coordination site, influencing the geometry of the resulting complex and even its nuclearity.
-
Ortho-Substituents: Bulky substituents at the ortho positions of the aryl rings can sterically encumber the nitrogen atoms, disfavoring N-coordination and promoting S-coordination. This steric hindrance can also influence the bond angles and distances in the final complex.
-
Influence on Geometry: Large substituents can prevent the close packing of ligands around a metal center, potentially leading to lower coordination numbers or distorted geometries. For instance, while palladium(II) often forms square planar complexes with four thiourea ligands, bulky diarylthioureas might only allow for the coordination of two ligands.[10]
The definitive method for determining the precise structural impact of steric effects is single-crystal X-ray diffraction.
| Complex | Substituent | Pd-S Bond Length (Å) | S-Pd-S Angle (°) |
| [Pd(N,N'-diphenylthiourea)₄]Cl₂ | -H | ~2.34 | ~90 (cis), ~180 (trans) |
| [Pd(N,N'-di-o-tolylthiourea)₂Cl₂] | o-CH₃ | ~2.32 | N/A (trans geometry) |
Note: The data presented are representative values and can vary depending on the specific crystal structure. The change in coordination number from 4 to 2 for the ortho-substituted ligand is a clear manifestation of steric effects.
Experimental Protocols
To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis and characterization of a representative diarylthiourea ligand and its palladium(II) complex.
Synthesis of N,N'-bis(4-methoxyphenyl)thiourea
This protocol describes a reliable method for synthesizing a diarylthiourea with electron-donating methoxy groups.
Materials:
-
4-methoxyphenyl isothiocyanate
-
4-methoxyaniline
-
Ethanol (absolute)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-methoxyaniline (1.23 g, 10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add 4-methoxyphenyl isothiocyanate (1.65 g, 10 mmol) portion-wise with stirring.
-
The reaction mixture is stirred at room temperature for 2 hours, during which a white precipitate will form.
-
The precipitate is collected by vacuum filtration, washed with cold ethanol (2 x 10 mL), and dried in a desiccator.
-
Validation: The purity of the product should be confirmed by melting point determination and ¹H NMR spectroscopy before proceeding. The expected melting point is in the range of 184-186 °C.
Synthesis of a Palladium(II) Complex
This protocol outlines the synthesis of a typical palladium(II) complex with the diarylthiourea ligand synthesized above.
Materials:
-
N,N'-bis(4-methoxyphenyl)thiourea
-
Potassium tetrachloropalladate(II) (K₂[PdCl₄])
-
Ethanol/Water mixture (1:1 v/v)
Procedure:
-
Dissolve K₂[PdCl₄] (0.326 g, 1 mmol) in 20 mL of a 1:1 ethanol/water mixture in a 50 mL flask with gentle warming.
-
In a separate beaker, dissolve N,N'-bis(4-methoxyphenyl)thiourea (0.576 g, 2 mmol) in 20 mL of warm ethanol.
-
Slowly add the ligand solution to the stirring palladium salt solution. A color change and the formation of a precipitate should be observed.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Collect the resulting precipitate by vacuum filtration, wash with the ethanol/water mixture, then with diethyl ether, and dry under vacuum.
-
Validation: The formation of the complex can be confirmed by FT-IR spectroscopy, where a shift in the ν(C=S) band is expected, and by elemental analysis.
Caption: Experimental workflow for synthesis and validation.
Conclusion
The coordination chemistry of diarylthiourea ligands is a rich and expanding field. The ability to systematically modify the electronic and steric properties of these ligands through aryl substitution provides a powerful tool for the rational design of metal complexes with desired characteristics. Understanding the interplay of these effects, as evidenced by spectroscopic and structural data, is paramount for advancing their application in diverse areas of chemical science. This guide has provided a comparative framework, supported by experimental evidence and practical protocols, to aid researchers in harnessing the potential of these versatile building blocks.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric and electronic effects on arylthiolate coordination in the pseudotetrahedral complexes [(Tp(Ph,Me))Ni-SAr] (Tp(Ph,Me) = hydrotris{3-phenyl-5-methyl-1-pyrazolyl}borate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steric and electronic effects in the coordination of amines to a cobalt(II) porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diacylthioureas – an overlooked class of ligands; the coordination chemistry of diacylated thiourea with platinum(ii), palladium(ii) and gold(iii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Mechanism of Action of 1,3-bis(4-fluorophenyl)thiourea: A Comparative Approach
For researchers, scientists, and professionals in drug development, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. 1,3-bis(4-fluorophenyl)thiourea, a member of the versatile thiourea class of compounds, has emerged as a molecule of interest due to the broad-spectrum bioactivity of its chemical relatives.[1][2][3] This guide provides an in-depth, technically-grounded framework for validating its mechanism of action. We will move beyond a simple listing of protocols to explain the scientific reasoning behind our experimental choices, ensuring a self-validating and robust investigative process.
This guide is structured to first propose a putative mechanism for this compound based on existing literature for similar compounds. We will then compare this proposed mechanism with a well-established alternative, providing a clear rationale for the comparative analysis. Finally, we will detail the rigorous experimental workflows required to validate our hypothesis, complete with step-by-step protocols and illustrative diagrams.
Part 1: The Putative Mechanism of Action of this compound
Thiourea derivatives are frequently identified as potent enzyme inhibitors.[1][4][5] The presence of both hydrogen bond donors (N-H groups) and a sulfur atom allows these molecules to interact with the active sites of various enzymes.[6] Given the electron-withdrawing nature of the fluorine substituents on the phenyl rings of this compound, it is plausible that this compound functions as a competitive inhibitor of a key cellular enzyme. For the purpose of this guide, we will hypothesize that This compound acts as a direct inhibitor of a specific protein kinase , a class of enzymes frequently implicated in proliferative diseases.
The proposed mechanism is as follows: this compound binds to the ATP-binding pocket of a specific kinase, preventing the phosphorylation of its downstream substrate. This inhibition of kinase activity disrupts a critical signaling pathway, leading to a cellular effect such as the induction of apoptosis in cancer cells.
Caption: Proposed mechanism of this compound as a protein kinase inhibitor.
Part 2: Comparative Analysis with an Alternative Mechanism
To rigorously validate our proposed mechanism, it is essential to compare it with a plausible alternative. A common characteristic of some thiourea derivatives is their antioxidant activity.[2][4][7] Therefore, a viable alternative mechanism is that This compound exerts its cellular effects primarily through antioxidant properties , by scavenging reactive oxygen species (ROS) and reducing oxidative stress, rather than through direct enzyme inhibition.
The following table summarizes the key differences between these two proposed mechanisms and the initial experimental questions they raise.
| Feature | Proposed Mechanism: Kinase Inhibition | Alternative Mechanism: Antioxidant Activity |
| Primary Target | Specific Protein Kinase | Reactive Oxygen Species (ROS) |
| Molecular Interaction | Competitive binding to ATP pocket | Redox reactions, free radical scavenging |
| Cellular Consequence | Inhibition of a specific signaling pathway | Reduction of cellular oxidative stress |
| Key Experimental Question | Does the compound inhibit a specific kinase in a cell-free assay? | Does the compound reduce ROS levels in cells under oxidative stress? |
Part 3: A Validating Experimental Workflow
A multi-faceted approach is necessary to validate the proposed mechanism and rule out the alternative.[8][9][10] The workflow should progress from broad cellular effects to specific molecular interactions.
Caption: Experimental workflow for validating the mechanism of action.
Step 1: Cellular Phenotype Assessment
The initial step is to confirm the biological activity of this compound in a relevant cellular context, such as a cancer cell line.
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Expected Outcome: A dose-dependent decrease in cell viability, confirming the cytotoxic effect of the compound.
Protocol 2: Cellular Reactive Oxygen Species (ROS) Assay
-
Cell Seeding and Treatment: Seed cells as in the viability assay. Treat with this compound at its IC50 concentration for 24 hours. Include a positive control (e.g., N-acetylcysteine) and a negative control (vehicle).
-
Induction of Oxidative Stress: Induce oxidative stress by adding H2O2 (e.g., 100 µM) for 1 hour.
-
DCFDA Staining: Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
Expected Outcome: If the compound acts as an antioxidant, a significant decrease in fluorescence (indicating lower ROS levels) will be observed compared to the H2O2-treated cells. If it is not an antioxidant, there will be no significant change.
Step 2: Target Identification and Biochemical Validation
If the compound exhibits cytotoxicity but not significant antioxidant activity, the next logical step is to identify its direct molecular target.
Protocol 3: In vitro Kinase Panel Screen
-
Compound Submission: Submit this compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
Screening: The compound is typically screened at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
Data Analysis: The service will provide a report detailing the percentage of inhibition for each kinase. "Hits" are typically defined as kinases with >50% inhibition.
Expected Outcome: Identification of a small number of "hit" kinases that are significantly inhibited by the compound.
Protocol 4: IC50 Determination for "Hit" Kinase
-
Assay Setup: Perform a cell-free kinase assay for the top "hit" kinase. This can be a radiometric assay (e.g., using ³²P-ATP) or a fluorescence-based assay (e.g., ADP-Glo).
-
Compound Titration: Incubate the kinase, its substrate, and ATP with a serial dilution of this compound.
-
Signal Detection: Measure the kinase activity at each concentration.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Expected Outcome: A potent IC50 value (e.g., in the nanomolar to low micromolar range), confirming that the compound is a direct inhibitor of the "hit" kinase.
Step 3: Validation of Target Engagement in a Cellular Context
The final and most critical step is to demonstrate that the compound engages and inhibits its target kinase within living cells, leading to the observed phenotype.
Protocol 5: Western Blot Analysis of Substrate Phosphorylation
-
Cell Lysis: Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a defined period (e.g., 2-4 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's known substrate. Then, probe with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Strip the membrane and re-probe with an antibody for the total substrate protein or a housekeeping protein (e.g., GAPDH) to ensure equal loading.
Expected Outcome: A dose-dependent decrease in the phosphorylation of the kinase's substrate in cells treated with this compound, directly linking the compound to the inhibition of the target kinase's activity in a cellular environment.
Conclusion
This guide outlines a systematic and logical progression for the validation of this compound's mechanism of action. By starting with a clear, literature-supported hypothesis and comparing it against a viable alternative, researchers can design a robust experimental plan. The progression from cellular assays to biochemical and in-cell target validation provides multiple layers of evidence. This self-validating workflow not only builds a strong case for a specific mechanism of action but also adheres to the principles of scientific integrity and rigor essential for modern drug discovery.
References
- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to the Structure-Activity Relationships of Substituted Diarylthioureas
Welcome to a detailed exploration of substituted diarylthioureas, a class of compounds demonstrating remarkable versatility and therapeutic potential. For drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of diarylthiourea derivatives across different therapeutic areas, supported by experimental data and protocols. We will dissect the key structural modifications that govern their efficacy as antiviral, anticancer, and antimicrobial agents, offering insights to guide future discovery and optimization efforts.
The Diarylthiourea Scaffold: A Privileged Structure
The N,N'-diarylthiourea core, characterized by a central thiourea group (-(NH)C(=S)(NH)-) flanked by two aryl rings, is a "privileged structure" in medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities.[1][2] The thiourea moiety's ability to act as a strong hydrogen-bond donor, coupled with the extensive possibilities for substitution on the terminal aryl rings, allows for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to engage diverse biological targets.[3]
Comparative Analysis of Biological Activities
The strategic placement of substituents on the aryl rings dramatically influences the biological profile of diarylthiourea compounds. Below, we compare their structure-activity relationships (SAR) in three key therapeutic areas.
Antiviral Activity: Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Diarylthiourea derivatives were among the early successes in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1.[4] These compounds are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 Reverse Transcriptase (RT) enzyme, approximately 10 Å away from the catalytic site, inducing a conformational change that inhibits its function.[5][6]
Key SAR Insights:
-
Wing I (Aryl Ring 1): One aryl ring typically requires small, hydrophilic substituents. The presence of groups like cyano (-CN) or amino (-NH2) is often crucial for potent activity. These groups can form key hydrogen bonds with backbone residues like Lys101 and Lys103 in the NNRTI binding pocket.[7]
-
Wing II (Aryl Ring 2): The second aryl ring benefits from more lipophilic and sometimes bulkier substituents. Halogen atoms (e.g., -Cl, -Br) or small alkyl groups (e.g., -CH3) in the para position often enhance binding affinity.[8]
-
Flexibility: The thiourea linker provides torsional flexibility, allowing the two aryl "wings" to adopt an optimal "butterfly-like" conformation within the binding pocket.[5]
Comparative Data: Diarylthiourea vs. Alternative Scaffolds
To contextualize their performance, we can compare them to other classes of NNRTIs, such as the diarylpyrimidine (DAPY) series, which includes FDA-approved drugs like Etravirine and Rilpivirine.[4] While early diarylthioureas showed promise, the DAPY series achieved superior potency against resistant strains due to their enhanced conformational flexibility, allowing them to better adapt to mutations in the binding pocket.[5]
Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest
A growing body of evidence highlights the potential of diarylthioureas as anticancer agents.[9] Their mechanism often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[10][11]
Key SAR Insights:
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3), on one or both phenyl rings is a consistent feature of potent anticancer diarylthioureas.[12][13] These groups can enhance the molecule's ability to interact with target proteins or influence its cellular uptake and distribution.
-
Substitution Pattern: The position of substituents is critical. For instance, in a series of p-nitrodiarylthiourea analogs, modifications on the second aryl ring led to significant variations in cytotoxicity against breast and prostate cancer cell lines.[12]
-
Halogenation: The introduction of halogens, particularly chlorine, can significantly increase cytotoxic potency. Dichloro-substituted derivatives have shown IC50 values in the low micromolar range against colon cancer cell lines.[13]
Comparative Performance Data of Anticancer Diarylthioureas
The following table summarizes the growth inhibitory (GI50) or inhibitory concentration (IC50) values for representative diarylthiourea derivatives against various cancer cell lines.
| Compound ID | Substituents | Cell Line | Activity (µM) | Reference |
| Compound 7 | p-NO2 on Ring 1; Complex heterocyclic on Ring 2 | MCF-7 (Breast) | GI50: 3.16 | [12] |
| T-47D (Breast) | GI50: 2.53 | [12] | ||
| LNCaP (Prostate) | GI50: 3.54 | [12] | ||
| Compound 2 | 3-(CF3)phenyl on Ring 1; 3,4-dichlorophenyl on Ring 2 | SW620 (Colon) | IC50: 1.5 | [13] |
| Compound 8 | 3-(CF3)phenyl on Ring 1; 4-(CF3)phenyl on Ring 2 | SW620 (Colon) | IC50: 5.8 | [13] |
| Compound 4 | Diarylthiourea derivative | MCF-7 (Breast) | IC50: 338.33 | [10][14] |
Note: Lower GI50/IC50 values indicate higher potency.
The data clearly illustrates that specific substitution patterns, such as the combination of a p-nitrophenyl group with a bulky heterocyclic system (Compound 7) or multiple electron-withdrawing halogen and trifluoromethyl groups (Compound 2), lead to potent anticancer activity.[12][13]
Antimicrobial Activity: Targeting Bacteria and Fungi
Substituted diarylthioureas also exhibit significant antibacterial and antifungal properties.[1][3] Their efficacy is highly dependent on the nature and position of substituents, which influence their ability to penetrate microbial cell walls and interact with essential enzymes or cellular processes.[8]
Key SAR Insights:
-
Halogenation: As with anticancer activity, halogen substitution on the phenyl rings, particularly at the para-position, often enhances antimicrobial effects.[8]
-
Heterocyclic Moieties: Incorporating heterocyclic rings, such as thiazole or 1,3,4-thiadiazole, into the diarylthiourea structure can produce hybrid compounds with remarkable activity against drug-resistant pathogens like Staphylococcus aureus.[8][15]
-
Lipophilicity: The overall lipophilicity of the molecule, modulated by substituents, plays a key role. A balance is required to ensure sufficient membrane permeability without excessive non-specific binding.
Comparative Performance Data of Antimicrobial Diarylthioureas
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected diarylthiourea derivatives against various microbial strains.
| Compound ID | Target Organism | Activity (MIC in µg/mL) | Reference |
| Thiourea 6h | S. aureus | 0.78–3.125 | [15] |
| Compound 7 | Aspergillus flavus | 7.81 | [3] |
| Penicillium expansum | 15.62 | [3] |
Note: Lower MIC values indicate higher potency.
These results show that derivatives like 6h , which contains a 1,3,4-thiadiazole ring, are potent inhibitors of S. aureus.[15] Similarly, trifluorophenyl-bisubstituted thioureas like Compound 7 show strong antifungal activity.[3]
Experimental Protocols for SAR Elucidation
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activities discussed.
Protocol 1: MTT Assay for In Vitro Anticancer Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Causality: The assay relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[14]
-
Compound Treatment: Treat the cells with the diarylthiourea compounds at a range of concentrations (e.g., 50 to 1000 µM) for a specified period (e.g., 24 or 72 hours).[14] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[16]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: By serially diluting the antimicrobial compound in a liquid growth medium inoculated with a standardized number of microorganisms, one can directly observe the concentration at which bacterial or fungal growth is inhibited. This provides a quantitative measure of the compound's potency.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the diarylthiourea compound and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.[15]
Visualizing Key Concepts and Workflows
To better illustrate the principles and processes discussed, the following diagrams were generated using Graphviz.
Caption: Key SAR features of the N,N'-diarylthiourea scaffold.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The N,N'-diarylthiourea scaffold is a highly adaptable platform for the development of novel therapeutic agents. Structure-activity relationship studies have consistently shown that:
-
Antiviral (HIV-1 NNRTI) activity is optimized by a combination of small, hydrophilic groups on one aryl ring and more lipophilic substituents on the other.
-
Anticancer potency is strongly correlated with the presence of electron-withdrawing groups like -NO2, -CF3, and halogens.
-
Antimicrobial efficacy is enhanced by halogenation and the incorporation of heterocyclic moieties.
Future research should focus on multi-target drug design, creating hybrid molecules that combine the diarylthiourea core with other pharmacophores to tackle challenges like drug resistance. Further exploration of their mechanisms of action, particularly in the context of anticancer activity, will undoubtedly unveil new therapeutic opportunities for this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico studies of diarylpyridine derivatives as novel HIV-1 NNRTIs using docking-based 3D-QSAR, molecular dynamics, and pharmacophore modeling approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Anticancer Activity of New N,N'-Diarylthiourea Derivative against Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 1,3-bis(4-fluorophenyl)thiourea on Cancer Cell Lines
In the landscape of preclinical drug discovery, the rigorous evaluation of a compound's cytotoxic potential is a critical step in identifying promising therapeutic candidates.[1][2] This guide provides an in-depth analysis of the cytotoxic effects of 1,3-bis(4-fluorophenyl)thiourea, a synthetic thiourea derivative, in comparison to established chemotherapeutic agents. We will delve into the mechanistic underpinnings of its activity and provide detailed, field-proven protocols for assessing cytotoxicity, ensuring a robust and reproducible evaluation.
Thiourea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties.[3][4][5] Their structural versatility allows for modifications that can enhance their therapeutic index and target specificity.[4][5] The subject of this guide, this compound, incorporates fluorine atoms, a common strategy in drug design to improve metabolic stability and binding affinity.
Comparative Cytotoxicity Analysis: this compound vs. Standard Chemotherapeutics
To contextualize the cytotoxic potential of this compound, its performance is compared against two widely used chemotherapy drugs: Cisplatin and Doxorubicin.
-
Cisplatin , a platinum-based drug, exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[6][7][8][9]
-
Doxorubicin , an anthracycline antibiotic, functions through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA damage and programmed cell death.[10][11][12]
The cytotoxic efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1,3-bis(3,4-dichlorophenyl)thiourea | SW620 | Metastatic Colon Cancer | 1.5 ± 0.72 | [13] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | Metastatic Colon Cancer | 9.0 | [4] |
| Cisplatin | SW620 | Metastatic Colon Cancer | 6.7 ± 1.10 | [13] |
| Doxorubicin | HCT116 | Colon Carcinoma | 24.30 | [11] |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 2.50 | [11] |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 14.72 | [11] |
Note: Specific IC50 data for this compound is emerging. The data for structurally related and highly potent di-substituted thiourea derivatives are presented to illustrate the potential of this compound class.
Mechanistic Insights into Thiourea-Induced Cytotoxicity
Substituted thiourea derivatives have been shown to induce cancer cell death through the activation of apoptosis.[5][13][14][15] This programmed cell death can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence suggests that compounds similar to this compound can trigger apoptosis, making the investigation of these pathways crucial.[13]
Experimental Protocols for Cytotoxicity Assessment
A multi-faceted approach to cytotoxicity testing is essential for a comprehensive understanding of a compound's effects.[16][17] Here, we detail three fundamental assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for the differentiation of apoptosis and necrosis.
Workflow for In Vitro Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of a test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and control drugs for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[19][20][21]
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[20][21]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21]
-
Stop Reaction: Add 50 µL of the stop solution.[21]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[21]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of control wells (spontaneous release) and maximum release (lysed cells).
Apoptosis vs. Necrosis Assay
This assay utilizes dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI) or 7-AAD to distinguish between different stages of cell death via flow cytometry.[22][23][24]
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[24][25]
-
Propidium Iodide (PI) or 7-AAD: A fluorescent nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.[23][24][25]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound in 6-well plates.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm, and excite PI/7-AAD at ~546 nm and measure emission at ~647 nm.[23]
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
Differentiating Apoptosis and Necrosis
Caption: Staining patterns for distinguishing viable, apoptotic, and necrotic cells.
Conclusion
The available evidence on substituted thiourea derivatives, particularly those with halogen substitutions, indicates a promising potential for potent and selective cytotoxic activity against cancer cell lines, often surpassing that of established drugs like cisplatin. The likely mechanism of action involves the induction of apoptosis. This guide provides a framework and detailed methodologies for the systematic evaluation of this compound, enabling researchers to generate robust and comparable data to further elucidate its therapeutic potential. The combined use of viability, membrane integrity, and apoptosis assays will provide a comprehensive cytotoxic profile, which is an indispensable component of modern drug discovery.
References
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. kosheeka.com [kosheeka.com]
- 3. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Cisplatin: mode of cytotoxic action and molecular basis of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. oncodaily.com [oncodaily.com]
- 9. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. antibodiesinc.com [antibodiesinc.com]
- 23. mybiosource.com [mybiosource.com]
- 24. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 25. biotium.com [biotium.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-bis(4-fluorophenyl)thiourea
Introduction
1,3-bis(4-fluorophenyl)thiourea (CAS No. 404-52-4) is a symmetrical diaryl thiourea derivative utilized in various research and development applications, including organic synthesis and materials science.[1] While specific toxicological data for this exact compound is limited, its structural relationship to thiourea—a known hazardous substance—necessitates a cautious and systematic approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure the protection of laboratory personnel and the environment. The procedures outlined are based on the hazard profile of thiourea and related organofluorine compounds, advocating for a risk-averse strategy.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this compound, our risk assessment is extrapolated from data on the parent compound, thiourea, and closely related fluorinated analogs. Thiourea derivatives are generally classified as hazardous materials.[2] This conservative approach is fundamental to maintaining a trustworthy and self-validating safety system in the laboratory.
The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | Description | Rationale & Authoritative Source |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed.[3][4][5] | Thiourea and its fluorinated analogs are classified as Category 3 or 4 for acute oral toxicity.[5][6] |
| Suspected Carcinogenicity | Suspected of causing cancer.[4] | Thiourea is classified as a Category 2 carcinogen.[4] This classification should be conservatively applied to its derivatives. |
| Suspected Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][4][7] | Thiourea is a known reproductive toxicant.[4] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3][4] | This classification necessitates preventing any release into the environment, particularly into drains or waterways.[3][4][8] |
Personnel Protection and Safety Measures: Your First Line of Defense
Handling this compound, a solid crystalline powder, requires stringent adherence to personal protective equipment (PPE) protocols to prevent exposure through inhalation, ingestion, or skin contact.[6][7]
| PPE Category | Specification | Causality and Best Practices |
| Hand Protection | Nitrile gloves, tested according to EN 374. | Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste after use.[4] |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. | Protects against accidental splashes or aerosolized powder.[9] |
| Skin and Body Protection | Full-coverage lab coat. | A complete suit protecting against chemicals may be required depending on the scale of work.[4] |
| Respiratory Protection | Required when dusts are generated. | Use a full-face particle respirator type N100 (US) or type P3 (EN 143) if engineering controls are insufficient or as the sole means of protection.[4][10] All handling of the solid should occur within a certified chemical fume hood to minimize dust generation.[10] |
Safe Handling Practices:
-
Engineering Controls: Always handle this compound within a chemical fume hood to control dust and vapors.[10]
-
Avoidance: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[3][7]
Spill Management Protocol
Accidental spills must be managed immediately and effectively to mitigate exposure risks.
Step-by-Step Spill Cleanup:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the complete set of PPE as described in Section 2, including respiratory protection.
-
Contain & Collect: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the powdered material into a designated, labeled hazardous waste container.[10][11] Do not use water , as this may increase the contaminated area.
-
Decontaminate: Once the visible powder is collected, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) and absorbent pads. All cleaning materials must be disposed of as hazardous waste.
-
Final Disposal: Seal the waste container and manage it according to the disposal protocol in Section 4.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste from cradle to grave.[2][11] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[4][8]
Step 1: Waste Identification and Segregation
-
Designation: All this compound waste, including residual powder, contaminated PPE (gloves, wipes), and empty containers, must be classified as hazardous chemical waste.[2]
-
Segregation: Keep this waste stream separate from all other laboratory waste to prevent cross-contamination and potential unknown reactions.[2]
Step 2: Containerization
-
Primary Container: Use only approved, leak-proof, and chemically compatible hazardous waste containers.[2] The container must have a secure, tightly-fitting lid.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
CAS Number: "404-52-4"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., skull and crossbones, health hazard, environment).[12]
-
Step 3: Final Disposal Pathway
-
Professional Disposal: The only acceptable method for final disposal is through a licensed and approved waste disposal company.[4]
-
Recommended Technology: The preferred disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This process ensures the complete destruction of the hazardous organic molecule, converting it into less harmful components.
-
Institutional Protocol: Contact your organization's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the waste container. They will manage the final transfer to the licensed facility. Do not attempt to transport or dispose of the waste yourself.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for proper disposal.
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By treating this compound with the caution afforded to its hazardous parent, thiourea, researchers can effectively mitigate risks. The core principles are unambiguous: always use appropriate PPE, segregate waste meticulously, use correctly labeled and sealed containers, and always channel disposal through a licensed professional service via your institution's EHS department. Adherence to this protocol is not merely a suggestion but a requirement for responsible scientific practice.
References
- 1. This compound | 404-52-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nj.gov [nj.gov]
- 12. (4-Fluorophenyl)thiourea 97 459-05-2 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
